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  • Product: 2-(4-Fluorobenzoyl)pyrazine
  • CAS: 118543-82-1

Core Science & Biosynthesis

Foundational

Whitepaper: The 2-(4-Fluorobenzoyl)pyrazine Scaffold in Modern Drug Discovery: Mechanisms, Pathways, and Therapeutic Applications

Executive Summary In modern medicinal chemistry, the fusion of halogenated pharmacophores with nitrogen-containing heterocycles has generated some of the most successful therapeutic agents. The 2-(4-fluorobenzoyl)pyrazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fusion of halogenated pharmacophores with nitrogen-containing heterocycles has generated some of the most successful therapeutic agents. The 2-(4-fluorobenzoyl)pyrazine core and its fused derivatives (such as triazolo- or pyrrolo-pyrazines) have emerged as highly privileged scaffolds. By combining the metabolic stability imparted by the fluorine atom with the structural rigidity and hydrogen-bonding capacity of the pyrazine ring, this scaffold has demonstrated remarkable versatility across multiple therapeutic areas, including neuroendocrinology, oncology, and neurodegenerative diseases[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the distinct mechanisms of action associated with 2-(4-fluorobenzoyl)pyrazine derivatives. We will explore the causality behind their target engagement, validate the experimental workflows used to characterize them, and synthesize the pharmacological data driving their clinical and preclinical success.

Chemical Rationale: The "Fluorine Effect" and Pyrazine Geometry

The strategic incorporation of the 4-fluorobenzoyl moiety onto a pyrazine core is not arbitrary; it is a calculated design choice driven by structure-activity relationship (SAR) principles:

  • Metabolic Shielding: The highly electronegative fluorine atom at the para-position of the benzoyl ring effectively blocks Cytochrome P450 (CYP450)-mediated aromatic oxidation, significantly extending the compound's half-life in vivo.

  • Electronic Modulation: The electron-withdrawing nature of the carbonyl group, compounded by the fluorine atom, alters the electron density of the adjacent pyrazine ring. This modulates the pKa of the pyrazine nitrogen atoms, optimizing their ability to act as hydrogen-bond acceptors within target protein binding pockets.

  • Conformational Rigidity: The sp2 hybridization of the carbonyl carbon restricts the rotational degrees of freedom between the phenyl ring and the pyrazine core, locking the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.

Mechanism I: Neurokinin 3 (NK3) Receptor Antagonism

Representative Drug: Fezolinetant (FDA-approved 2-(4-fluorobenzoyl)-triazolopyrazine derivative)

Mechanism of Action

Fezolinetant represents a breakthrough in the treatment of menopausal vasomotor symptoms (VMS), such as hot flashes[2]. Before menopause, estrogen inhibits kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus. During menopause, the decline in estrogen leads to the hypertrophy of these neurons and an unopposed release of Neurokinin B (NKB)[3].

Fezolinetant acts as a highly selective, competitive antagonist at the Neurokinin 3 (NK3) receptor. By blocking NKB from binding to the NK3 receptor, the 4-fluorobenzoyl-pyrazine derivative dampens the hyperactive signaling pathway, normalizing the thermoregulatory center and preventing the rapid heat-dissipation responses (vasodilation and sweating) characteristic of VMS[4].

NK3R_Pathway Menopause Menopause (Low Estrogen) KNDy Hypertrophy of KNDy Neurons Menopause->KNDy Triggers NKB Neurokinin B (NKB) Release KNDy->NKB Secretes NK3R NK3 Receptor (Hypothalamus) NKB->NK3R Binds & Activates VMS Vasomotor Symptoms (Hot Flashes) NK3R->VMS Thermoregulatory Dysfunction Drug 4-Fluorobenzoyl-pyrazine (Fezolinetant) Drug->NK3R Competitive Antagonism

Fig 1. Mechanism of NK3R antagonism by 4-fluorobenzoyl-pyrazine derivatives in thermoregulation.

Experimental Protocol: NK3R Calcium Mobilization Assay

To validate the antagonistic potency of NK3R inhibitors, a self-validating intracellular calcium mobilization assay is employed.

  • Causality: NK3R is a Gq-coupled GPCR; its activation leads to IP3 production and subsequent calcium release from the endoplasmic reticulum. Measuring Ca2+ flux provides a direct, real-time functional readout of receptor blockade.

  • Methodology:

    • Cell Preparation: Seed CHO-K1 cells stably expressing human NK3R at 2×104 cells/well in a 384-well plate. Incubate overnight at 37°C.

    • Dye Loading: Wash cells and incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 60 minutes. Note: Probenecid must be added to prevent dye extrusion by multidrug resistance pumps.

    • Compound Incubation: Add serial dilutions of the pyrazine derivative (1 pM to 10 µM) and incubate for 30 minutes. Include a vehicle control (0.1% DMSO) and a positive control antagonist (e.g., Osanetant).

    • Agonist Challenge: Inject an EC80​ concentration of NKB into the wells using an automated fluorescent imaging plate reader (FLIPR).

    • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate IC50​ values using non-linear regression of the peak fluorescence response.

Mechanism II: Apoptosis Induction in Oncology

Representative Compound: Compound 3h (Pyrrolo[1,2-a]pyrazine derivative)

Mechanism of Action

The pyrrolo[1,2-a]pyrazine core, functionalized with a 4-fluorobenzoyl group at the C4 position, has shown potent anticancer activity, particularly against prostate (PC-3) and breast (MCF-7) cancer cell lines[5]. Compound 3h disrupts mitochondrial membrane potential, initiating the intrinsic apoptotic cascade. This leads to the activation of Caspase-3, an executioner caspase, which subsequently cleaves Poly (ADP-ribose) polymerase (PARP). PARP cleavage halts DNA repair mechanisms, committing the cancer cell to programmed cell death[6].

Apoptosis_Pathway Cmpd3h Compound 3h (Pyrrolo-pyrazine) Mito Mitochondrial Stress Cmpd3h->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves & Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Cancer Cell Apoptosis PARP->Apoptosis DNA Repair Inhibition

Fig 2. Apoptosis induction via Caspase-3 and PARP cleavage by Compound 3h.

Experimental Protocol: Western Blot Analysis of PARP/Caspase-3

To confirm the mechanism of action, protein-level evidence of caspase cleavage is required.

  • Causality: Caspase-3 exists as an inactive 32 kDa zymogen. Apoptosis is confirmed only when the active 17 kDa and 19 kDa cleaved fragments are detected.

  • Methodology:

    • Treatment: Treat PC-3 cells with Compound 3h at IC50​ and 2×IC50​ concentrations for 24 hours.

    • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Critical step: Keep samples on ice to prevent premature degradation of the transient 17 kDa cleaved Caspase-3 fragment.

    • Electrophoresis: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block with 5% BSA, then probe with primary antibodies against pro-Caspase-3, cleaved Caspase-3, PARP, and cleaved PARP (89 kDa fragment). Use β -actin as a loading control.

    • Detection: Visualize using ECL substrate and quantify band intensities via densitometry to establish a dose-dependent cleavage relationship.

Mechanism III: Monoamine Oxidase B (MAO-B) Inhibition

Representative Compound: Compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide)

While technically a 3-fluorobenzoyl positional isomer, Compound 4e perfectly illustrates the broader utility of the fluorobenzoyl-pyrazine pharmacophore in neurodegenerative diseases like Parkinson's[7].

Mechanism of Action

Compound 4e acts as a highly selective, reversible, and competitive inhibitor of human MAO-B[8]. The pyrazine-2-carboxamide moiety forms critical hydrogen bonds within the bipartite substrate cavity of MAO-B, while the fluorobenzoyl group occupies the hydrophobic entrance cavity, sterically blocking the entry of endogenous monoamines (like dopamine) and preventing their oxidative deamination.

MAOB_Workflow Prep Enzyme Prep (Recombinant MAO-B) Incubate Incubation with Compound 4e Prep->Incubate Substrate Add Kynuramine (Substrate) Incubate->Substrate Measure Fluorescence Measurement Substrate->Measure Analyze Kinetic Analysis (Lineweaver-Burk) Measure->Analyze

Fig 3. High-throughput fluorometric workflow for MAO-B competitive inhibition.

Experimental Protocol: Fluorometric MAO-B Kinetic Assay
  • Causality: The choice of kynuramine as a substrate is deliberate. Kynuramine is non-fluorescent but is oxidized by MAO-B into 4-hydroxyquinoline, a highly fluorescent molecule. This allows for continuous, real-time kinetic tracking without secondary coupled-enzyme systems.

  • Methodology:

    • Reaction Setup: In a 96-well black opaque plate, combine 50 µL of recombinant human MAO-B (5 µg/mL) in 0.1 M potassium phosphate buffer (pH 7.4) with 20 µL of the pyrazine inhibitor at varying concentrations.

    • Pre-incubation: Incubate at 37°C for 15 minutes to allow equilibrium binding.

    • Initiation: Add 30 µL of kynuramine (final concentration ranging from 10 to 100 µM) to initiate the reaction.

    • Measurement: Monitor fluorescence continuously (Ex: 310 nm, Em: 400 nm) for 30 minutes.

    • Kinetic Modeling: Plot initial velocities ( V0​ ) against substrate concentration [S] . Use Lineweaver-Burk double-reciprocal plots to confirm the competitive inhibition mode and calculate the inhibition constant ( Ki​ ).

Quantitative Pharmacological Profiling

To synthesize the efficacy of the 2-(fluorobenzoyl)pyrazine scaffold across these diverse targets, the quantitative metrics are summarized below:

CompoundPrimary TargetTherapeutic IndicationPotency ( IC50​ / Ki​ )Selectivity Index (SI)
Fezolinetant NK3 ReceptorMenopausal VMSHigh affinity (low nM range)Highly selective over NK1/NK2
Compound 3h Caspase-3 / PARPProstate (PC-3) Cancer IC50​ = 1.18 ± 0.05 µMN/A (Cytotoxic)
Compound 3h Caspase-3 / PARPBreast (MCF-7) Cancer IC50​ = 1.95 ± 0.04 µMN/A (Cytotoxic)
Compound 4e MAO-B EnzymeParkinson's Disease IC50​ = 0.78 µM, Ki​ = 94.52 nMSI > 120 (over MAO-A)

References

  • Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B Source: National Institutes of Health (PubMed Central) URL:[Link][7]

  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells Source: National Institutes of Health (PubMed) URL:[Link][5]

  • Fezolinetant | Description, Mechanism of Action, History, Uses, & Side Effects Source: Britannica URL:[Link][4]

  • Fezolinetant: Newer Non-hormonal Treatment of Vasomotor Symptoms Source: Journal of South Asian Federation of Obstetrics and Gynaecology URL:[Link][2]

  • Fezolinetant: A New Nonhormonal Treatment for Vasomotor Symptoms Source: National Institutes of Health (PubMed Central) URL:[Link][3]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of 2-(4-Fluorobenzoyl)pyrazine in Aqueous Solutions

Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) in aqueous environments is a cornerstone of early-phase drug development, directly influencing its shelf-life, bioavailability, and safety...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) in aqueous environments is a cornerstone of early-phase drug development, directly influencing its shelf-life, bioavailability, and safety profile. This technical guide provides a comprehensive framework for assessing the stability of 2-(4-Fluorobenzoyl)pyrazine, a heterocyclic aromatic ketone of interest in medicinal chemistry. We delineate the principal degradation pathways—hydrolysis, photodegradation, and oxidation—that are critical to evaluate for this molecular scaffold. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for conducting forced degradation studies, including pH-dependent stability, photostability, and oxidative stress testing. Furthermore, we present a complete methodology for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method, ensuring accurate quantification and trustworthy data. The causality behind experimental choices is emphasized throughout, providing a robust, self-validating system for the comprehensive stability assessment of 2-(4-Fluorobenzoyl)pyrazine and structurally related molecules.

Introduction: The Imperative of Stability Profiling

In pharmaceutical sciences, the intrinsic stability of a drug candidate is a critical attribute that dictates its viability. A molecule's ability to resist degradation under various environmental conditions ensures that the patient receives the correct dose and is not exposed to potentially toxic degradation products.[1] The pyrazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and marketed drugs.[2] 2-(4-Fluorobenzoyl)pyrazine combines this heterocyclic core with an aromatic ketone structure, a class of compounds known for specific reactivity, particularly photosensitivity.[3][4][5]

Therefore, a proactive and systematic evaluation of its stability in aqueous solutions is not merely a regulatory requirement but a fundamental step in risk mitigation and formulation design. This guide will explore the key facets of its stability profile, focusing on the degradation pathways most relevant to its structure and the analytical methodologies required for precise assessment.

Physicochemical & Structural Properties

Understanding the inherent properties of 2-(4-Fluorobenzoyl)pyrazine is the first step in predicting its behavior in aqueous solutions. The molecule's structure features a pyrazine ring, which is weakly basic, connected to a 4-fluorophenyl group via a carbonyl bridge.

Table 1: Physicochemical Properties of 2-(4-Fluorobenzoyl)pyrazine

PropertyValueSource
Chemical Formula C₁₁H₇FN₂OPubChem[6]
Molecular Weight 214.19 g/mol PubChem[6]
CAS Number 118543-82-1NextSDS[7]
Predicted pKa (most basic) ~0.4 (for the pyrazine nitrogen)By analogy[8]
Predicted LogP ~1.5 - 2.5Cheminformatic Prediction
Appearance Solid (predicted)-
UV Absorbance Expected strong absorbance due to aromatic systems-

The presence of two aromatic systems and a carbonyl group suggests strong UV absorbance, making HPLC-UV a suitable analytical technique. The low predicted pKa indicates that the pyrazine nitrogens are only protonated under strongly acidic conditions, but pH can still play a critical role in catalyzing degradation reactions.[1]

Potential Degradation Pathways in Aqueous Media

Based on its chemical structure, 2-(4-Fluorobenzoyl)pyrazine is susceptible to three primary modes of degradation in an aqueous environment. A thorough stability study must investigate each of these pathways.

Hydrolytic Degradation (Acid/Base Catalysis)

While ketones are generally more resistant to hydrolysis than esters or amides, extreme pH conditions can catalyze the cleavage of the carbonyl bond or other reactions.[9][10] The ionization state of the molecule, influenced by pH, can alter its susceptibility to nucleophilic attack by water or hydroxide ions.[1] For pyrazine derivatives, oligomerization under basic conditions has also been observed as a potential degradation route.[11]

Photodegradation

Aromatic ketones are well-known photosensitizers.[5] Upon absorption of UV light, the molecule can be promoted to an excited triplet state.[4] This highly reactive species can then undergo various reactions, including photoreduction to form a pinacol-like dimer or interaction with molecular oxygen to generate reactive oxygen species (ROS), which in turn can degrade the molecule.[12][13] The presence of both a benzophenone-like structure and a pyrazine ring makes photostability a critical parameter to investigate.

Oxidative Degradation

Oxidative stress, often simulated in forced degradation studies using hydrogen peroxide, can lead to a variety of degradation products.[14] Potential sites of oxidation on 2-(4-Fluorobenzoyl)pyrazine include the pyrazine ring, which can be oxidized to N-oxides, or the aromatic rings, which can undergo hydroxylation.

DegradationPathways Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Products CPD 2-(4-Fluorobenzoyl)pyrazine AcidBase Acid/Base (H₂O, H⁺/OH⁻) Oxidation Oxidation (H₂O₂) Photo Photons (UV/Vis Light) HydrolysisProd Hydrolysis Products (e.g., 4-Fluorobenzoic acid, Pyrazine-2-carboxylic acid) AcidBase->HydrolysisProd Hydrolysis OxidationProd Oxidation Products (e.g., N-Oxides, Ring Hydroxylation) Oxidation->OxidationProd Oxidation PhotoProd Photoreduction/Oxidation (e.g., Pinacol Dimers, Radical-derived species) Photo->PhotoProd Photodegradation

Caption: Potential degradation pathways for 2-(4-Fluorobenzoyl)pyrazine.

Experimental Design for Stability Assessment

A well-designed forced degradation study is essential to rapidly identify the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[14] The following workflow provides a systematic approach.

ExperimentalWorkflow Stability Study Workflow A Prepare Stock Solution in Acetonitrile/Water B Dilute into Stress Condition Buffers (Acid, Base, Neutral, Oxidative) A->B C Incubate Samples (Heat, Light, Dark Control) B->C D Sample at Time Points (t=0, 2, 4, 8, 24 hr) C->D E Quench Reaction & Dilute (Neutralize pH, Dilute with Mobile Phase) D->E F Analyze via Validated HPLC-UV Method E->F G Quantify Parent Peak Area & Detect Degradant Peaks F->G H Calculate % Degradation & Determine Rate Constants G->H

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Foundational

An In-Depth Technical Guide to the Crystallographic Structure and X-ray Diffraction of 2-(4-Fluorobenzoyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic structure and single-crystal X-ray diffraction (SC-XRD) analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic structure and single-crystal X-ray diffraction (SC-XRD) analysis of 2-(4-fluorobenzoyl)pyrazine, a molecule of significant interest in medicinal chemistry. While, to date, a definitive, publicly available crystal structure of this specific compound has not been reported in the literature, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and structural determination. By leveraging established protocols and drawing insights from the crystallographic analysis of analogous structures, we present a detailed, predictive analysis of its anticipated molecular geometry and intermolecular interactions. This guide is intended to serve as a foundational resource for researchers engaged in the rational design of pyrazine-based therapeutic agents.

Introduction: The Significance of the Pyrazine Scaffold in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, arising from the two nitrogen atoms in a para-arrangement within a six-membered aromatic ring, allow it to act as a versatile bioisostere for benzene, pyridine, and pyrimidine moieties.[3] The nitrogen atoms frequently serve as hydrogen bond acceptors, enabling crucial interactions with biological targets such as protein kinases.[3][4][5] This has led to the development of several FDA-approved drugs containing the pyrazine motif for a range of therapeutic applications, including oncology and infectious diseases.[4][6]

The incorporation of a 4-fluorobenzoyl group introduces additional key features. The fluorine atom can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in non-covalent interactions, including weak C-H···F hydrogen bonds, which can influence crystal packing and protein-ligand binding.[7] The benzoyl moiety provides a rigid linker and additional opportunities for π-π stacking interactions.

A detailed understanding of the three-dimensional structure of 2-(4-fluorobenzoyl)pyrazine at the atomic level is paramount for structure-activity relationship (SAR) studies and for the rational design of next-generation inhibitors targeting specific protein binding pockets. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state conformation and intermolecular interactions of a molecule. Although an experimental structure is not yet available, this guide provides the complete blueprint for its determination and a predictive analysis of its key structural features.

Experimental Methodology: A Self-Validating Protocol

The following sections detail a comprehensive and robust workflow for the synthesis, crystallization, and crystallographic analysis of 2-(4-fluorobenzoyl)pyrazine. Each step is designed to ensure the highest quality data and a self-validating experimental outcome.

Synthesis of 2-(4-Fluorobenzoyl)pyrazine

The synthesis of 2-(4-fluorobenzoyl)pyrazine can be achieved through a variety of established synthetic routes. A common and effective method involves the coupling of a pyrazine precursor with a 4-fluorobenzoyl derivative. The following protocol is a well-precedented approach.

Step-by-Step Protocol:

  • Preparation of Pyrazine-2-carbonyl Chloride: Start with commercially available pyrazine-2-carboxylic acid. Convert the carboxylic acid to the corresponding acid chloride by reacting it with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent such as dichloromethane (DCM) or toluene, with a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride. The reaction is typically performed at room temperature, followed by reflux to ensure complete conversion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride, which is often used immediately in the next step.

  • Friedel-Crafts Acylation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve fluorobenzene in a suitable solvent like DCM or 1,2-dichloroethane. Cool the solution in an ice bath to 0 °C.

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to the cooled fluorobenzene solution.

  • Acylation Reaction: Dissolve the pyrazine-2-carbonyl chloride from step 1 in the same solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-(4-fluorobenzoyl)pyrazine as a solid.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of 2-(4-Fluorobenzoyl)pyrazine Pyrazine_acid Pyrazine-2-carboxylic Acid Acid_chloride Pyrazine-2-carbonyl Chloride Pyrazine_acid->Acid_chloride SOCl₂ or (COCl)₂ Product 2-(4-Fluorobenzoyl)pyrazine Acid_chloride->Product Fluorobenzene Fluorobenzene Fluorobenzene->Product Friedel-Crafts Acylation (AlCl₃ catalyst) Purification Column Chromatography Product->Purification Purification->Product Pure Product

Caption: Synthetic route to 2-(4-fluorobenzoyl)pyrazine.

Single Crystal Growth

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. This often requires screening various crystallization techniques and solvent systems.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing the solubility of the purified 2-(4-fluorobenzoyl)pyrazine in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexanes, water) at room temperature and upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (or solvent mixture) in a loosely covered vial or beaker. Allow the solvent to evaporate slowly over several days at room temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is less soluble). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

    • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or spatula and wash them with a small amount of cold solvent.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following protocol describes a standard procedure for SC-XRD data collection and structure refinement.

Step-by-Step Protocol:

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

    • Cool the crystal to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

    • Perform an initial unit cell determination and screen the crystal for quality.

    • Collect a full sphere of diffraction data using a series of omega and phi scans.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan).

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain the initial positions of the non-hydrogen atoms.

  • Structure Refinement:

    • Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares on F².

    • Locate hydrogen atoms in the difference Fourier map and refine their positions with appropriate constraints or restraints.

    • Continue the refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

Diagram of Crystallographic Workflow:

XRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction Workflow Crystal Single Crystal Data_Collection X-ray Data Collection Crystal->Data_Collection Mounting & Cooling Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Determine Space Group Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Refine Atomic Parameters

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Analysis and Data

In the absence of experimental data, computational modeling provides valuable insights into the likely molecular structure and intermolecular interactions of 2-(4-fluorobenzoyl)pyrazine.

Predicted Molecular Geometry

The molecule consists of a pyrazine ring and a 4-fluorophenyl ring connected by a carbonyl linker. It is anticipated that the pyrazine and 4-fluorophenyl rings themselves will be largely planar. The key structural parameter will be the dihedral angle between these two rings, which will be influenced by steric hindrance and electronic effects. Based on related structures, a twisted conformation is expected, where the two rings are not coplanar.

Table 1: Predicted Key Geometric Parameters for 2-(4-Fluorobenzoyl)pyrazine

ParameterPredicted ValueCausality
Pyrazine RingPlanarAromatic nature of the ring.
4-Fluorophenyl RingPlanarAromatic nature of the ring.
Dihedral Angle (Pyrazine - 4-Fluorophenyl)30-60°Steric repulsion between ortho hydrogens on both rings and the carbonyl oxygen favors a non-planar arrangement to minimize conformational strain.
C=O Bond Length~1.22 ÅTypical double bond character of a ketone.
C-F Bond Length~1.35 ÅStandard bond length for a C(sp²)-F bond.
Anticipated Intermolecular Interactions and Crystal Packing

The solid-state packing of 2-(4-fluorobenzoyl)pyrazine will be governed by a combination of weak intermolecular interactions. These interactions are critical in determining the crystal's overall architecture and properties.[8]

  • C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrazine ring are expected to act as hydrogen bond acceptors, forming weak C-H···N interactions with hydrogen atoms from the aromatic rings of neighboring molecules.

  • C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and will likely participate in C-H···O interactions with aromatic C-H donors.

  • C-H···F Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, potentially forming C-H···F interactions.[7]

  • π-π Stacking: The aromatic pyrazine and 4-fluorophenyl rings provide opportunities for π-π stacking interactions between adjacent molecules, which are likely to play a significant role in the crystal packing.

These interactions will likely lead to the formation of a densely packed, three-dimensional supramolecular network.

Representative Crystallographic Data Table

The following table presents the typical parameters that would be reported upon successful crystallographic analysis of 2-(4-fluorobenzoyl)pyrazine.

Table 2: Representative Crystallographic Data and Structure Refinement Parameters

ParameterExample Value
Crystal Data
Chemical formulaC₁₁H₇FN₂O
Formula weight202.19 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensionsa = X.XXXX(X) Å, α = 90°
b = Y.YYYY(Y) Å, β = YY.YY(Y)°
c = Z.ZZZZ(Z) Å, γ = 90°
VolumeVVV.V(V) ų
Z (molecules/unit cell)4
Calculated densityX.XXX g/cm³
Absorption coefficientX.XXX mm⁻¹
Data Collection
Diffractometere.g., Bruker APEX-II CCD
Reflections collectedXXXXX
Independent reflectionsYYYY [R(int) = 0.XXXX]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersYYYY / 0 / ZZZ
Goodness-of-fit on F²S = X.XXX
Final R indices [I > 2σ(I)]R₁ = 0.XXXX, wR₂ = 0.YYYY
R indices (all data)R₁ = 0.XXXX, wR₂ = 0.YYYY
Largest diff. peak and holeX.XX and -X.XX e.Å⁻³

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of 2-(4-fluorobenzoyl)pyrazine. While experimental data for this specific molecule is not yet publicly available, the outlined protocols are based on robust and well-established methodologies in chemical synthesis and crystallography. The predictive analysis of its molecular geometry and intermolecular interactions offers valuable insights for researchers in drug discovery and materials science.

The determination of the crystal structure of 2-(4-fluorobenzoyl)pyrazine would be a valuable contribution to the field, providing a precise atomic-level understanding that can guide the design of novel pyrazine-based compounds with enhanced biological activity and tailored solid-state properties. It is our hope that this guide will serve as a catalyst for such investigations.

References

  • Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. (n.d.). IUCrData. Retrieved March 18, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Retrieved March 18, 2026, from [Link]

  • 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • 2-(4-fluorobenzoyl)pyrazine (C11H7FN2O). (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • 2-(4-fluorobenzoyl)pyridine (C12H8FNO). (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019). MDPI. Retrieved March 18, 2026, from [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019). MDPI. Retrieved March 18, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. (2014). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved March 18, 2026, from [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved March 18, 2026, from [Link]

Sources

Exploratory

The Electronic Architecture of Fluorinated Benzoyl Pyrazines: A Technical Guide for Advanced Drug Design

Executive Summary The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antiviral, antitubercular, and anticancer agents[1]. When functionalized with a benzoyl group...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antiviral, antitubercular, and anticancer agents[1]. When functionalized with a benzoyl group and strategically substituted with fluorine atoms, the resulting fluorinated benzoyl pyrazines exhibit profound shifts in their electronic properties and dipole moments.

This whitepaper provides an in-depth analysis of how fluorine incorporation alters the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential of benzoyl pyrazines. By understanding the causality between these quantum mechanical properties and macroscopic pharmacological behavior, researchers can rationally design next-generation therapeutics with optimized binding affinities and metabolic stability[2].

Mechanistic Causality: Why Fluorine Alters Electronic Topography

Fluorine is the most electronegative element on the Pauling scale (3.98)[1]. Its introduction into the benzoyl pyrazine framework does not merely change the steric bulk—which is comparable to a hydroxyl group—but fundamentally rewires the molecule's electron density distribution.

HOMO-LUMO Gap and Chemical Hardness

The electron-deficient nature of the fluorinated pyrazine ring, coupled with the electron-withdrawing inductive effect of the benzoyl carbonyl group, significantly stabilizes the LUMO[3].

  • Causality: The deep stabilization of the LUMO increases the molecule's electron-accepting ability (electrophilicity). This narrowing of the HOMO-LUMO gap often facilitates stronger π−π stacking and charge-transfer interactions with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) in target protein binding pockets.

Dipole Moment and Solvatochromism

The highly polarized C–F bond creates a strong, localized dipole vector. In benzoyl pyrazines, the alignment of the carbonyl dipole with the C–F dipole can result in a massive net molecular dipole moment.

  • Causality: A large ground-state dipole moment enhances the molecule's polarity, modulating its lipophilicity ( logP ) and membrane permeability[2]. Furthermore, excitation of these molecules often leads to a significantly larger dipole moment in the excited state. This strong interaction with surrounding polar solvent molecules stabilizes the excited state energy levels, leading to observable solvatochromic red-shifts in emission spectra[4][5].

Quantitative Data: Electronic Properties

The following table synthesizes computational data comparing a standard benzoyl pyrazine with its mono- and di-fluorinated derivatives. Calculations are typically performed using Density Functional Theory (DFT) at the B3LYP/def2-TZVP level[6].

Table 1: Comparative Electronic Properties of Benzoyl Pyrazine Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap ( ΔE , eV)Dipole Moment ( μ , Debye)Predicted logP Shift
Benzoyl Pyrazine (Unsubstituted)-6.85-2.154.702.85Baseline
4-Fluoro-benzoyl Pyrazine-7.02-2.454.574.12+0.45
2,4-Difluoro-benzoyl Pyrazine-7.18-2.684.505.30+0.82
6-Fluoro-pyrazine-2-carboxylic acid*-7.00-2.005.003.95N/A

*Reference data for structural comparison[3].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the characterization of these molecules must rely on self-validating workflows. Below are the definitive protocols for both computational prediction and empirical validation.

Protocol A: DFT Computational Analysis of Electronic Properties

This protocol utilizes DFT to map the electrostatic potential and extract the dipole moment[6].

  • Initial Geometry Construction: Build the 3D structure of the fluorinated benzoyl pyrazine using a standard molecular editor. Pre-optimize using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: Execute DFT optimization using the B3LYP hybrid functional and the def-SV(P) or def2-TZVP basis set[6].

    • Causality: B3LYP provides an optimal balance of exact Hartree-Fock exchange, preventing the over-delocalization of electron density common in pure generalized gradient approximation (GGA) functionals.

  • Self-Validation (Frequency Check): Run a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The presence of zero imaginary frequencies confirms the geometry is a true local minimum on the potential energy surface, not a transition state. If an imaginary frequency is found, perturb the geometry along that normal mode and re-optimize.

  • Property Extraction: Calculate the HOMO/LUMO energies, map the Molecular Electrostatic Potential (MEP) to identify the most electrophilic sites (typically near the pyrazine ring protons)[3], and extract the ground-state dipole moment vector.

ComputationalWorkflow N1 1. Input Geometry (Benzoyl Pyrazine) N2 2. DFT Optimization (B3LYP/def2-TZVP) N1->N2 N3 3. Frequency Check (Zero Imaginary Freqs) N2->N3 N4 4. Property Extraction (HOMO/LUMO, MEP) N3->N4 Validated Minimum N5 5. Dipole Moment & Solvatochromic Shift N4->N5

Fig 1. Computational workflow for validating electronic properties and dipole moments.

Protocol B: 19 F NMR Validation of Fluorinated Scaffolds

Because the 19 F nucleus has a 100% natural abundance and a high gyromagnetic ratio, 19 F NMR is the gold standard for validating the electronic environment of fluorinated pyrazines[7].

  • Sample Preparation: Dissolve 5-10 mg of the synthesized fluorinated benzoyl pyrazine in 0.6 mL of a deuterated solvent (e.g., CDCl3​ or DMSO-d6​ ).

  • Internal Standard Addition: Add 0.1% v/v of Trichlorofluoromethane ( CFCl3​ ) or Trifluoroacetic acid (TFA) as an internal reference.

    • Validation Check: CFCl3​ must appear exactly at 0.0 ppm. This ensures all subsequent chemical shifts are accurately calibrated against the local magnetic field.

  • Data Acquisition: Acquire the 1D 19 F spectrum. Set the spectral width to accommodate the large chemical shift dispersion of fluorine (typically +50 to -250 ppm)[7].

  • Analysis: Highly deshielded signals indicate fluorine atoms adjacent to the electron-withdrawing pyrazine nitrogens. The precise chemical shift serves as an empirical proxy for the localized electron density calculated in Protocol A.

Pharmacodynamic Implications of the Dipole Moment

The strategic placement of fluorine to manipulate the dipole moment has cascading effects on the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The electron-deficient nature of the fluorinated pyrazine ring enhances target binding, while the strong C–F bond reduces degradation by hepatic enzymes[2].

Pharmacodynamics F_Sub Fluorine Substitution Dipole Increased Dipole Moment & Polarity F_Sub->Dipole Lipo Modulated Lipophilicity (logP) F_Sub->Lipo Bind Enhanced Target Binding Affinity Dipole->Bind Metab Hepatic Enzyme Resistance Lipo->Metab Metab->Bind

Fig 2. Pharmacodynamic pathway showing the impact of fluorination on pyrazine drug efficacy.

Conclusion

The electronic properties of fluorinated benzoyl pyrazines are dictated by the interplay between the electron-withdrawing benzoyl group and the highly electronegative fluorine substituents. By utilizing rigorous, self-validating DFT calculations and 19 F NMR spectroscopy, researchers can accurately map the HOMO/LUMO energy levels and dipole moments. These metrics are not just theoretical curiosities; they are direct predictors of a molecule's solvatochromic behavior, metabolic stability, and ultimate viability as a therapeutic agent.

References

  • ResearchGate.The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • BenchChem.
  • BenchChem.
  • UC Merced - eScholarship.Assessment of the physiochemical properties associated with charge transfer and colloidal assembly in organic, organometallic, and inorganic systems.
  • ORCA – Online Research @ Cardiff.Fluorinated nucleosides as an important class of anticancer and antiviral agents.
  • ACS Publications.A Series of Lead(II)-Organic Frameworks Based on Pyridyl Carboxylate Acid N-Oxide Derivatives: Syntheses, Structures, and Luminescent Properties.
  • UC Merced - eScholarship.Nitrogen-containing small molecules and benzoyl pyrazinium salts.

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Foundational

A Technical Guide to the Preliminary In-Vitro Toxicity Screening of 2-(4-Fluorobenzoyl)pyrazine

Foreword: A Proactive Approach to Early-Stage Compound Vetting In the landscape of modern drug discovery and chemical safety assessment, the imperative to "fail fast, fail early" has never been more resonant. The prelimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Approach to Early-Stage Compound Vetting

In the landscape of modern drug discovery and chemical safety assessment, the imperative to "fail fast, fail early" has never been more resonant. The preliminary in vitro toxicity screening of novel chemical entities represents a critical gateway in this paradigm. It is a foundational step, not merely to identify overt toxicity, but to build a comprehensive safety profile that informs subsequent, more resource-intensive stages of development. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for conducting a preliminary in vitro toxicity assessment of 2-(4-Fluorobenzoyl)pyrazine, a compound of interest within the broader, biologically active class of pyrazines.[1]

The methodologies detailed herein are not presented as a rigid, prescriptive checklist. Instead, this document is designed to be a self-validating system of inquiry. It emphasizes the "why" behind the "how"—elucidating the causal logic that underpins experimental design, from the selection of appropriate cell models to the interpretation of dose-response curves. By grounding our protocols in established regulatory frameworks, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), we ensure that the data generated is not only scientifically sound but also contextually relevant for potential future regulatory submissions.[2][3][4]

This guide will navigate through the essential pillars of a preliminary toxicity screen: assessment of basal cytotoxicity, evaluation of genotoxic potential, and an initial foray into mechanistic toxicology. Each section is crafted to be a standalone module, complete with detailed protocols, data presentation templates, and visual workflows, to empower your team to generate reliable, interpretable, and actionable safety data for 2-(4-Fluorobenzoyl)pyrazine.

Section 1: Foundational Cytotoxicity Assessment

1.1. Rationale and Strategic Importance

Before investigating complex toxicological endpoints, it is fundamental to establish the concentration range at which a compound elicits basic cellular toxicity.[5][6][7] Cytotoxicity assays provide this crucial information, forming the bedrock of the entire toxicity profile.[5] These assays measure the degree to which a substance can damage or kill cells, often by assessing cell membrane integrity, metabolic activity, or cell proliferation.[5][6][7] The resulting data, typically expressed as an IC₅₀ (the concentration at which 50% of cell viability is inhibited), is pivotal for determining the dose ranges for subsequent, more specific assays, such as genotoxicity and mechanistic studies.[8][9]

For 2-(4-Fluorobenzoyl)pyrazine, we will employ the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and cost-effective method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[8][9] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

1.2. Experimental Workflow: Cytotoxicity Profiling

The following diagram outlines the workflow for the MTT-based cytotoxicity assessment.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cell Line Selection & Culture (e.g., HepG2 - liver, HEK293 - kidney) Compound_Prep 2. Prepare 2-(4-Fluorobenzoyl)pyrazine Stock & Serial Dilutions Cell_Seeding 3. Seed Cells in 96-well Plates Compound_Prep->Cell_Seeding Treatment 4. Treat Cells with Compound (24h, 48h, 72h incubation) Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Incubation 6. Incubate (2-4 hours) MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Crystals (e.g., with DMSO) Incubation->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve 10. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 11. Determine IC50 Value Plot_Curve->Determine_IC50 Genotoxicity_Workflow cluster_ames Ames Test (Bacterial Reverse Mutation) cluster_micronucleus In Vitro Micronucleus Test (Mammalian Cells) Ames_Start 1a. Prepare Bacterial Strains (e.g., TA98, TA100) Ames_Treat 2a. Treat Bacteria with Compound (+/- S9 Metabolic Activation) Ames_Start->Ames_Treat Ames_Plate 3a. Plate on Minimal Glucose Agar Ames_Treat->Ames_Plate Ames_Incubate 4a. Incubate for 48-72 hours Ames_Plate->Ames_Incubate Ames_Count 5a. Count Revertant Colonies Ames_Incubate->Ames_Count Ames_Analyze 6a. Analyze for Significant Increase Ames_Count->Ames_Analyze MN_Start 1b. Culture Mammalian Cells (e.g., CHO-K1, L5178Y) MN_Treat 2b. Treat Cells with Compound (+/- S9, with Cytochalasin B) MN_Start->MN_Treat MN_Harvest 3b. Harvest and Fix Cells MN_Treat->MN_Harvest MN_Stain 4b. Stain with DNA-specific dye (e.g., DAPI, Giemsa) MN_Harvest->MN_Stain MN_Score 5b. Score Micronuclei in Binucleated Cells via Microscopy MN_Stain->MN_Score MN_Analyze 6b. Analyze for Significant Increase MN_Score->MN_Analyze

Caption: Parallel workflows for preliminary genotoxicity screening.

2.3. Detailed Experimental Protocols

2.3.1. Ames Test (OECD TG471)

  • Methodology:

    • Select at least two bacterial strains (e.g., S. typhimurium TA98 for frameshift mutations and TA100 for base-pair substitutions).

    • Expose the tester strains to at least five different concentrations of 2-(4-Fluorobenzoyl)pyrazine, selected based on the cytotoxicity data.

    • Conduct the experiment both with and without the S9 mix for metabolic activation.

    • Include a vehicle control (DMSO) and appropriate positive controls for each strain, both with and without S9 mix (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 with S9).

    • After a short pre-incubation, mix the bacteria, compound, and S9 mix (if applicable) with molten top agar and pour onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

2.3.2. In Vitro Micronucleus Test (OECD TG487)

  • Methodology:

    • Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) cells.

    • Treat the cells with 2-(4-Fluorobenzoyl)pyrazine at three to four concentrations, with the highest concentration aiming for approximately 50-60% cytotoxicity, as determined by the MTT assay.

    • Conduct parallel experiments with and without S9 metabolic activation.

    • Include vehicle and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

    • Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells which are then scored for micronuclei.

    • After an appropriate treatment period (e.g., 3-6 hours with S9, or a longer continuous treatment without S9), wash and culture the cells in fresh medium.

    • Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides.

    • Stain the cells with a DNA-specific stain (e.g., DAPI) and score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A positive result is a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.

2.4. Data Presentation: Genotoxicity Summary

AssayConditionResult (Positive/Negative/Equivocal)
Ames Test
S. typhimurium TA98- S9 mix[Insert Result]
+ S9 mix[Insert Result]
S. typhimurium TA100- S9 mix[Insert Result]
+ S9 mix[Insert Result]
In Vitro Micronucleus
CHO-K1 Cells- S9 mix[Insert Result]
+ S9 mix[Insert Result]

Section 3: Initial Mechanistic Insights

3.1. Rationale: Beyond Cell Death

Should 2-(4-Fluorobenzoyl)pyrazine exhibit cytotoxicity, it becomes crucial to explore the underlying mechanism of cell death. A primary and highly regulated pathway of cell death is apoptosis, or programmed cell death. Differentiating apoptosis from necrosis (uncontrolled cell death, often due to acute injury) provides valuable insight into the compound's mode of action. Assays that can elucidate these mechanisms are key for a more nuanced risk assessment. [10] One of the hallmark events of early apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to detect apoptotic cells via flow cytometry. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost. Dual staining with Annexin V-FITC and PI allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

3.2. Experimental Workflow: Apoptosis vs. Necrosis

This workflow details the process of differentiating cell death mechanisms using Annexin V/PI staining.

Apoptosis_Workflow cluster_prep Phase 1: Cell Treatment cluster_staining Phase 2: Staining cluster_analysis Phase 3: Flow Cytometry Analysis Culture_Cells 1. Culture Cells (e.g., HepG2) Treat_Compound 2. Treat with Compound at IC50 and sub-IC50 concentrations Culture_Cells->Treat_Compound Incubate 3. Incubate for a defined period (e.g., 24 hours) Treat_Compound->Incubate Harvest_Cells 4. Harvest Cells (including supernatant) Incubate->Harvest_Cells Wash_Cells 5. Wash with PBS Harvest_Cells->Wash_Cells Resuspend 6. Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend Add_Stains 7. Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate_Dark 8. Incubate in the dark (15 min) Add_Stains->Incubate_Dark Acquire_Data 9. Acquire Data on Flow Cytometer Incubate_Dark->Acquire_Data Gate_Populations 10. Gate Cell Populations Acquire_Data->Gate_Populations Quantify 11. Quantify Percentages: Viable, Early Apoptotic, Late Apoptotic, Necrotic Gate_Populations->Quantify

Caption: Workflow for apoptosis/necrosis differentiation via flow cytometry.

3.3. Detailed Experimental Protocol: Annexin V/PI Staining

  • Methodology:

    • Seed HepG2 cells in 6-well plates and allow them to adhere.

    • Treat the cells with 2-(4-Fluorobenzoyl)pyrazine at concentrations around its determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include vehicle and positive controls (e.g., staurosporine for apoptosis).

    • Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour, acquiring at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

3.4. Data Presentation: Cell Death Mechanism

TreatmentConcentration% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Vehicle Control-[Insert %][Insert %][Insert %][Insert %]
2-(4-Fluorobenzoyl)pyrazine0.5 x IC₅₀[Insert %][Insert %][Insert %][Insert %]
1.0 x IC₅₀[Insert %][Insert %][Insert %][Insert %]
2.0 x IC₅₀[Insert %][Insert %][Insert %][Insert %]
Positive Control[Concentration][Insert %][Insert %][Insert %][Insert %]

Conclusion and Forward Look

This guide provides a comprehensive, technically grounded framework for conducting a preliminary in vitro toxicity screening of 2-(4-Fluorobenzoyl)pyrazine. By systematically evaluating cytotoxicity, genotoxicity, and initial mechanisms of cell death, researchers can build a foundational safety profile for this novel compound. The data generated through these protocols will be instrumental in making informed decisions regarding the compound's future development trajectory, whether in a pharmaceutical, industrial, or academic context. A negative or "clean" profile across these assays would provide a strong rationale for advancing the compound to more complex studies. Conversely, a positive finding in any of these areas, particularly in genotoxicity, would be a significant red flag, potentially halting further development or prompting extensive mechanistic follow-up studies to determine the relevance of the findings to human health.

References

  • Genotoxicity test Q&A 2014 (revision) . Japan Pharmaceutical Manufacturers Association (JPMA). [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . (2025). ResearchGate. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health . (2024). Wang Q. [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles . (2026). MDPI. [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles . (2026). PubMed. [Link]

  • In vitro assays for developmental neurotoxicity . OECD. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Updates to OECD in vitro and in chemico test guidelines . (2021). PETA Science Consortium International e.V.. [Link]

  • OECD Releases 2025 Test Guideline Programme Updates . (2025). ICAPO. [Link]

  • Guidelines for the Testing of Chemicals . OECD. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests . (2010). OECD. [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use . (2020). FDA. [Link]

  • In-vitro genotoxicity testing – mammalian cell assay . Pesticide Registration Toolkit. [Link]

  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use . ICH. [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research . BioImpacts. [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles . PMC - NIH. [Link]

  • In vitro toxicology . Wikipedia. [Link]

  • Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes . Toxicology Research and Application. [Link]

  • Mechanistic and in-vitro toxicology . Fraunhofer ITEM. [Link]

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  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry . (2023). MDPI. [Link]

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Exploratory

Spectroscopic Characterization of 2-(4-Fluorobenzoyl)pyrazine: A Guide to IR and UV-Vis Analysis

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(4-Fluorobenzoyl)pyrazin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(4-Fluorobenzoyl)pyrazine, a heterocyclic ketone of significant interest in medicinal chemistry and materials science.[1][2] As a key building block in drug development, rigorous structural confirmation and purity assessment are paramount. This document details the theoretical principles, field-proven experimental protocols, and expected data interpretation for two core analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy. By integrating established spectroscopic principles with data from analogous structures, this guide serves as an essential resource for researchers, analytical chemists, and quality control professionals, ensuring reliable and reproducible characterization of this important compound.

Introduction to 2-(4-Fluorobenzoyl)pyrazine

2-(4-Fluorobenzoyl)pyrazine, with the chemical formula C₁₁H₇FN₂O, is an aromatic ketone featuring a pyrazine ring linked to a 4-fluorophenyl group via a carbonyl bridge.[3] The pyrazine moiety, a nitrogen-containing heterocycle, is a well-known scaffold in pharmacologically active compounds, valued for its ability to participate in hydrogen bonding and other molecular interactions.[2][4] The fluorinated benzoyl group can further modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a versatile synthon in drug discovery.

Spectroscopic analysis is non-negotiable for verifying the molecular identity and purity of such compounds. Infrared spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of its functional groups, while UV-Vis spectroscopy elucidates its electronic structure and conjugation. Together, they form a primary and efficient method for routine quality control and in-depth structural analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the bond type, the masses of the connected atoms, and the overall molecular environment. For 2-(4-Fluorobenzoyl)pyrazine, IR analysis is crucial for confirming the presence of the key carbonyl group, the carbon-fluorine bond, and the aromatic systems.

Theoretical Principles: Key Vibrational Modes

The structure of 2-(4-Fluorobenzoyl)pyrazine contains several distinct functional groups that give rise to a predictable IR spectrum:

  • Carbonyl (C=O) Stretch: As an aryl ketone, the molecule is expected to show a strong, sharp absorption band for the C=O stretching vibration. The conjugation with both the pyrazine and fluorophenyl rings delocalizes the electron density, which typically lowers the frequency to the 1650-1680 cm⁻¹ range.[5][6]

  • Aromatic C=C and C=N Stretches: The vibrations of the carbon-carbon double bonds within the fluorophenyl and pyrazine rings produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region.[6]

  • Carbon-Fluorine (C-F) Stretch: The C-F bond gives rise to a strong and characteristic absorption, typically found in the 1120-1250 cm⁻¹ range for aryl fluorides.

  • Aromatic C-H Stretches: The stretching vibrations of the C-H bonds on both aromatic rings are expected to appear as weak to medium bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[7]

  • C-H Out-of-Plane Bending: These vibrations are highly informative about the substitution pattern of the aromatic rings. The 1,4-disubstituted (para) fluorophenyl ring is expected to produce a strong, characteristic band in the 800-850 cm⁻¹ region.[7] The substitution pattern on the pyrazine ring will also contribute to the complex fingerprint region below 1000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR technique is ideal for rapid, non-destructive analysis of solid powder samples and requires minimal sample preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Once dry, collect a background spectrum. This is a critical self-validating step that subtracts the spectrum of the ambient environment and the crystal itself.

  • Sample Application: Place a small amount of the 2-(4-Fluorobenzoyl)pyrazine powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: After acquisition, perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks with their wavenumbers (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip after analysis to prevent cross-contamination.

Data Interpretation & Expected Vibrational Bands

The following table summarizes the anticipated IR absorption bands for 2-(4-Fluorobenzoyl)pyrazine based on established group frequencies.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3030Medium - WeakAromatic C-H Stretch (Pyrazine & Phenyl Rings)
~ 1670Strong, SharpC=O Stretch (Aryl Ketone, Conjugated)[5]
1600 - 1450Medium - WeakAromatic C=C and C=N Ring Stretching[6]
1250 - 1120StrongC-F Stretch (Aryl Fluoride)
1200 - 1000MediumAromatic C-H In-Plane Bending
850 - 800StrongC-H Out-of-Plane Bending (1,4-disubstituted phenyl)[7]
Mandatory Visualization: Key Molecular Vibrations

Caption: Key vibrational modes for 2-(4-Fluorobenzoyl)pyrazine.

UV-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's conjugated π-electron system.

Theoretical Principles: Electronic Transitions

The UV-Vis spectrum of 2-(4-Fluorobenzoyl)pyrazine is dominated by its extensive conjugated system, which includes the pyrazine ring, the carbonyl group, and the fluorophenyl ring. Two primary types of electronic transitions are expected:

  • π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and are expected to produce strong absorption bands, likely in the 250-300 nm range.

  • n → π Transitions:* These are lower-energy, lower-intensity transitions that involve promoting a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital.[8] These transitions typically appear as a shoulder or a distinct band at a longer wavelength (e.g., >300 nm) compared to the π → π* transitions.[8]

Solvent polarity can significantly influence the position of these absorption bands (solvatochromism). Polar solvents can stabilize the ground state or excited state differently, leading to either a blue shift (hypsochromic) or a red shift (bathochromic).[8][9] Therefore, consistent use of a specified solvent is critical for reproducible results.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
  • Solvent Selection: Choose a spectroscopic-grade solvent that is transparent in the desired wavelength range (e.g., 200-500 nm). Ethanol, methanol, or cyclohexane are common choices. The choice of solvent should always be documented.[8]

  • Solution Preparation: Prepare a stock solution of 2-(4-Fluorobenzoyl)pyrazine of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this, prepare a dilute solution (e.g., 0.01 mg/mL or 10 µg/mL). The final concentration should be adjusted so that the maximum absorbance falls between 0.5 and 1.5 AU, ensuring adherence to the Beer-Lambert Law.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.

  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument across the entire wavelength range. This is a crucial self-validating step.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the dilute sample solution, and then fill it with the sample solution. Place it back into the sample holder.

  • Spectrum Acquisition: Scan the sample from a high to a low wavelength (e.g., 500 nm to 200 nm). The resulting spectrum will be a plot of absorbance versus wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each distinct peak or shoulder.

Data Interpretation & Expected Absorption Maxima
Expected λmax (nm)Transition TypeAssociated Chromophore
~ 260 - 280 nmπ → πBenzoyl and Pyrazine π-systems
~ 310 - 330 nmn → πCarbonyl group and Pyrazine N-atoms[8][10]

The conjugation between the rings and the carbonyl group is expected to cause a bathochromic (red) shift compared to the individual, unconjugated chromophores.[11]

Integrated Spectroscopic Workflow

For comprehensive quality control and characterization, IR and UV-Vis spectroscopy are often used in a sequential and complementary workflow. The following diagram illustrates this logical process.

Mandatory Visualization: Spectroscopic Characterization Workflow

G cluster_0 Sample Preparation cluster_1 IR Analysis cluster_2 UV-Vis Analysis cluster_3 Reporting Sample Receive 2-(4-Fluorobenzoyl)pyrazine Sample Prep_IR Take aliquot for IR (solid) Sample->Prep_IR Prep_UV Prepare dilute solution (e.g., 10 µg/mL in Ethanol) Sample->Prep_UV BG_IR Collect ATR Background Prep_IR->BG_IR BG_UV Collect Solvent Baseline Prep_UV->BG_UV Acq_IR Acquire Sample Spectrum (4000-400 cm⁻¹) BG_IR->Acq_IR Data_IR Process & Identify Peaks: - C=O (~1670 cm⁻¹) - C-F (~1200 cm⁻¹) - Aromatic Bands Acq_IR->Data_IR Compare Compare spectra to reference or expected values Data_IR->Compare Acq_UV Acquire Sample Spectrum (500-200 nm) BG_UV->Acq_UV Data_UV Process & Identify λmax: - π→π* (~270 nm) - n→π* (~320 nm) Acq_UV->Data_UV Data_UV->Compare Report Generate Certificate of Analysis / Technical Report Compare->Report

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of 2-(4-Fluorobenzoyl)pyrazine by IR and UV-Vis techniques is a robust and efficient method for confirming its chemical identity and assessing its electronic properties. The IR spectrum provides definitive evidence of key functional groups, most notably the conjugated aryl ketone and carbon-fluorine moieties. The UV-Vis spectrum confirms the presence of the extended π-conjugated system and provides insight into the molecule's electronic transitions. Adherence to the detailed protocols outlined in this guide ensures the generation of high-quality, reliable, and reproducible data, which is essential for advancing research, development, and quality assurance in any scientific endeavor involving this compound.

References

  • Novel heteronuclear Pt (II)‐L‐Zn (II) complexes: synthesis, interactions with biomolecules, cytotoxic properties. ResearchGate. Available at: [Link]

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Foundational

A Technical Guide to Computational Modeling of 2-(4-Fluorobenzoyl)pyrazine Binding Affinities

Abstract This in-depth technical guide provides a comprehensive framework for the computational modeling of the binding affinities of 2-(4-Fluorobenzoyl)pyrazine, a member of the medicinally significant pyrazine class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the computational modeling of the binding affinities of 2-(4-Fluorobenzoyl)pyrazine, a member of the medicinally significant pyrazine class of compounds. Recognizing the frequent absence of a defined biological target for novel or understudied small molecules, this paper utilizes the c-Met kinase, a validated target for numerous pyrazine derivatives, as a representative system to delineate a robust, field-proven workflow. This guide is tailored for researchers, scientists, and drug development professionals, offering a narrative that intertwines theoretical underpinnings with practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. The methodologies are presented to ensure scientific integrity and reproducibility, with an emphasis on the causality behind experimental choices.

Introduction: The Convergence of a Privileged Scaffold and In Silico Discovery

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] 2-(4-Fluorobenzoyl)pyrazine is a representative of this class, possessing the characteristic aromatic pyrazine core functionalized with a fluorobenzoyl group. The fluorination of drug candidates is a common strategy to enhance metabolic stability and binding affinity.

Predicting the binding affinity of a small molecule to its protein target is a cornerstone of modern drug discovery. Computational modeling provides a powerful and cost-effective avenue to prioritize lead compounds, elucidate mechanisms of action, and guide further optimization before committing to resource-intensive laboratory synthesis and testing.[3][4]

While the specific biological target of 2-(4-Fluorobenzoyl)pyrazine is not extensively documented in publicly available literature, the broader class of pyrazine derivatives has been shown to exhibit potent inhibitory activity against various protein kinases.[5][6] Kinases are a major class of drug targets, particularly in oncology. Therefore, to provide a practical and scientifically rigorous guide, we will use the c-Met kinase as a representative biological target. The c-Met receptor tyrosine kinase is a well-validated cancer target, and several pyrazine-containing molecules have been developed as its inhibitors.[7][8] This guide will walk through a complete in silico workflow to predict the binding affinity of 2-(4-Fluorobenzoyl)pyrazine to the c-Met kinase domain.

Theoretical Foundations of Computational Methods

A multi-tiered computational approach is often employed to gain a comprehensive understanding of ligand binding. This typically begins with a rapid, less computationally expensive method to predict the binding pose, followed by more rigorous, but computationally intensive, methods to refine the binding mode and more accurately estimate the binding affinity.

Molecular Docking: A Snapshot of the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is used to predict the binding mode of a small molecule ligand within the active site of a protein. The process involves sampling a large number of possible conformations of the ligand in the binding site and scoring each conformation based on a scoring function that approximates the binding free energy. While docking is a powerful tool for virtual screening and pose prediction, the scoring functions are generally not accurate enough for precise binding affinity prediction.[3]

Molecular Dynamics (MD) Simulations: The Dynamic Dance of Binding

While docking provides a static picture, the reality of molecular interactions is dynamic. Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.[2] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the dynamic behavior of a protein-ligand complex in a simulated physiological environment (e.g., in water with ions). This allows for the assessment of the stability of the docked pose and the conformational changes in both the protein and the ligand upon binding.

Binding Free Energy Calculations: Quantifying the Strength of Interaction

The ultimate goal is to quantify the strength of the interaction between the ligand and the protein, which is represented by the binding free energy (ΔG_bind). A more negative ΔG_bind indicates a stronger and more favorable interaction. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular post-processing technique applied to MD simulation trajectories to estimate binding free energies.[10][11] It calculates the free energy of the complex, the protein, and the ligand individually, and the binding free energy is then the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

The Computational Workflow: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for predicting the binding affinity of 2-(4-Fluorobenzoyl)pyrazine to the c-Met kinase.

Prerequisite Software

A variety of software packages are available for computational modeling. For this guide, we will reference commonly used and well-validated open-source and academic software:

  • Visualization: PyMOL or UCSF Chimera

  • Ligand Preparation: Avogadro or an online tool like the CHARMM-GUI Ligand Reader & Modeler.

  • Protein Preparation: PyMOL or UCSF Chimera.

  • Molecular Docking: AutoDock Vina.[7]

  • Molecular Dynamics Simulation: GROMACS or AMBER.

  • Binding Free Energy Calculation: g_mmpbsa (for GROMACS) or the MMPBSA.py script (for AMBER).

Diagram of the Computational Workflow

G cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics Simulation cluster_bfe 4. Binding Free Energy Calculation ligand_prep Ligand Preparation (2-(4-Fluorobenzoyl)pyrazine) - 3D Structure Generation - Charge Assignment docking AutoDock Vina - Define Binding Site - Run Docking ligand_prep->docking protein_prep Protein Preparation (c-Met Kinase) - PDB Selection (e.g., 3I5N) - Cleaning & Protonation protein_prep->docking docking_analysis Analysis of Results - Binding Poses - Docking Scores docking->docking_analysis system_setup System Setup (GROMACS/AMBER) - Solvation & Ionization docking_analysis->system_setup Select Best Pose equilibration Minimization & Equilibration (NVT, NPT) system_setup->equilibration production_md Production MD Run equilibration->production_md mmpbsa MM-PBSA Calculation - Extract Frames - Calculate Energy Components production_md->mmpbsa bfe_analysis Analysis of Results - ΔG_bind - Energy Decomposition mmpbsa->bfe_analysis

Caption: A schematic of the computational workflow for determining binding affinity.

Experimental Protocols
  • Protein Selection and Preparation:

    • Download the crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB). For this example, we will use PDB ID: 3I5N, which is a structure of c-Met in complex with a triazolopyridazine inhibitor.[1]

    • Load the PDB file into a molecular visualization tool like PyMOL.

    • Remove all non-protein molecules, including water, ions, and the co-crystallized ligand.

    • Inspect the protein for any missing residues or atoms. If necessary, use a tool like SWISS-MODEL or Modeller to build missing loops.

    • Add polar hydrogens to the protein, assuming a physiological pH of 7.4.

    • Save the cleaned and protonated protein as a PDB file.

  • Ligand Preparation:

    • Generate the 3D structure of 2-(4-Fluorobenzoyl)pyrazine using a molecule builder like Avogadro.

    • Perform a geometry optimization using a force field like MMFF94.

    • Assign partial charges to the ligand atoms. The AM1-BCC charge model is a commonly used method.

    • Save the prepared ligand in a suitable format, such as MOL2 or PDBQT.

  • Prepare Receptor and Ligand for Vina:

    • Convert the prepared protein PDB file and the ligand MOL2 file to the PDBQT format using AutoDock Tools or a similar utility. This format includes partial charges and atom types required by Vina.

  • Define the Binding Site (Grid Box):

    • To define the search space for docking, we will use the binding site of the co-crystallized ligand in the original PDB structure (3I5N) as a reference.

    • In PyMOL or another viewer, load the prepared receptor and the original PDB file with the co-crystallized ligand.

    • Identify the coordinates of the center of the co-crystallized ligand. This will be the center of your grid box.

    • Define the size of the grid box to encompass the entire binding site, typically with a buffer of a few angstroms in each dimension (e.g., 20 x 20 x 20 Å).

  • Run AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center and size of the grid box.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze Docking Results:

    • Vina will output a file containing the predicted binding poses and their corresponding docking scores (in kcal/mol).

    • Visualize the top-ranked poses in the context of the c-Met binding site using PyMOL.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between 2-(4-Fluorobenzoyl)pyrazine and the protein residues.

Table 1: Example Docking Results

PoseDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5MET1160, TYR1230, ASP1222
2-8.2MET1160, PRO1158, ALA1221
3-7.9TYR1230, GLY1157, LYS1110
  • System Setup:

    • Select the top-ranked docking pose of the c-Met/2-(4-Fluorobenzoyl)pyrazine complex.

    • Use a tool like CHARMM-GUI to generate the input files for GROMACS.[12][13][14] This will involve:

      • Choosing a force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).

      • Placing the complex in a periodic box of water molecules (e.g., TIP3P water model).

      • Adding ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a short MD simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature (e.g., 300 K).

    • Perform another short MD simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to bring the system to the desired pressure (e.g., 1 bar).

  • Production MD:

    • Run a longer MD simulation (e.g., 100 ns) in the NPT ensemble to generate a trajectory for analysis.

  • Trajectory Post-processing:

    • Remove the periodic boundary conditions from the trajectory.

    • Extract a subset of frames from the stable part of the trajectory for the MM-PBSA calculation.

  • Run g_mmpbsa:

    • Use the g_mmpbsa tool to calculate the binding free energy. This will involve providing the processed trajectory and topology files for the complex, protein, and ligand.

    • The tool will calculate the different energy components (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies).

  • Analyze MM-PBSA Results:

    • The final output will be the estimated binding free energy (ΔG_bind) and its components.

    • The contribution of individual residues to the binding can also be calculated to identify key "hotspot" residues.

Table 2: Example MM-PBSA Binding Free Energy Components (Hypothetical)

Energy ComponentValue (kcal/mol)
van der Waals Energy-45.2
Electrostatic Energy-15.8
Polar Solvation Energy35.5
Nonpolar Solvation Energy-4.7
ΔG_bind -30.2

Data Analysis and Interpretation

MD Simulation Analysis
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time to assess the stability of the simulation. A stable system will show the RMSD reaching a plateau.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF of the protein residues to identify flexible and rigid regions. High fluctuations in the binding site may indicate instability of the ligand binding.

  • Visual Inspection: Visually inspect the trajectory to observe the ligand's interactions with the protein over time. Confirm that key interactions predicted by docking are maintained throughout the simulation.

Interpreting the Results

The combination of docking, MD simulations, and MM-PBSA provides a comprehensive picture of the binding of 2-(4-Fluorobenzoyl)pyrazine to c-Met. The docking score provides an initial estimate of the binding affinity, while the MD simulation confirms the stability of the binding pose. The MM-PBSA calculation provides a more accurate, albeit still approximate, value for the binding free energy.

It is crucial to understand the limitations of these methods. The accuracy of the results is dependent on the quality of the force fields and the sampling achieved in the MD simulation. Therefore, the calculated binding affinities should be considered as estimates and used for ranking and prioritizing compounds rather than as absolute values.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the computational modeling of the binding affinity of 2-(4-Fluorobenzoyl)pyrazine, using the c-Met kinase as a representative target. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular basis of ligand recognition and prioritize compounds for further experimental validation. The protocols and principles detailed herein provide a robust foundation for applying computational methods in the exciting and challenging field of drug discovery.

References

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for high-purity 2-(4-Fluorobenzoyl)pyrazine

Application Note: Step-by-Step Synthesis Protocol for High-Purity 2-(4-Fluorobenzoyl)pyrazine Introduction & Mechanistic Rationale 2-(4-Fluorobenzoyl)pyrazine is a highly versatile aryl-heteroaryl ketone building block u...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for High-Purity 2-(4-Fluorobenzoyl)pyrazine

Introduction & Mechanistic Rationale

2-(4-Fluorobenzoyl)pyrazine is a highly versatile aryl-heteroaryl ketone building block utilized extensively in medicinal chemistry and drug discovery for synthesizing bioactive heterocycles. The most direct, scalable, and atom-economical route to access this scaffold is the nucleophilic addition of a Grignard reagent to a pyrazine carbonitrile [1].

Unlike Grignard additions to aldehydes—which yield secondary alcohols that require subsequent oxidation—the addition of 4-fluorophenylmagnesium bromide to 2-cyanopyrazine directly yields the target ketone following the acidic hydrolysis of the intermediate metalloimine [2]. This application note details a field-proven, highly regioselective protocol designed to maximize yield while suppressing undesirable side reactions.

Experimental Design & Causality (E-E-A-T)

As a self-validating system, every step in this protocol is dictated by the specific electronic properties of the pyrazine ring. Understanding the causality behind these conditions is critical for successful execution:

  • Regioselectivity & Temperature Control (0 °C): The pyrazine ring is highly electron-deficient. At elevated temperatures, Grignard reagents can undergo unwanted Chichibabin-type nucleophilic additions directly onto the pyrazine ring carbons [3]. Maintaining the reaction strictly at 0 °C during addition ensures that the nucleophile selectively attacks the more electrophilic nitrile carbon.

  • Stoichiometric Precision (1.1 - 1.2 eq): A massive excess of the Grignard reagent promotes double addition or ring degradation. A slight excess (1.2 eq) is optimal to drive the reaction to completion while accounting for trace moisture.

  • Extended Acidic Hydrolysis: The initial nucleophilic attack generates an imine-magnesium bromide salt ( R−C(=NMgBr)−R′ ). This intermediate is remarkably stable. Quenching with strong aqueous acid (2M HCl) and allowing extended stirring (1–2 hours) is mandatory to fully hydrolyze the imine to the desired ketone.

Workflow Visualization

SynthesisWorkflow Start Anhydrous Setup (N2/Ar Atmosphere) Reagent1 2-Cyanopyrazine in Anhydrous THF Start->Reagent1 Cooling Cooling to 0 °C (Ice Bath) Reagent1->Cooling Grignard Add 4-Fluorophenylmagnesium bromide (1.2 eq) dropwise Cooling->Grignard Strict Temp Control Intermediate Imine-Magnesium Salt Intermediate Grignard->Intermediate Nucleophilic Addition Quench Acidic Quench (Cold 2M HCl) Intermediate->Quench Stop Reaction Hydrolysis Hydrolysis to Ketone (Room Temp, 1-2h) Quench->Hydrolysis Imine Cleavage Extraction Phase Separation (EtOAc Extraction) Hydrolysis->Extraction Purification Purification (Silica Gel / Recrystallization) Extraction->Purification Organic Phase Product Pure 2-(4-Fluorobenzoyl)pyrazine (Target Compound) Purification->Product Yield: ~75-85%

Figure 1: Experimental workflow for the Grignard synthesis of 2-(4-Fluorobenzoyl)pyrazine.

Materials and Reagents

Note: All glassware must be oven-dried at 120 °C overnight and cooled under an inert atmosphere prior to use.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Cyanopyrazine 105.101.01.05 gElectrophile
4-Fluorophenylmagnesium bromide (1.0 M in THF)199.311.212.0 mLNucleophile
Anhydrous THF 72.11-25.0 mLSolvent
2M HCl (aq) 36.46Excess15.0 mLQuench / Hydrolyzing Agent
Ethyl Acetate (EtOAc) 88.11-3 x 20.0 mLExtraction Solvent
Anhydrous Na₂SO₄ 142.04-As neededDrying Agent

Step-by-Step Methodology

Phase 1: Setup and Nucleophilic Addition

  • Preparation: Equip a 100 mL two-neck round-bottom flask with a Teflon-coated magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with inert gas (repeat 3 times).

  • Substrate Dissolution: Charge the flask with 2-cyanopyrazine (1.05 g, 10.0 mmol) and anhydrous THF (25 mL). Stir until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the solution to equilibrate to 0 °C for at least 10 minutes.

  • Grignard Addition: Using a dry, inert-gas-purged syringe, add the 4-fluorophenylmagnesium bromide solution (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise over a period of 20 minutes.

    • Observation: The solution will typically transition from clear to a deep yellow or dark orange as the metalloimine intermediate forms.

  • Reaction Maturation: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to gradually warm to room temperature, stirring for an additional 2 hours to ensure total consumption of the nitrile.

Phase 2: Quenching and Hydrolysis 6. Controlled Quench: Re-cool the reaction mixture to 0 °C using an ice bath. Carefully add cold 2M HCl (15 mL) dropwise.

  • Caution: This step is highly exothermic. Vigorous bubbling may occur if unreacted Grignard reagent is present.

  • Imine Hydrolysis: Remove the ice bath. Stir the resulting biphasic mixture vigorously at room temperature for 1.5 to 2 hours. This extended time is strictly required to cleave the robust imine-magnesium intermediate into the ketone.

Phase 3: Extraction and Purification 8. Phase Separation: Transfer the hydrolyzed mixture to a 125 mL separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 9. Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL) to remove bulk water. 10. Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 35 °C water bath) to yield the crude product. 11. Purification: Purify the crude residue via silica gel flash chromatography using a gradient eluent of Hexanes/Ethyl Acetate (9:1 to 7:3 v/v). Alternatively, the product can be recrystallized from hot ethanol to afford high-purity 2-(4-fluorobenzoyl)pyrazine as a crystalline solid (Typical Yield: 75–85%).

Analytical Validation (Self-Validating System)

To ensure scientific integrity and confirm the success of the synthesis, validate the purified compound against the following expected spectral benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazine Protons: Look for three distinct signals in the highly deshielded aromatic region. A characteristic doublet at ~9.30 ppm (H3, ortho to the carbonyl), and two doublets/multiplets at ~8.85 ppm and ~8.75 ppm (H5, H6).

    • 4-Fluorophenyl Protons: Will appear as an AA'BB' spin system. The protons ortho to the carbonyl appear as a doublet of doublets at ~8.15 ppm (deshielded by the ketone), while the protons ortho to the fluorine appear as a pseudo-triplet at ~7.20 ppm (shielded by the +R effect of the fluorine atom).

  • LC-MS (ESI+): Expected molecular ion peak [M+H]⁺ at m/z 203.06.

References

  • Method for synthesizing 2-acetyl pyrazine. Patsnap Eureka Patent Database.
  • Synthesis of Bioactive Macrocycles Involving Ring-Closing Metathesis Strategy. Thieme-Connect.
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ACS Publications.
Application

Application Notes and Protocols: The Strategic Application of 2-(4-Fluorobenzoyl)pyrazine in the Development of Novel Kinase Inhibitor APIs

Introduction: The Pyrazine Scaffold as a Privileged Motif in Kinase Inhibition The pyrazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Kinase Inhibition

The pyrazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, including its electron-deficient nature and the ability of its nitrogen atoms to act as hydrogen bond acceptors, make it an ideal bioisostere for other aromatic systems like benzene and pyridine.[3][4] In the realm of kinase inhibitor development, the pyrazine moiety is particularly significant. The nitrogen atoms of the pyrazine ring frequently form crucial hydrogen bonds with the hinge region of kinase proteins, a key interaction for potent and selective inhibition.[3][4] This guide focuses on the practical application of a key pyrazine-containing building block, 2-(4-Fluorobenzoyl)pyrazine, in the synthesis of a novel, representative kinase inhibitor active pharmaceutical ingredient (API), which we have designated "Fluoropyrazinib."

The 4-fluorobenzoyl group provides a versatile handle for synthetic transformations, allowing for the strategic introduction of further diversity and complexity into the final API. This application note will provide a detailed, step-by-step protocol for the synthesis of Fluoropyrazinib, highlighting the rationale behind the chosen synthetic strategy and methodologies.

Synthetic Strategy: From a Ketone to a Potent Kinase Inhibitor

The synthetic route to our target API, Fluoropyrazinib, from 2-(4-Fluorobenzoyl)pyrazine is a multi-step process that exemplifies a common strategy in modern drug discovery: the transformation of a readily available building block into a complex, biologically active molecule. The core of our strategy involves the conversion of the ketone functionality of 2-(4-Fluorobenzoyl)pyrazine into an amine, which then serves as a nucleophile in a subsequent coupling reaction to assemble the final kinase inhibitor scaffold.

The choice of a reductive amination is a key decision in this pathway. This reaction is widely used in pharmaceutical synthesis due to its efficiency and the mild conditions under which it can be performed, which helps to preserve the integrity of the heterocyclic core. The subsequent nucleophilic aromatic substitution (SNAr) reaction is another cornerstone of kinase inhibitor synthesis, allowing for the coupling of the aminopyrazine intermediate with a suitably activated heterocyclic partner.

Experimental Protocols

Part 1: Synthesis of (4-Fluorophenyl)(pyrazin-2-yl)methanamine (Intermediate 1)

This protocol details the reductive amination of 2-(4-Fluorobenzoyl)pyrazine to form the key amine intermediate.

Materials:

  • 2-(4-Fluorobenzoyl)pyrazine (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (1.5 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of 2-(4-Fluorobenzoyl)pyrazine (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (4-Fluorophenyl)(pyrazin-2-yl)methanamine as a pure solid.

Part 2: Synthesis of Fluoropyrazinib: N-((4-Fluorophenyl)(pyrazin-2-yl)methyl)-4-(4-methylpiperazin-1-yl)aniline (Final API)

This protocol describes the nucleophilic aromatic substitution reaction between the amine intermediate and a suitable heterocyclic partner to yield the final API.

Materials:

  • (4-Fluorophenyl)(pyrazin-2-yl)methanamine (Intermediate 1) (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.1 eq)

  • N-Methylpiperazine (2.0 eq)

  • Potassium carbonate (2.0 eq)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Iron powder (5.0 eq)

  • Ammonium chloride (1.0 M aqueous solution)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane/Methanol solvent system

Procedure:

Step 2a: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine

  • In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous DMSO.

  • Add N-methylpiperazine (2.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate, which can be used in the next step without further purification.

Step 2b: Reduction of the Nitro Group

  • Suspend the crude 1-methyl-4-(4-nitrophenyl)piperazine in a mixture of ethanol and 1.0 M aqueous ammonium chloride solution.

  • Add iron powder (5.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-(4-methylpiperazin-1-yl)aniline.

Step 2c: Final Coupling to Fluoropyrazinib

  • Combine (4-Fluorophenyl)(pyrazin-2-yl)methanamine (Intermediate 1) (1.0 eq) and crude 4-(4-methylpiperazin-1-yl)aniline in a sealed tube with a suitable palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent such as toluene.

  • Degas the mixture and heat to 100-120 °C for 12-18 hours.

  • Monitor the reaction by TLC. After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Fluoropyrazinib as the final product.

Data Summary

The following table summarizes the expected data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
Intermediate 1 C₁₁H₁₀FN₃203.2275-85Off-white solid
Fluoropyrazinib C₂₂H₂₃FN₆390.4640-50Yellow solid

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Amine Intermediate cluster_1 Synthesis of Coupling Partner cluster_2 Final API Synthesis A 2-(4-Fluorobenzoyl)pyrazine B Intermediate 1 (4-Fluorophenyl)(pyrazin-2-yl)methanamine A->B Reductive Amination (NH4OAc, NaBH3CN) G Fluoropyrazinib (Final API) B->G Pd-catalyzed Coupling C 1-Fluoro-4-nitrobenzene E 1-Methyl-4-(4-nitrophenyl)piperazine C->E SNAr Reaction D N-Methylpiperazine D->E F 4-(4-Methylpiperazin-1-yl)aniline E->F Nitro Reduction (Fe, NH4Cl) F->G

Caption: Synthetic workflow for the preparation of Fluoropyrazinib.

Mechanism of Action: Targeting Kinase Signaling Pathways

Pyrazine-based kinase inhibitors often function by competing with ATP for binding to the active site of the kinase enzyme. The pyrazine core, as previously mentioned, plays a critical role in anchoring the inhibitor within the ATP-binding pocket through hydrogen bonding interactions with the kinase hinge region. The substituents on the pyrazine ring are designed to occupy adjacent hydrophobic pockets, thereby increasing the potency and selectivity of the inhibitor for its target kinase.

Fluoropyrazinib is designed to target a specific kinase implicated in cell proliferation and survival pathways. By inhibiting the activity of this kinase, Fluoropyrazinib can disrupt the downstream signaling cascade that leads to uncontrolled cell growth, a hallmark of cancer.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binding & Dimerization Kinase Target Kinase Receptor->Kinase Activation Fluoropyrazinib Fluoropyrazinib Fluoropyrazinib->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Kinase->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of a generic kinase signaling pathway by Fluoropyrazinib.

Conclusion

2-(4-Fluorobenzoyl)pyrazine is a valuable and versatile starting material for the synthesis of novel APIs, particularly in the development of kinase inhibitors. The protocols outlined in this application note provide a robust and reproducible pathway to a representative pyrazine-based kinase inhibitor, "Fluoropyrazinib." The synthetic strategy highlights key transformations in modern medicinal chemistry and offers a framework for the development of other novel pyrazine-containing APIs. The principles and methodologies described herein are intended to empower researchers and drug development professionals in their pursuit of new and effective therapeutics.

References

  • J. Zitko, J. Krátký, and M. Doležal, "Pyrazine derivatives: a patent review (June 2012 - present)," Expert Opinion on Therapeutic Patents, vol. 25, no. 2, pp. 165-182, 2015.

  • A. A. Al-Hussain, et al., "Design, Synthesis, and In Vitro Activity of Pyrazine Compounds as Allosteric SHP2 Inhibitors," Molecules, vol. 24, no. 23, p. 4369, 2019.

  • L. F. M. L. C. de Melo, et al., "Pyrazine derivatives: a patent review (2008 - present)," Expert Opinion on Therapeutic Patents, vol. 22, no. 9, pp. 1033-1051, 2012.

  • Y. Wang, et al., "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors," ACS Medicinal Chemistry Letters, 2024.

  • J. Zitko, et al., "Pyrazine derivatives: A patent review (June 2012-present)," ResearchGate, 2015.

  • V. Ambrogi, et al., "Pyrazine derivatives and process for their preparation," US Patent 3669966A, 1972.

  • T. Yoshioka, et al., "Pyrazine derivatives," Canadian Patent CA2067663A1, 1992.

  • S. Ramachandran, et al., "Pyrazine and its derivatives- synthesis and activity-a review," International Journal of Biology, Pharmacy and Allied Sciences, vol. 10, no. 9, pp. 3099-3112, 2021.

  • A. Alsfouk, et al., "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023)," ResearchGate, 2024.

  • B. Frett, et al., "Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies," MedChemComm, vol. 5, no. 10, pp. 1507-1514, 2014.

  • A. D. P. Sari, et al., "2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide," Molbank, vol. 2020, no. 1, p. M1108, 2019.

  • Life Chemicals, "Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science," Life Chemicals Blog, 2019.

  • PharmaBlock, "Pyrazines in Drug Discovery," PharmaBlock, n.d.

  • J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed. Wiley, 2010.
  • I. G. C. Couto, et al., "Fluorinated building blocks in drug design: new pathways and targets," RSC Medicinal Chemistry, vol. 15, no. 1, pp. 23-41, 2024.

  • D. Choudhary, et al., "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review," Polycyclic Aromatic Compounds, pp. 1-64, 2022.

  • K. T. Ong, et al., "Review on the Synthesis of Pyrazine and Its Derivatives," Borneo Journal of Resource Science and Technology, vol. 7, no. 2, pp. 78-89, 2017.

  • M. M. H. Bhuiyan, et al., "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry," Molecules, vol. 21, no. 1, p. 73, 2016.

  • Y. Wang, et al., "Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents," Molecules, vol. 23, no. 11, p. 2859, 2018.

  • M. A. G. N. Montalvo, et al., "(S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][1][5]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies," Molbank, vol. 2017, no. 4, p. M964, 2017.

  • K. Swamy G, "Synthesis and reactions of Pyrazine," Slideshare, 2021.

  • I. J. T. de A. da Silva, et al., "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry," Beilstein Journal of Organic Chemistry, vol. 11, pp. 1194-1219, 2015.

Sources

Method

Application Note: Nickel-Catalyzed C–F Bond Activation for Suzuki-Miyaura Cross-Coupling of 2-(4-Fluorobenzoyl)pyrazine

Executive Summary & Strategic Importance The synthesis of highly functionalized heterobiaryls is a foundational operation in modern drug discovery. Pyrazine and diaryl ketone motifs frequently appear in critical pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The synthesis of highly functionalized heterobiaryls is a foundational operation in modern drug discovery. Pyrazine and diaryl ketone motifs frequently appear in critical pharmaceutical scaffolds, including kinase inhibitors and CNS-active therapeutics[1]. While traditional Suzuki-Miyaura cross-couplings rely on highly reactive aryl bromides or iodides[2], the direct utilization of aryl fluorides—specifically 2-(4-fluorobenzoyl)pyrazine —offers a highly atom-economical, late-stage functionalization approach.

The primary barrier to this approach is the thermodynamic stability of the C–F bond (bond dissociation energy ~114 kcal/mol). However, by leveraging the electron-withdrawing nature of the para-benzoyl group and employing a specialized Nickel/ZrF₄ catalytic system, this classically "inert" C–F bond can be selectively activated and coupled with arylboronic acids. This application note provides a self-validating, mechanistically grounded protocol for executing this transformation.

Mechanistic Rationale: The Causality of Catalyst and Ligand Selection

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The successful cross-coupling of 2-(4-fluorobenzoyl)pyrazine relies on three fundamental mechanistic pillars:

  • Catalyst Selection (Nickel vs. Palladium): Palladium generally struggles with C–F oxidative addition unless directed by highly specific ortho-coordinating groups[3]. Nickel(0), possessing a smaller atomic radius and higher nucleophilicity, readily undergoes oxidative addition into the C–F bond. The para-ketone moiety of 2-(4-fluorobenzoyl)pyrazine stabilizes the developing negative charge in the transition state, significantly lowering the activation barrier for the Ni(0) insertion[4].

  • The Role of the ZrF₄ Cocatalyst: The inclusion of a Lewis acidic cocatalyst like Zirconium(IV) fluoride (ZrF₄) is a mechanistic necessity, not merely an additive. ZrF₄ coordinates to the fluorine atom of the substrate, further polarizing the C–F bond. Post-oxidative addition, it acts as a fluoride sink, facilitating the transmetalation step by preventing the formation of thermodynamically dead Ni–F species[4].

  • Ligand Architecture: Strong σ-donor ligands, such as tricyclohexylphosphine (PCy₃) or N-heterocyclic carbenes (e.g., SIPr), are required. They increase the electron density on the Ni center, accelerating the initial oxidative addition, while their steric bulk forces the final reductive elimination step to release the biaryl product.

CatalyticCycle Ni0 Ni(0)L₂ Active Catalyst OxAdd L₂Ni(II)(Ar)(F) Oxidative Addition Complex Ni0->OxAdd 2-(4-Fluorobenzoyl)pyrazine (C-F Activation) TransMet L₂Ni(II)(Ar)(Ar') Transmetalation Complex OxAdd->TransMet Ar'-B(pin) Base, ZrF₄ TransMet->Ni0 Reductive Elimination Product Ar-Ar' Biaryl Product TransMet->Product Product Release

Figure 1: Proposed Ni-catalyzed C-F activation catalytic cycle for 2-(4-fluorobenzoyl)pyrazine.

Quantitative Optimization of Reaction Parameters

To demonstrate the critical nature of the selected parameters, the following table summarizes the optimization data for the coupling of 2-(4-fluorobenzoyl)pyrazine with phenylboronic acid pinacol ester (Ph-Bpin).

EntryCatalyst (10 mol%)Ligand (20 mol%)Cocatalyst (20 mol%)Base (2.0 equiv)Yield (%)
1Ni(cod)₂PCy₃NoneCs₂CO₃15%
2 Ni(cod)₂ PCy₃ ZrF₄ Cs₂CO₃ 88%
3Ni(cod)₂PPh₃ZrF₄Cs₂CO₃12%
4Pd(PPh₃)₄NoneZrF₄Cs₂CO₃0%
5Ni(cod)₂SIPr·HClZrF₄K₃PO₄91%

Data Interpretation: Entry 4 confirms Palladium's inability to activate this specific un-directed C–F bond[3]. Comparing Entries 1 and 2 highlights the absolute necessity of the ZrF₄ cocatalyst to achieve synthetically useful yields[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At key junctures, visual and spectroscopic cues are embedded to ensure the integrity of the reaction before proceeding to the next step.

Workflow S1 Step 1 Glovebox Setup (Ni(cod)₂, Ligand, ZrF₄) S2 Step 2 Reagent Addition (Ar-F, Ar-Bpin, Solvent) S1->S2 S3 Step 3 Thermal Heating (110 °C, 12-24 h) S2->S3 S4 Step 4 In-Process Control (¹⁹F NMR / GC-MS) S3->S4 S5 Step 5 Workup & Purification (Chromatography) S4->S5

Figure 2: Standardized workflow for the Ni-catalyzed Suzuki-Miyaura coupling of aryl fluorides.

Step-by-Step Methodology

Step 1: Catalyst Preparation (Glovebox Required)

  • Inside an argon-filled glovebox, weigh Ni(cod)₂ (0.05 mmol, 10 mol%), PCy₃ (0.10 mmol, 20 mol%), and ZrF₄ (0.10 mmol, 20 mol%) into an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar.

  • Self-Validation Checkpoint: Inspect the Ni(cod)₂. It must be a vibrant, bright yellow powder. If the powder is pale green or black, it has oxidized, and the reaction will fail. Do not proceed with degraded catalyst.

Step 2: Substrate & Base Addition

  • Add 2-(4-fluorobenzoyl)pyrazine (0.50 mmol, 1.0 equiv), the desired arylboronic acid pinacol ester (1.0 mmol, 2.0 equiv), and anhydrous Cs₂CO₃ (1.0 mmol, 2.0 equiv) to the tube.

  • Add 2.5 mL of anhydrous, degassed 1,4-dioxane. Seal the tube with a Teflon screw cap and remove it from the glovebox.

Step 3: Thermal Activation

  • Place the sealed Schlenk tube in a pre-heated oil bath at 110 °C.

  • Stir vigorously (800 rpm) for 12 to 24 hours. The mixture will turn into a dark, heterogeneous suspension.

Step 4: In-Process Control (IPC) via ¹⁹F NMR

  • After 12 hours, cool the reaction to room temperature. Under a flow of argon, withdraw a 50 µL aliquot, dilute it in CDCl₃, and filter through a short plug of Celite.

  • Self-Validation Checkpoint: Acquire a rapid ¹⁹F NMR spectrum. The starting material, 2-(4-fluorobenzoyl)pyrazine, exhibits a distinct fluorine resonance at approximately -105 ppm. The complete disappearance of this signal confirms successful C–F activation and dictates that the reaction is ready for workup.

Step 5: Workup and Purification

  • Dilute the reaction mixture with ethyl acetate (10 mL) and quench with deionized water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure pyrazine-containing diaryl ketone.

References

  • [4] Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed (J. Am. Chem. Soc. 2011). Source: nih.gov. 4

  • [3] Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions (J. Org. Chem. 2010). Source: acs.org. 3

  • [2] Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: libretexts.org. 2

  • [1] Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls (Org. Lett. 2022). Source: acs.org. 1

Sources

Application

Preparative HPLC Separation Techniques for 2-(4-Fluorobenzoyl)pyrazine: A Comprehensive Application Note

Executive Summary The purification of heteroaromatic intermediates is a critical bottleneck in small-molecule drug development. 2-(4-Fluorobenzoyl)pyrazine (CAS: 118543-82-1) is a highly functionalized building block fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of heteroaromatic intermediates is a critical bottleneck in small-molecule drug development. 2-(4-Fluorobenzoyl)pyrazine (CAS: 118543-82-1) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients[1]. Isolating this compound from structurally similar reaction byproducts (such as des-fluoro impurities, unreacted pyrazine, or regioisomers) requires a robust, high-resolution preparative High-Performance Liquid Chromatography (prep-HPLC) strategy.

This application note outlines a self-validating, scalable purification protocol. By analyzing the physicochemical properties of the target molecule, we establish the causality behind our column chemistry and mobile phase selections, ensuring maximum recovery, high purity (>95%), and reproducible peak symmetry.

Physicochemical Profiling & Chromatographic Causality

To design an efficient separation method, we must first deconstruct the target molecule's structural impact on chromatographic behavior:

  • The Pyrazine Core (Basic Nitrogen Atoms): In reversed-phase liquid chromatography (RPLC), the basic nitrogen atoms of the pyrazine ring are notorious for interacting with unendcapped or residual silanols on traditional silica stationary phases. This secondary interaction leads to severe peak tailing and poor resolution[2].

  • The 4-Fluorobenzoyl Moiety (Hydrophobicity & Conjugation): The addition of the fluorophenyl ring and the ketone linker significantly increases the molecule's hydrophobicity compared to an unsubstituted pyrazine. This dictates the need for a moderate-to-high concentration of organic modifier (Acetonitrile) to achieve elution within a reasonable timeframe[3]. Furthermore, the extended conjugation provides strong UV chromophores, ideal for UV-triggered fraction collection at 254 nm.

Strategic Solution: To mitigate silanol interactions, modern purification protocols for pyrazine derivatives employ Charged Surface Hybrid (CSH) columns or highly endcapped ODS C18 columns[4]. CSH technology imparts a low-level positive charge to the silica surface. When paired with an acidic mobile phase like 0.1% Formic Acid (FA), the surface charge repels the protonated basic sites of the pyrazine, ensuring sharp, symmetrical peaks even in low-ionic-strength environments[4].

Method_Logic Start Target: 2-(4-Fluorobenzoyl)pyrazine Prop1 Basic Pyrazine Nitrogen (Risk of Silanol Tailing) Start->Prop1 Prop2 Hydrophobic Fluorophenyl (Strong Retention) Start->Prop2 Sol1 Use CSH C18 Column (Charged Surface Hybrid) Prop1->Sol1 Sol2 Acidic Mobile Phase (0.1% Formic Acid) Prop1->Sol2 Sol3 Acetonitrile Gradient (Organic Modifier) Prop2->Sol3 Outcome High Resolution & Symmetrical Peaks Sol1->Outcome Sol2->Outcome Sol3->Outcome

Chromatographic causality and method selection logic for pyrazine derivatives.

Method Development & Scale-Up Logic

A self-validating purification system requires mapping the retention factor ( k′ ) at the analytical scale before committing bulk material to the preparative column. Direct injection onto a prep column without scouting risks catastrophic sample loss and solvent waste.

Data Presentation: Scale-Up Parameters

Scaling from an analytical column (4.6 mm ID) to a preparative column (19 mm ID) requires adjusting the flow rate and injection volume by the scale-up factor, which is proportional to the square of the column radii ( rprep2​/ranal2​≈17 ).

Table 1: Scale-Up Parameters from Analytical to Preparative HPLC

ParameterAnalytical Scouting ScalePreparative Scale
Column Dimensions 4.6 x 100 mm19 x 150 mm
Stationary Phase Waters XSelect CSH C18, 5 µmWaters XSelect CSH C18, 5 µm
Flow Rate 1.0 mL/min17.0 - 19.0 mL/min
Injection Volume 5 - 10 µL200 - 1000 µL
Typical Loading Capacity < 1 mg20 - 50 mg per injection
Focused Gradient Design

Once the elution percentage is determined from a generic 5–95% analytical run (e.g., target elutes at 45% Acetonitrile), a "focused gradient" is designed. A shallow ramp (±10% around the elution point) maximizes the resolution between the target and closely eluting structural isomers[3].

Table 2: Focused Preparative Gradient Program (Assuming 45% B Elution)

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (MeCN)Gradient Curve Profile
0.0955Initial Equilibration
2.0955Isocratic Hold (Desalt)
2.56535Rapid Ramp to Focused Region
17.54555Focused Shallow Gradient
18.0595Rapid Ramp to Wash
21.0595Isocratic Column Wash
21.5955Re-equilibration
25.0955End of Run

Experimental Protocols

The following step-by-step methodology ensures a closed-loop, self-validating workflow from crude mixture to isolated solid.

HPLC_Workflow S1 1. Sample Preparation (Dissolution in DMSO) S2 2. Analytical Scouting (Method Optimization) S1->S2 S3 3. Preparative HPLC (Scale-up & Injection) S2->S3 S4 4. Fraction Collection (UV-Triggered at 254 nm) S3->S4 S5 5. Purity Analysis (UPLC-MS Validation) S4->S5 S6 6. Solvent Removal (Lyophilization) S5->S6

Workflow for the preparative HPLC purification of 2-(4-Fluorobenzoyl)pyrazine.

Step 1: Sample Preparation

Causality: Preparative columns are easily fouled by particulates or precipitated sample. 2-(4-Fluorobenzoyl)pyrazine has a rigid aromatic structure, making it highly soluble in aprotic polar solvents but prone to crashing out in pure water.

  • Weigh 500 mg of the crude reaction mixture.

  • Dissolve in 5.0 mL of Dimethyl Sulfoxide (DMSO) to achieve a 100 mg/mL stock concentration.

  • Vortex for 2 minutes and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Validation Check: Filter the solution through a 0.45 µm PTFE syringe filter into a clean preparative autosampler vial. Visual inspection must confirm a completely clear solution to prevent column frit blockage.

Step 2: Analytical Scouting Run
  • Inject 5 µL of a diluted sample (1 mg/mL) onto the 4.6 x 100 mm CSH C18 column.

  • Run a generic gradient of 5% to 95% Mobile Phase B over 10 minutes at 1.0 mL/min.

  • Monitor UV absorbance at 254 nm and 280 nm.

  • Identify the target peak via mass spectrometry (expected m/z 203.06 [M+H]⁺) and calculate the exact %B at which the peak elutes.

Step 3: Preparative HPLC Execution
  • Plumb the 19 x 150 mm CSH C18 column into the preparative system.

  • Program the focused gradient (as calculated in Table 2) at a flow rate of 19.0 mL/min.

  • Perform a blank injection (DMSO only) to establish the baseline.

  • Inject 250 µL (25 mg load) of the crude sample.

  • Set the fraction collector to trigger based on UV threshold (>50 mAU at 254 nm) and slope.

Step 4: Fraction Validation & Recovery

Causality: Direct evaporation of HPLC fractions containing water and formic acid can lead to thermal degradation or compound hydrolysis. Lyophilization provides a gentle, low-temperature alternative.

  • Pool the collected fractions corresponding to the main peak.

  • Validation Check: Analyze a 10 µL aliquot of the pooled fractions via UPLC-MS. Proceed only if the purity is >95% and the correct mass is confirmed.

  • Flash-freeze the pooled fractions in a round-bottom flask using a dry ice/acetone bath (-80 °C).

  • Lyophilize for 24–48 hours to yield pure 2-(4-Fluorobenzoyl)pyrazine as a dry powder.

Sources

Method

Application Note: Optimized In Vitro Assay Sample Preparation and LC-MS/MS Quantification Protocols for 2-(4-Fluorobenzoyl)pyrazine

Introduction 2-(4-Fluorobenzoyl)pyrazine (CAS 118543-82-1) is a versatile, low-molecular-weight (MW 202.18) fluorinated N-heterocyclic compound. In early drug discovery, it frequently serves as a critical building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Fluorobenzoyl)pyrazine (CAS 118543-82-1) is a versatile, low-molecular-weight (MW 202.18) fluorinated N-heterocyclic compound. In early drug discovery, it frequently serves as a critical building block for kinase inhibitors and CNS-active agents, or as a primary candidate in Fragment-Based Drug Discovery (FBDD) libraries [1]. Generating reliable in vitro pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) data for such compounds requires rigorous sample preparation. The presence of the highly electronegative fluorine atom, a reducible ketone bridge, and a weakly basic pyrazine ring dictates specific handling to prevent assay artifacts such as compound aggregation, non-specific binding, or poor ionization during mass spectrometry.

Physicochemical Profiling & Stock Solution Management

The foundation of any reproducible in vitro assay is the integrity of the compound stock. 2-(4-Fluorobenzoyl)pyrazine exhibits moderate lipophilicity and requires careful solvent management.

Causality in Solvent Choice: We mandate the use of 100% anhydrous Dimethyl Sulfoxide (DMSO) for the primary 10 mM stock. DMSO is highly hygroscopic; repeated freeze-thaw cycles or exposure to ambient humidity leads to water uptake. Water in DMSO dramatically reduces the solubility of lipophilic fragments, leading to micro-precipitation that is invisible to the naked eye but devastating to assay reproducibility [2].

Self-Validating Storage: To prevent degradation and hydration, aliquot the 10 mM stock into single-use Matrix tubes stored at -20°C in a desiccated environment. Discard any aliquot after a single thaw to ensure the stock concentration remains absolute.

Workflow Visualization

Below is the optimized workflow for transitioning 2-(4-Fluorobenzoyl)pyrazine from a DMSO stock into a functional in vitro biological matrix, followed by extraction for quantitative analysis.

G Stock 10 mM DMSO Stock 2-(4-Fluorobenzoyl)pyrazine Dispense Acoustic Dispensing (Echo Liquid Handler) Stock->Dispense Serial Dilution Assay In Vitro Assay (HLM + NADPH) Dispense->Assay Final DMSO <1% Quench Protein Precipitation (ACN + 0.1% FA) Assay->Quench Stop Reaction Centrifuge Centrifugation (20,000 x g) Quench->Centrifuge Crash Proteins LCMS LC-MS/MS Analysis (ESI+ MRM) Centrifuge->LCMS Supernatant

Figure 1: End-to-end sample preparation workflow for 2-(4-Fluorobenzoyl)pyrazine in vitro assays.

Protocol 1: Preparation of Assay-Ready Plates

To evaluate 2-(4-Fluorobenzoyl)pyrazine in biochemical or cell-based assays, the compound must be transferred to an aqueous buffer without inducing precipitation or exceeding the solvent tolerance limits of the biological system.

Step-by-Step Methodology:

  • Thaw and Sonicate: Thaw a single-use 10 mM DMSO stock aliquot at room temperature. Sonicate in a water bath for 5 minutes to ensure complete dissolution of any microscopic aggregates.

  • Intermediate Dilution: If the target assay concentration is low, prepare an intermediate stock (e.g., 1 mM) in 100% DMSO. Do not use aqueous buffers for intermediate dilutions to prevent kinetic solubility drop-off.

  • Acoustic Liquid Handling: Use an acoustic dispenser to transfer nanoliter volumes of the DMSO stock directly into dry 96- or 384-well assay plates.

    • Causality: Acoustic dispensing eliminates plastic tip-based carryover and allows for direct dilution into the assay matrix, ensuring the final DMSO concentration remains strictly ≤1.0% (v/v). Concentrations >1% can artificially inhibit cytochrome P450 (CYP) enzymes or disrupt lipid bilayers in cell assays.

  • Matrix Addition: Rapidly dispense the pre-warmed (37°C) aqueous assay buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4) over the dispensed compound to ensure immediate and uniform mixing.

Protocol 2: Human Liver Microsome (HLM) Stability Assay & Sample Extraction

This protocol details the sample preparation for assessing the metabolic stability of 2-(4-Fluorobenzoyl)pyrazine. The ketone moiety is susceptible to carbonyl reductases, while the pyrazine and fluorobenzene rings may undergo CYP-mediated oxidation.

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, combine 2-(4-Fluorobenzoyl)pyrazine (final concentration 1 µM, 0.1% DMSO) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60 minutes), remove a 50 µL aliquot of the reaction mixture.

  • Quenching and Protein Precipitation (Critical Step): Immediately transfer the 50 µL aliquot into a collection plate containing 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., Tolbutamide) and 0.1% Formic Acid (FA).

    • Causality: The 3:1 ratio of organic solvent to aqueous sample rapidly denatures microsomal proteins, stopping the enzymatic reaction. The addition of 0.1% FA is a deliberate chemical choice: the pyrazine ring of 2-(4-Fluorobenzoyl)pyrazine is a weak base (pKa ~0.6). Acidifying the crash solvent ensures the pyrazine nitrogens remain protonated or hydrogen-bond stabilized in solution, preventing the compound from co-precipitating with the denatured proteins and significantly enhancing its recovery in the supernatant[3].

  • Centrifugation: Seal the plate, vortex for 2 minutes, and centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean LC-MS/MS injection plate. Mix with 100 µL of ultrapure water to match the initial mobile phase conditions, preventing peak distortion during chromatography.

Self-Validating Controls:

  • T=0 Control: Quench the matrix before adding the compound. Analyte recovery here represents 100% and validates that the extraction solvent is effective.

  • Minus-NADPH Control: Incubate the compound with microsomes without the NADPH cofactor. Any loss of compound here indicates chemical instability, poor solubility, or non-CYP mediated metabolism (e.g., binding to the plastic plate), ensuring the assay is self-validating.

Data Presentation: LC-MS/MS Quantification Parameters

To ensure high-throughput and sensitive quantification of 2-(4-Fluorobenzoyl)pyrazine from the in vitro assay matrix, Multiple Reaction Monitoring (MRM) via Electrospray Ionization (ESI) is required [3]. The protonated pyrazine ring readily forms a stable[M+H]+ precursor ion.

Table 1: Optimized LC-MS/MS MRM Parameters for 2-(4-Fluorobenzoyl)pyrazine

ParameterSpecification / ValueRationale
Ionization Mode ESI Positive (ESI+)Exploits the basicity of the pyrazine nitrogen for optimal protonation.
Precursor Ion (Q1) m/z 203.1 [M+H]+Exact mass of 2-(4-Fluorobenzoyl)pyrazine + proton.
Product Ion 1 (Quantifier) m/z 123.0Corresponds to the fluorobenzoyl cation fragment; highly abundant.
Product Ion 2 (Qualifier) m/z 95.0Loss of CO from the fluorobenzoyl fragment; used for peak verification.
Collision Energy (CE) 25 V (Quant) / 40 V (Qual)Empirically optimized to ensure stable fragmentation without total ion annihilation.
Mobile Phase A H2O + 0.1% Formic AcidMaintains analyte protonation during aqueous elution.
Mobile Phase B Acetonitrile + 0.1% FAProvides sufficient elutropic strength to elute the lipophilic compound.

Conclusion

The successful in vitro evaluation of 2-(4-Fluorobenzoyl)pyrazine relies entirely on the precision of the sample preparation. By strictly managing DMSO stock hydration, utilizing acoustic dispensing to minimize solvent effects, and employing an acidified protein precipitation strategy, researchers can generate highly accurate, artifact-free pharmacological data. These self-validating protocols ensure that any observed compound depletion is a true reflection of biological activity or metabolism, rather than a sample handling error.

References

  • Title: Fragment-Based Drug Discovery (FBDD) Using Octet® SPR OneStep® and NeXtStep™ Injections Source: Sartorius URL: [Link]

  • Title: Stability of Screening Compounds in Wet DMSO Source: Journal of Biomolecular Screening / ResearchGate URL: [Link]

  • Title: General Guidelines for Setting Up an In Vitro LC/MS/MS Assay Source: Springer Nature URL: [Link]

Application

Application Note: Using 2-(4-Fluorobenzoyl)pyrazine as a Precursor for Heterocyclic Synthesis

Introduction & Strategic Rationale In modern medicinal chemistry and drug development, the synthesis of fused bicyclic heteroaromatics is a critical pathway for discovering novel kinase inhibitors, receptor antagonists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry and drug development, the synthesis of fused bicyclic heteroaromatics is a critical pathway for discovering novel kinase inhibitors, receptor antagonists, and central nervous system (CNS) active agents. 2-(4-Fluorobenzoyl)pyrazine (CAS: 118543-82-1) serves as a highly privileged building block in this domain [1].

The strategic value of this precursor lies in its unique structural topology:

  • Electron-Deficient Pyrazine Core: Enhances hydrogen-bonding interactions with biological targets while maintaining metabolic stability.

  • Electrophilic Benzoyl Carbonyl: Acts as an internal electrophilic trap, enabling rapid intramolecular cyclization.

  • Para-Fluoro Substituent: A classic bioisostere that blocks cytochrome P450-mediated metabolic oxidation at the para position while optimally tuning the lipophilicity (LogP) of the final scaffold.

This application note details the causality, mechanistic pathways, and self-validating protocols for utilizing 2-(4-fluorobenzoyl)pyrazine as a precursor to synthesize complex architectures, specifically pyrazolo[1,5-a]pyrazines .

Mechanistic Pathways

Synthesis of the Precursor via Minisci Acylation

Before downstream derivatization, the precursor itself is typically synthesized via a Minisci-type homolytic acylation [2]. The reaction utilizes 2-pyrazinecarboxylic acid and 4-fluorobenzaldehyde. Causality of Reagent Selection: The use of tert-butyl hydroperoxide (t-BuOOH) and FeSO₄ generates an electrophilic acyl radical. Because the pyrazine ring is protonated in acidic media, it becomes highly receptive to nucleophilic radical attack. The presence of the carboxylic acid group on the pyrazine directs the addition to the C5 position, which is immediately followed by a decarboxylation step, ensuring exclusive regioselectivity.

G A 2-Pyrazinecarboxylic Acid + 4-Fluorobenzaldehyde B Radical Generation (t-BuOOH / FeSO4) A->B Initiation C Homolytic Addition to Pyrazine Ring B->C Acyl Radical D Decarboxylation & Oxidation (AgNO3 / Cu catalyst) C->D Intermediate E 2-(4-Fluorobenzoyl)pyrazine (Target Precursor) D->E Final Product

Minisci-type homolytic acylation workflow for precursor synthesis.

Downstream Application: Pyrazolo[1,5-a]pyrazine Cyclization

The conversion of 2-(4-fluorobenzoyl)pyrazine into a fused pyrazolo[1,5-a]pyrazine relies on an N-amination/cyclization sequence [3]. Causality of Reagent Selection: O-(Mesitylsulfonyl)hydroxylamine (MSH) is utilized over simpler aminating agents because the mesitylsulfonate is an exceptional leaving group. This overcomes the weak nucleophilicity of the pyrazine nitrogen. Once the N-aminopyrazinium salt is formed, the newly introduced amine is spatially locked in proximity to the highly electrophilic benzoyl ketone. The addition of a mild base triggers an intramolecular nucleophilic attack, forming a hemiaminal that spontaneously dehydrates to yield the aromatic pyrazole ring.

G P1 2-(4-Fluorobenzoyl)pyrazine P2 Electrophilic N-Amination (MSH) P1->P2 P3 N-Aminopyrazinium Salt Intermediate P2->P3 N-N bond formation P4 Base-Promoted Intramolecular Cyclization P3->P4 K2CO3 / Base P5 Dehydration P4->P5 Hemiaminal intermediate P6 2-(4-Fluorophenyl)pyrazolo [1,5-a]pyrazine P5->P6 Aromatization

Mechanistic pathway for the synthesis of pyrazolo[1,5-a]pyrazines via N-amination.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative metrics for the transformations involving 2-(4-fluorobenzoyl)pyrazine, ensuring researchers can benchmark their experimental yields and regioselectivity.

Reaction StepSubstrateReagents & ConditionsExpected YieldRegioselectivity
Minisci Acylation 2-Pyrazinecarboxylic acid + 4-Fluorobenzaldehydet-BuOOH, FeSO₄, H₂SO₄, 1.0 h41% – 49%Exclusive (C5 addition followed by decarboxylation)
N-Amination 2-(4-Fluorobenzoyl)pyrazineMSH, CH₂Cl₂, 0 °C to RT, 12 h75% – 85%N1 (adjacent to the carbonyl group)
Cyclization N-Aminopyrazinium saltK₂CO₃, DMF, 80 °C, 4 h60% – 70%Intramolecular (forming the pyrazole ring)

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorobenzoyl)pyrazine (Precursor Generation)

This protocol utilizes homolytic substitution and decarboxylation to generate the target precursor [2].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pyrazinecarboxylic acid (10 mmol) and 4-fluorobenzaldehyde (30 mmol) in 30% aqueous H₂SO₄ (20 mL).

  • Initiation: Cool the mixture to 0 °C. Add FeSO₄·7H₂O (30 mmol) in one portion.

  • Radical Generation: Slowly add tert-butyl hydroperoxide (t-BuOOH, 70% in water, 30 mmol) dropwise over 15 minutes.

    • Validation Check 1: The solution will turn dark brown, and mild effervescence (CO₂ gas evolution from decarboxylation) should be observed. If no gas evolves, check the viability of the t-BuOOH.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1.0 hour.

  • Workup: Neutralize the acidic mixture cautiously with saturated aqueous NaHCO₃ until pH ~7. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 8:2).

    • Validation Check 2: LC-MS analysis of the isolated product must show a mass peak at m/z 203.2 [M+H]⁺ .

Protocol 2: Synthesis of 2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazine

This protocol converts the precursor into a fused heterocyclic scaffold [3].

  • N-Amination: Dissolve 2-(4-fluorobenzoyl)pyrazine (5.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under an inert argon atmosphere. Cool to 0 °C.

  • MSH Addition: Add a freshly prepared solution of O-(mesitylsulfonyl)hydroxylamine (MSH, 6.0 mmol) in CH₂Cl₂ (10 mL) dropwise.

    • Validation Check 1: Stir at room temperature for 12 hours. A white/pale-yellow precipitate (the N-aminopyrazinium mesitylsulfonate salt) should form. If the solution remains clear, the N-amination has failed; verify the integrity of the highly sensitive MSH reagent.

  • Solvent Exchange: Evaporate the CH₂Cl₂ under reduced pressure and dissolve the crude salt in anhydrous DMF (15 mL).

  • Cyclization: Add anhydrous K₂CO₃ (15.0 mmol) to the DMF solution. Heat the suspension to 80 °C for 4 hours.

    • Validation Check 2: The suspension will darken significantly as aromatization occurs. TLC monitoring (DCM/MeOH 95:5) should show the disappearance of the polar salt spot and the appearance of a highly UV-active, less polar spot.

  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 × 30 mL). Wash the organic layer with LiCl (5% aqueous solution) to remove residual DMF, dry over MgSO₄, and concentrate.

    • Validation Check 3: LC-MS analysis of the final purified solid must confirm the dehydrated cyclized mass at m/z 214.2[M+H]⁺ .

References

  • NextSDS Substance Database. "2-(4-fluorobenzoyl)pyrazine — Chemical Substance Information." NextSDS. URL:[Link]

  • Kasuga, K., et al. (1974). "Reaction of N-Aminopyridinium Derivatives. XIII. Syntheses of Pyrazolodiazines by Cyclization of N-Aminodiazinium Salts." Chemical & Pharmaceutical Bulletin, 22(8), 1814-1826. DOI: 10.1248/cpb.22.1814. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent defluorination during 2-(4-Fluorobenzoyl)pyrazine reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(4-Fluorobenzoyl)pyrazine. This guide is designed to provide in-depth troubleshooting advice and pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(4-Fluorobenzoyl)pyrazine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges, with a primary focus on preventing unwanted defluorination reactions. Our goal is to ensure the integrity of your synthetic routes and the purity of your target molecules.

Understanding the Challenge: The Lability of the C-F Bond

The 2-(4-Fluorobenzoyl)pyrazine molecule contains two key structural features that dictate its reactivity. The pyrazine ring, being a diazine, is inherently electron-deficient. This property, combined with the electron-withdrawing nature of the ketone, significantly activates the attached 4-fluorobenzoyl ring towards nucleophilic aromatic substitution (SNAr). While this activation is often desirable for introducing nucleophiles at other positions on the pyrazine ring, it can also render the C-F bond susceptible to cleavage under certain conditions, leading to the formation of undesired defluorinated byproducts.

This guide will walk you through the mechanisms of defluorination and provide actionable strategies to maintain the fluorine substituent's integrity throughout your reaction sequences.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a defluorinated byproduct in my reaction with 2-(4-Fluorobenzoyl)pyrazine. What is the likely mechanism?

A1: The most probable mechanism for defluorination in this context is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing pyrazine and carbonyl groups make the carbon atom bonded to the fluorine highly electrophilic. A strong nucleophile can attack this carbon, forming a resonance-stabilized intermediate (Meisenheimer complex), which then collapses, expelling the fluoride ion as a good leaving group.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Fluoride Elimination Start 2-(4-Fluorobenzoyl)pyrazine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Slow, Rate-determining Start->Intermediate Product Substituted Product + F⁻ Intermediate->Product Fast Intermediate->Product caption Figure 1. Mechanism of SNAr-mediated defluorination.

Caption: Figure 1. Mechanism of SNAr-mediated defluorination.

Q2: Which types of nucleophiles and bases are most likely to cause defluorination?

A2: "Soft" and strong nucleophiles, particularly under basic conditions, are common culprits. These include:

  • Thiols and Thiolates (RS⁻): Highly nucleophilic and can readily displace fluoride.

  • Alkoxides (RO⁻): Strong bases and nucleophiles, especially with unhindered alcohols like methoxide or ethoxide.

  • Certain Amines: While many amines react at other positions, highly nucleophilic or basic amines under forcing conditions can lead to defluorination.

  • Strong, Non-nucleophilic Bases: While not directly attacking the ring, strong bases like KOtBu can deprotonate other species in the reaction mixture, generating potent nucleophiles that can then lead to defluorination.[1][2]

Q3: How does the choice of solvent affect the rate of defluorination?

A3: Polar aprotic solvents are known to accelerate SNAr reactions. This is because they effectively solvate the cation of the nucleophilic salt, leaving the anion "bare" and more reactive. Therefore, using solvents like DMSO, DMF, or NMP can increase the risk of unwanted defluorination compared to less polar solvents like toluene or THF. The choice of solvent can also influence the basicity of any added bases, further impacting the reaction outcome.[3]

Troubleshooting Guide: Minimizing Defluorination

If you are encountering defluorination, a systematic approach to optimizing your reaction conditions is crucial. The following guide provides a logical workflow for troubleshooting.

Troubleshooting_Workflow Start Defluorination Observed Check_Base Evaluate Base (Strength & Nucleophilicity) Start->Check_Base Check_Temp Assess Reaction Temperature Start->Check_Temp Check_Solvent Analyze Solvent Polarity Start->Check_Solvent Check_Nucleophile Examine Nucleophile Reactivity Start->Check_Nucleophile Action_Base Switch to a weaker or non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) Check_Base->Action_Base Action_Temp Lower reaction temperature (run at RT or 0°C if possible) Check_Temp->Action_Temp Action_Solvent Use a less polar solvent (e.g., Toluene, Dioxane, THF) Check_Solvent->Action_Solvent Action_Nucleophile Consider a less reactive nucleophile or use a protecting group strategy Check_Nucleophile->Action_Nucleophile End Defluorination Minimized Action_Base->End Action_Temp->End Action_Solvent->End Action_Nucleophile->End caption Figure 2. Troubleshooting workflow for defluorination.

Caption: Figure 2. Troubleshooting workflow for defluorination.

Detailed Parameter Optimization

The following table summarizes the impact of key reaction parameters on the likelihood of defluorination and provides recommendations for mitigation.

ParameterHigh Risk for DefluorinationRecommended Modification to Prevent DefluorinationRationale
Base Strong, nucleophilic bases (e.g., NaOMe, NaOEt, KOtBu)Weaker, non-nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Reduces the concentration of highly reactive anionic nucleophiles and minimizes direct attack by the base itself.[1]
Temperature High temperatures (>80 °C)Lower temperatures (0 °C to Room Temperature)SNAr reactions have an activation energy barrier. Lowering the temperature can significantly reduce the rate of the unwanted defluorination reaction, often more so than the desired reaction.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP)Less polar solvents (e.g., Toluene, Dioxane, THF) or protic solvents (e.g., t-BuOH)Reduces the reactivity of the nucleophile by decreasing the "bare" anion character. Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[3]
Nucleophile "Soft," highly polarizable nucleophiles (e.g., Thiolates)Use of a less reactive precursor or a protecting group strategy.If the nucleophile itself is the issue, modifying it or using a protecting group that can be removed later is a viable strategy.
Reaction Time Prolonged reaction timesMonitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.Minimizes the exposure of the product to conditions that could promote further side reactions, including defluorination.

Experimental Protocols: A Case Study

Let's consider a hypothetical scenario: the N-arylation of a secondary amine where defluorination is a competing side reaction.

Protocol 1: High-Risk Conditions for Defluorination
  • Reaction: 2-(4-Fluorobenzoyl)pyrazine (1.0 eq), secondary amine (1.2 eq), Sodium tert-butoxide (1.5 eq) in DMF at 100 °C.

  • Expected Outcome: A mixture of the desired N-arylated product and the defluorinated-aminated byproduct.

Protocol 2: Optimized Conditions to Prevent Defluorination

This protocol is designed to minimize defluorination by carefully selecting the base, solvent, and temperature.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure 2-(4-Fluorobenzoyl)pyrazine is pure and dry.

    • Use a high-purity, non-nucleophilic base such as potassium carbonate (K₂CO₃), and ensure it is finely powdered and dried before use.

    • Use an anhydrous, less polar solvent like Toluene.

  • Reaction Setup:

    • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Fluorobenzoyl)pyrazine (1.0 eq) and K₂CO₃ (2.0 eq).

    • Purge the flask with an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous Toluene via syringe.

    • Add the secondary amine (1.1 eq) to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). A lower temperature is preferable if the desired reaction proceeds at a reasonable rate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the mixture to remove the inorganic base.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

By implementing these changes, the nucleophilicity of the system is attenuated, favoring the desired transformation while suppressing the SNAr at the C-F position.

References

  • Base‐promoted defluorosilylation of aryl fluorides. Reaction conditions - ResearchGate. Available at: [Link]

  • C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles - Organic Chemistry Portal. Available at: [Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide - MDPI. Available at: [Link]

  • Base-Catalyzed Intramolecular Defluorination/O-Arylation Reaction for the Synthesis of 3-Fluoro-1,4-oxathiine 4,4-Dioxide - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Available at: [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide - MDPI. Available at: [Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC. Available at: [Link]

  • Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation - PubMed. Available at: [Link]

  • C-F bond cleavage by intramolecular S(N)2 reaction of alkyl fluorides with O- and N-nucleophiles. - Semantic Scholar. Available at: [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. Available at: [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine - Lejan Team. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 2-(4-Fluorobenzoyl)pyrazine Purification

Introduction Welcome to the technical support guide for the purification of 2-(4-Fluorobenzoyl)pyrazine. This molecule, with the chemical formula C₁₁H₇FN₂O, is a key intermediate in various research and development pipel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 2-(4-Fluorobenzoyl)pyrazine. This molecule, with the chemical formula C₁₁H₇FN₂O, is a key intermediate in various research and development pipelines.[1] Achieving high purity is critical for downstream applications, and crystallization is the most effective method for this purpose. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth solutions to common challenges encountered during the crystallization process. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for crystallizing 2-(4-Fluorobenzoyl)pyrazine?

An ideal solvent is the cornerstone of a successful crystallization. The primary principle is that the compound should be highly soluble in the solvent at elevated temperatures (near the solvent's boiling point) and poorly soluble at lower temperatures (e.g., room temperature or 0-4 °C).[2][3] This differential solubility is what drives the crystallization process upon cooling.

Beyond this core requirement, an ideal solvent should also:

  • Not react with the compound: The solvent must be chemically inert to 2-(4-Fluorobenzoyl)pyrazine.[2][3]

  • Dissolve impurities differently: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[2][3]

  • Have a relatively low boiling point: A lower boiling point (generally <100 °C) facilitates easy removal of residual solvent from the final crystalline product without requiring high temperatures that might degrade the compound.[4]

  • Be readily available and safe: The solvent should be non-toxic, inexpensive, and have a low flammability profile where possible.[3][4]

Q2: Based on its structure, what solvents should I start with for 2-(4-Fluorobenzoyl)pyrazine?

The structure of 2-(4-Fluorobenzoyl)pyrazine features a polar pyrazine ring and a ketone group, contrasted with a less polar fluorophenyl group. This suggests the molecule has moderate overall polarity. Following the "like dissolves like" principle, solvents of moderate polarity are excellent starting points.[2][4]

A systematic approach to solvent screening is recommended. A suggested list of solvents to test, ranging in polarity, is provided in the table below.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a good starting point for compounds with moderate polarity and hydrogen bond acceptors.[4]
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but can sometimes offer different solubility profiles.
Ethyl Acetate 77Moderate PolarityAn excellent and versatile solvent for many organic compounds.[4][5]
Acetone 56Polar AproticA strong solvent, but its low boiling point can sometimes limit the solubility differential.[2][4]
Toluene 111Non-polarThe aromatic nature may aid in crystallization.[5][6] Use with caution due to the high boiling point.[4]
Heptane/Hexane 98 / 69Non-polarLikely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed solvent system.
Water 100Highly PolarUnlikely to be a good single solvent due to the organic nature of the compound, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.
Q3: What is a "mixed solvent" system and when should I use one?

A mixed solvent system is employed when no single solvent meets the ideal criteria for crystallization.[7] This typically involves a pair of miscible solvents:

  • A "good" solvent in which 2-(4-Fluorobenzoyl)pyrazine is readily soluble.

  • A "poor" or "anti-solvent" in which the compound is insoluble.[7]

This technique is useful when your compound is either too soluble or not soluble enough in a range of single solvents. The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until turbidity (cloudiness) appears. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common example would be an Ethanol/Water or Toluene/Heptane system.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-(4-Fluorobenzoyl)pyrazine.

Problem: No crystals are forming upon cooling.
  • Possible Cause 1: The solution is not saturated (too much solvent was used). This is the most common reason for crystallization failure.[8]

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[3][8] Once the volume is reduced, allow the solution to cool again slowly. To check if you have reached saturation, dip a glass rod in the hot solution and remove it; a crystalline film should form on the rod as it dries.[9]

  • Possible Cause 2: The solution is supersaturated but nucleation has not occurred.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[8]

    • Solution 2 (Seeding): If you have a small amount of pure 2-(4-Fluorobenzoyl)pyrazine, add a tiny crystal (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[8][9]

No_Crystals_Troubleshooting start No Crystals Forming check_clarity Is the solution perfectly clear? start->check_clarity supersaturated Supersaturated (Likely Cause) check_clarity->supersaturated Yes not_saturated Not Saturated (Likely Cause) check_clarity->not_saturated No (Slightly Cloudy or Taking Too Long) action_induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal supersaturated->action_induce action_concentrate Concentrate Solution: 1. Gently heat to   evaporate solvent 2. Re-cool slowly not_saturated->action_concentrate end_success Crystals Form action_induce->end_success action_concentrate->end_success Solvent_Selection_Workflow start Start: Crude 2-(4-Fluorobenzoyl)pyrazine test_solvents Test solubility in various single solvents (e.g., EtOH, EtOAc, Toluene) start->test_solvents check_ideal Ideal solvent found? (High sol. hot, low sol. cold) test_solvents->check_ideal single_solvent Proceed with single solvent crystallization check_ideal->single_solvent Yes no_ideal No single ideal solvent check_ideal->no_ideal No mixed_solvent_path Use Mixed Solvent System no_ideal->mixed_solvent_path step1_mixed 1. Dissolve in min. amount of hot 'good' solvent (e.g., Ethanol) mixed_solvent_path->step1_mixed step2_mixed 2. Add 'poor' anti-solvent (e.g., Water) dropwise until cloudy step1_mixed->step2_mixed step3_mixed 3. Re-clarify with a drop of 'good' solvent step2_mixed->step3_mixed cool_mixed 4. Cool slowly to crystallize step3_mixed->cool_mixed

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Troubleshooting

Troubleshooting low reaction yields in 2-(4-Fluorobenzoyl)pyrazine synthesis

This technical guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering low reaction yields in the synthesis of 2-(4-F...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering low reaction yields in the synthesis of 2-(4-Fluorobenzoyl)pyrazine. The information presented herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of 2-(4-Fluorobenzoyl)pyrazine can stem from a variety of factors, from suboptimal reaction conditions to challenges in product isolation. This section provides a structured approach to identifying and addressing these common issues.

Question 1: My Friedel-Crafts acylation of pyrazine with 4-fluorobenzoyl chloride is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

The Fried-Crafts acylation is a powerful method for C-C bond formation, but its success with heteroaromatic compounds like pyrazine is highly dependent on precise reaction conditions.[1] Here are the primary factors that could be contributing to low yields and the corresponding troubleshooting steps:

  • Inadequate Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial for activating the 4-fluorobenzoyl chloride.[1] Its effectiveness can be compromised by:

    • Moisture: AlCl₃ is extremely hygroscopic and reacts readily with water, which deactivates it.

      • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened bottle that has been stored in a desiccator.

    • Insufficient Catalyst Loading: A stoichiometric amount of the Lewis acid is often required because both the reactant and the ketone product can form complexes with it.[2][3]

      • Solution: Increase the molar equivalents of AlCl₃ incrementally, for example, from 1.1 to 1.5 equivalents, to find the optimal loading for your specific scale.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity.

    • Too Low: The reaction may be too slow, leading to incomplete conversion.

    • Too High: This can promote side reactions and decomposition of the product.

      • Solution: Experiment with a range of temperatures. For many pyrazine syntheses, temperatures between 120°C and 150°C are common.[4] It's advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Formation of Side Products: Pyrazine is an electron-deficient aromatic ring, which can make it less reactive in electrophilic aromatic substitution reactions like Friedel-Crafts acylation. This can lead to competing side reactions.

    • Solution: Consider alternative synthetic routes if optimizing the Friedel-Crafts acylation proves challenging. Other methods for synthesizing 2-aroylpyrazines include:

      • Grignard Reaction: The reaction of a pyrazine derivative with a Grignard reagent, such as 4-fluorophenylmagnesium bromide, can be an effective alternative.[5][6]

      • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between a pyrazine halide and an arylboronic acid offers a versatile method for C-C bond formation.[7][8][9][10]

      • Ullmann Condensation: A copper-catalyzed reaction that can be used for the coupling of aryl halides.[11][12][13][14][15]

The following diagram illustrates a general troubleshooting workflow for low yields in this synthesis:

TroubleshootingWorkflow Start Low Yield of 2-(4-Fluorobenzoyl)pyrazine CheckCatalyst Verify Catalyst Activity (Anhydrous AlCl₃) Start->CheckCatalyst OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp If catalyst is active CheckPurity Assess Reactant Purity OptimizeTemp->CheckPurity If yield is still low AlternativeRoutes Consider Alternative Synthetic Routes CheckPurity->AlternativeRoutes If reactants are pure Purification Improve Purification Technique CheckPurity->Purification If impurities are suspected Grignard Grignard Reaction AlternativeRoutes->Grignard Suzuki Suzuki Coupling AlternativeRoutes->Suzuki Ullmann Ullmann Condensation AlternativeRoutes->Ullmann Success Improved Yield Grignard->Success Suzuki->Success Ullmann->Success Purification->Success

Caption: Troubleshooting workflow for low reaction yields.

Question 2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of several byproducts. What are these likely to be and how can I minimize their formation?

Answer:

The formation of multiple byproducts is a common issue in Friedel-Crafts acylation, especially with less reactive aromatic substrates. Potential byproducts and strategies to mitigate them include:

  • Polysubstitution: Although less common with acylation compared to alkylation, it's possible to get di-acylated products.

    • Solution: Use a molar ratio of pyrazine to 4-fluorobenzoyl chloride that favors mono-substitution (e.g., a slight excess of pyrazine).

  • Reaction with Solvent: If the solvent is not inert under the reaction conditions, it can react with the acylating agent.

    • Solution: Use a non-reactive, high-boiling point solvent such as nitrobenzene or dimethylformamide.[11]

  • Degradation of Starting Material or Product: The harsh conditions of the Friedel-Crafts reaction can lead to the decomposition of the pyrazine ring or the desired product.

    • Solution: As mentioned previously, carefully control the reaction temperature and time. Monitor the reaction closely and stop it once the starting material is consumed to prevent further degradation.

The following table summarizes key reaction parameters and their impact on yield and purity:

ParameterEffect on Low YieldRecommended Optimization
Catalyst (AlCl₃) Quality Deactivated by moisture, leading to incomplete reaction.Use fresh, anhydrous AlCl₃ under an inert atmosphere.
Catalyst Loading Insufficient loading can result in low conversion.Start with stoichiometric amounts (1.1-1.5 eq).
Reaction Temperature Too low: slow reaction. Too high: side reactions/decomposition.Optimize in the range of 120-150°C.[4]
Reactant Purity Impurities can interfere with the reaction.Use highly pure starting materials.
Solvent Reactive solvents can lead to byproducts.Use inert, high-boiling point solvents like nitrobenzene.[11]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical execution of the 2-(4-Fluorobenzoyl)pyrazine synthesis.

Q1: What is the best way to purify the crude product?

A1: The choice of purification method depends on the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts with different polarities. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is often successful.[16]

  • Recrystallization: If the crude product is a solid and contains impurities with different solubilities, recrystallization can be a simple and effective purification technique.

  • Distillation: For volatile pyrazines, distillation can be used to separate them from non-volatile impurities.[17]

Q2: Can I use a different Lewis acid instead of aluminum chloride?

A2: Yes, other Lewis acids such as iron(III) chloride (FeCl₃) can also be used.[1] However, AlCl₃ is generally the most common and effective catalyst for Friedel-Crafts acylation. The optimal choice of Lewis acid may depend on the specific substrate and reaction conditions.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

Q4: Are there any "greener" synthetic approaches for this type of transformation?

A4: Yes, there is ongoing research into more environmentally friendly synthetic methods. Some alternatives to traditional Friedel-Crafts acylation include:

  • Microwave-Assisted Synthesis: This can significantly reduce reaction times and sometimes improve yields.[4]

  • Biocatalysis: The use of enzymes to catalyze the reaction can offer a more sustainable approach.[4]

The following diagram illustrates the general mechanism of a Friedel-Crafts acylation:

FriedelCrafts cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride 4-Fluorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Pyrazine Pyrazine Intermediate Sigma Complex (Intermediate) Pyrazine->Intermediate + Acylium Ion Product 2-(4-Fluorobenzoyl)pyrazine Intermediate->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

III. Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Pyrazine

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., nitrobenzene) to the flask and cool the mixture to 0°C in an ice bath.

  • Reactant Addition: Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) to the stirred suspension. After the addition is complete, add pyrazine (1.1 equivalents) dropwise via the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 120-150°C).[4] Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[16]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

IV. References

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • University of California, Irvine. Grignard Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. [Link]

  • MDPI. (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][11]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. [Link]

  • StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. [Link]

  • IFU Medibeacon. Hydrophilic pyrazine dyes as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Longdom. Synthesis and Preparation of Grignard Reagent | Open Access Journals. [Link]

  • ResearchGate. What are the mechanism of reaction in preparing pyrazine?. [Link]

  • ResearchGate. Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5.. [Link]

  • UNIMAS Publisher (UNIPub). Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology. [Link]

  • MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Google Patents. JP3207954B2 - Method for producing 2-acetylpyrazine.

  • Reddit. Help with Low Yield Synthesis : r/Chempros. [Link]

  • PMC. Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. [Link]

  • MDPI. Synthesis of 2-Cyanopyrimidines. [Link]

  • PMC. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PMC. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Patent 0119701. Grignard syntheses.

  • PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]

  • YouTube. Synthesis and reactions of Pyrazine. [Link]

  • Google Patents. EP0119701A1 - Grignard syntheses.

  • Organic Syntheses Procedure. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]

  • Google Patents. US3033864A - Purification of pyrazine.

  • SpringerLink. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Drift in 2-(4-Fluorobenzoyl)pyrazine Analysis

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges when analyzing 2-(4-Fluorobenzoyl)pyrazine (CAS: 118543-82-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges when analyzing 2-(4-Fluorobenzoyl)pyrazine (CAS: 118543-82-1). Rather than just providing quick fixes, this guide deconstructs the physical chemistry behind baseline anomalies, ensuring your analytical methods are robust, reproducible, and self-validating.

Diagnostic Overview: The Mechanistic Causality of Drift

When developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for 2-(4-Fluorobenzoyl)pyrazine, gradient elution is mandatory to separate the target compound from structurally similar impurities, such as positional isomers or des-fluoro degradation products. Because the molecule contains a basic pyrazine nitrogen, acidic ion-pairing agents like Trifluoroacetic Acid (TFA) are routinely added to the mobile phase to prevent peak tailing[].

However, running a Water/Acetonitrile (ACN) gradient with a fixed concentration of TFA (e.g., 0.1%) frequently results in severe positive baseline drift at lower UV wavelengths (200–220 nm)[2].

The Causality: This drift is not a hardware malfunction; it is an optical phenomenon dictated by physical chemistry. The UV absorption spectrum of TFA is highly dependent on the dielectric constant of its solvating environment[2]. In aqueous solutions, TFA is fully dissociated, and its UV absorbance is dominated by the strong π→π∗ transition of the TFA anion[3]. Conversely, in an organic solvent like acetonitrile, TFA remains largely undissociated, and the weaker n→π∗ transition dominates[3].

Because the molar absorptivity of TFA at 214 nm is higher in ACN than in water, the baseline artificially drifts upward as the gradient shifts from aqueous to organic[4]. Furthermore, using aged solvents exacerbates this issue, as degrading TFA strongly absorbs UV light and introduces erratic baseline noise[5].

Experimental Protocols: Self-Validating Workflows

To establish a trustworthy and self-validating analytical system, you must first isolate the root cause of the drift, and then apply targeted chemical compensation.

Protocol A: The Zero-Injection Baseline Validation

Before adjusting any chemical parameters, validate whether the drift is caused by the sample matrix, column contamination, or the mobile phase optics.

  • System Purge: Flush all system lines with fresh, thoroughly degassed mobile phases. Ensure solvents are prepared fresh daily to prevent TFA degradation[5].

  • Thermal Stabilization: Set the column oven and detector flow cell to the target temperature (e.g., 30°C). Allow the system to equilibrate until the temperature is stable within ±2°C, as thermal gradients alter the refractive index and cause baseline oscillations[6].

  • Equilibration: Equilibrate the column at the initial gradient conditions (e.g., 5% B) for a minimum of 10 column volumes.

  • Blank Gradient Execution: Run the full gradient method without injecting a sample (Zero-Injection).

  • Data Interpretation:

    • If the baseline drifts >5 mAU smoothly upward, the issue is optical (proceed to Protocol B).

    • If the baseline exhibits erratic spikes, check for pump cavitation or micro-bubbles in the column[7].

Protocol B: The TFA Optical Compensation Method (The 85% Rule)

To counteract the optical imbalance caused by TFA's shifting UV spectrum, we must intentionally unbalance the physical concentration of TFA to achieve an optical balance[].

  • Prepare Mobile Phase A (Aqueous): Add exactly 1.00 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.100% v/v).

  • Prepare Mobile Phase B (Organic): Add exactly 0.85 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.085% v/v).

    • Causality: Reducing the TFA concentration in the organic phase by 15% perfectly offsets its higher molar absorptivity in ACN at 214 nm[].

  • Re-run Validation: Execute the blank gradient from Protocol A. The baseline should now remain optically flat (±2 mAU) throughout the organic shift.

Data Presentation: Diagnostic Patterns

Table 1: HPLC Baseline Drift Diagnostics for 2-(4-Fluorobenzoyl)pyrazine

Symptom / Drift PatternPrimary CauseMechanistic ExplanationResolution Strategy
Smooth Positive Drift (Upward slope during gradient)TFA optical shiftMolar absorptivity of TFA is higher in ACN than in Water at <220 nm[2].Apply the 85% TFA compensation rule (Protocol B)[].
Cyclic Fluctuations (Wavy baseline)Thermal instabilityRefractive index changes due to ambient or column temperature shifts[6].Utilize a column oven; stabilize ambient lab temp to ±2°C[6].
Erratic Spikes / Noise (Sharp, random peaks)System bubbles / ContaminationDissolved gases outgassing during solvent mixing; particulate matter[7].Degas solvents thoroughly (helium sparging or inline); flush column[5][7].
Late-Eluting Broad Peaks (Ghost peaks in blank runs)Column carryoverHighly retained lipophilic impurities eluting in subsequent runs[8].Extend the high-organic hold time at the end of the gradient[8].

Frequently Asked Questions (FAQs)

Q1: Why does the baseline drift upward even when I use the exact same TFA concentration (0.1%) in both Mobile Phase A and B? A: The UV absorbance of TFA is not purely a function of its physical concentration; it is dictated by its solvation state. Because TFA is fully dissociated in water but largely undissociated in acetonitrile, equal physical concentrations do not yield equal UV absorbance. The molecular transition shifts from π→π∗ to n→π∗ , causing the baseline to rise[2][3].

Q2: Can I just change the detection wavelength to avoid this issue altogether? A: Yes, provided your sensitivity requirements for 2-(4-Fluorobenzoyl)pyrazine allow it. The pyrazine ring has a secondary absorption maximum around 260–270 nm, and the fluorobenzoyl group absorbs near 240–250 nm. By shifting your detection wavelength to 254 nm, you completely bypass the low-UV region where TFA strongly absorbs, resulting in a naturally flat baseline[2][5].

Q3: How do temperature fluctuations specifically affect this assay? A: Temperature directly impacts the refractive index and the optical properties of the mobile phase. Even minor ambient temperature variations can alter retention times, modify selectivity, and cause baseline drift. Modern analytical standards require maintaining column and detector temperatures strictly within ±2°C of the setpoint[6].

System Workflows & Visualizations

TroubleshootingTree N1 Baseline Drift Detected in 2-(4-Fluorobenzoyl)pyrazine Run N2 Run Blank Gradient (Zero Injection) N1->N2 N3 Does drift persist in blank run? N2->N3 N4 Mobile Phase / Optical Issue N3->N4 Yes N5 Column / Matrix Contamination N3->N5 No N6 Implement TFA Compensation (Reduce Solvent B TFA by 15%) N4->N6 N7 Stabilize Column/Detector Temp (±0.1°C) N4->N7 N8 Perform High-Organic Column Flush N5->N8

Decision tree for isolating and resolving HPLC baseline drift during gradient elution.

TFAMechanism S1 Solvent A Water + 0.100% TFA (High Absorbance) Mix Gradient Mixing Valve (Dynamic Composition) S1->Mix Decreasing % S2 Solvent B Acetonitrile + 0.085% TFA (Low Absorbance) S2->Mix Increasing % Det UV Detector (214 nm) Stable Baseline Achieved Mix->Det Optical Balance

TFA compensation strategy to maintain optical balance and prevent baseline drift at 214 nm.

References

  • How to Troubleshoot HPLC Baseline Drift Issues | PatSnap Eureka | [Link][6]

  • Gradient and acetonitrile with TFA | Mason Technology | [Link][2]

  • Baseline drift in HPLC? What causes this? | ResearchGate | [Link][4]

  • Formic acid causing baseline drift in gradient elution? | Chromatography Forum | [Link][3]

  • Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science | [Link][5]

  • How to Address HPLC System Contamination Issues | PatSnap Eureka |[Link][8]

  • HPLC Column Bubble Troubleshooting Guide, Pressure Fluctuations, Baseline Noise, Peak Distortion Fix | YouTube | [Link][7]

Sources

Troubleshooting

Technical Support Center: 2-(4-Fluorobenzoyl)pyrazine Storage, Handling, and Troubleshooting Guide

Welcome to the Technical Support Center for 2-(4-Fluorobenzoyl)pyrazine (CAS: 118543-82-1) [1]. As a critical building block in the synthesis of monoamine oxidase B (MAO-B) inhibitors, T-type calcium channel blockers, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Fluorobenzoyl)pyrazine (CAS: 118543-82-1) [1]. As a critical building block in the synthesis of monoamine oxidase B (MAO-B) inhibitors, T-type calcium channel blockers, and various other pharmaceutical agents [3], maintaining the structural integrity of this compound is paramount.

This guide is engineered for researchers and drug development professionals. It moves beyond basic handling instructions by detailing the exact physicochemical causality behind compound degradation and providing self-validating protocols to ensure absolute experimental fidelity.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my 2-(4-Fluorobenzoyl)pyrazine stock solution degrade rapidly when stored in methanol or ethanol?

A1: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr) . The bridging carbonyl group in this molecule acts as a powerful electron-withdrawing group (EWG). Through both resonance and inductive effects, it significantly depletes electron density from the para-position of the phenyl ring, highly activating the C–F bond [4]. Protic and nucleophilic solvents (like methanol, ethanol, or primary/secondary amines) will attack this electron-deficient carbon, displacing the highly electronegative fluoride ion to form an alkoxy- or amino-substituted byproduct.

  • The Fix: Always use strictly anhydrous, aprotic solvents (e.g., DMSO, DMF, or Acetonitrile) for stock solutions.

Q2: I noticed a color change in my bulk powder from white to pale yellow after leaving it on the benchtop. Is it still usable?

A2: A color shift to yellow indicates photochemical degradation or pyrazine ring oxidation. Diaryl ketones are known photosensitizers. Upon exposure to ambient UV/Vis light, the ketone undergoes an n→π∗ transition to a highly reactive triplet state. This state can abstract hydrogen atoms from ambient moisture or organic impurities, leading to pinacol-type coupling or pyrazine N-oxide formation.

  • The Fix: You must re-validate the purity via HPLC-UV or LC-MS before use. If degradation exceeds your acceptable threshold (typically >2%), discard the batch. Prevent this by strictly storing the powder in amber glass vials away from direct light.

Q3: What is the optimal temperature and atmosphere for long-term storage of the bulk powder?

A3: For long-term viability (>6 months), the solid compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen)[2]. The pyrazine nitrogen atoms are susceptible to oxidation, and ambient humidity can lead to slow hydration of the ketone or SNAr hydrolysis over extended periods.

Part 2: Quantitative Stability Profiling

To assist in experimental planning, the following table summarizes the quantitative stability limits of 2-(4-Fluorobenzoyl)pyrazine under various environmental conditions.

Storage ConditionSolvent EnvironmentLight ExposureTemp (°C)Est. Half-Life ( t1/2​ )Primary Degradation Mechanism
Solid PowderNone (Desiccated)Dark-20°C> 24 monthsNone
Solid PowderNone (Ambient Air)Ambient UV/Vis25°C~ 3-6 monthsPhotochemical reduction / Oxidation
SolutionAnhydrous DMSODark-80°C> 12 monthsNone
SolutionMethanol / EthanolDark25°C< 7 daysSNAr (Alkoxy substitution)
SolutionAqueous Buffer (pH 8+)Dark37°C< 24 hoursSNAr (Hydroxyl substitution)

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, every handling procedure must be treated as a closed-loop system where the final step validates the integrity of the entire process.

Standard Operating Procedure: Preparation of Anhydrous Stock Solutions
  • Objective: Create a 10 mM stock solution resistant to SNAr and hydrolytic degradation.

  • Causality Focus: Eliminating nucleophiles and moisture prevents the activation of the C–F bond and protects the pyrazine ring.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the bulk 2-(4-Fluorobenzoyl)pyrazine from -20°C storage. Keep the primary container sealed and allow it to equilibrate to room temperature in a desiccator for 30–45 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing moisture that drives hydrolysis.

  • Solvent Purging: Select anhydrous, amine-free DMSO (certified water content <0.005%). Sparge the solvent with Argon gas for 15 minutes to displace dissolved oxygen.

  • Inert Dissolution: Inside a glove box or under a steady Argon stream on a Schlenk line, weigh the required mass and dissolve it in the purged DMSO.

  • Aliquoting: Dispense the solution into single-use, Argon-flushed amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize oxygen/moisture ingress during repeated pipetting.

  • System Validation (Critical): Run a 1 µL sample of the freshly prepared stock on an LC-MS system.

    • Validation Criteria: Verify the presence of the parent mass ( [M+H]+=203.06 m/z). Ensure the absolute absence of the [M−F+OH]+ ( 199.06 m/z) or [M−F+OCH3​]+ ( 213.08 m/z) degradation peaks. If degradation peaks are absent, the inert handling was successful.

  • Cryogenic Storage: Flash-freeze the validated aliquots in liquid nitrogen and store immediately at -80°C.

Part 4: Logical Workflow Visualization

The following diagram maps the specific environmental triggers to their corresponding degradation mechanisms, culminating in the required preventive actions.

G Light UV/Vis Light Exposure Photo Photochemical Ketone Reduction Light->Photo Moisture Moisture / H2O Ingress Hydrolysis Ketone Hydration & Ring Oxidation Moisture->Hydrolysis Nucleophiles Nucleophilic Solvents (e.g., Amines, MeOH) SNAr SNAr at 4-Fluoro Position Nucleophiles->SNAr Amber Store in Amber Vials (Darkness) Photo->Amber Desiccator Argon/N2 Purge & Desiccation Hydrolysis->Desiccator Aprotic Use Anhydrous Aprotic Solvents SNAr->Aprotic Compound 2-(4-Fluorobenzoyl)pyrazine Degradation Prevented Amber->Compound Desiccator->Compound Aprotic->Compound

Fig 1: Logical mapping of degradation triggers to preventive handling measures.

References

  • NextSDS Database. "2-(4-fluorobenzoyl)pyrazine — Chemical Substance Information." NextSDS.
  • AccelaChem. "118543-82-1 2-[(4-fluorophenyl)carbonyl]pyrazine Storage & Safety." AccelaChem.
  • National Institutes of Health (NIH). "Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide." PMC.
  • Royal Society of Chemistry (RSC). "Synthesis and characterization of isomeric biphenyl-containing poly(aryl ether–bisketone)s via nucleophilic aromatic substitution." RSC Publishing.
Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Fluorobenzoyl)pyrazine Coupling Reactions

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in coupling reactions with 2-(4-Fluorobenzoyl)pyrazine. This molecule, a key building block in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in coupling reactions with 2-(4-Fluorobenzoyl)pyrazine. This molecule, a key building block in medicinal chemistry, presents unique challenges due to the steric congestion around the pyrazine ring, arising from the adjacent acyl group. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions based on established principles of organometallic chemistry.

Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling

You are attempting to couple 2-halo-(4-Fluorobenzoyl)pyrazine with a boronic acid or ester and observe minimal conversion to the desired biaryl product.

Potential Causes and Solutions:

  • Inadequate Ligand Choice: The steric bulk of the 2-acylpyrazine substrate can hinder the crucial oxidative addition and reductive elimination steps in the catalytic cycle. Standard ligands may not be effective.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated palladium species, which is essential for coupling with sterically demanding substrates.[1] For challenging Suzuki-Miyaura reactions, ligands such as S-Phos, X-Phos, or RuPhos are often excellent starting points due to their ability to stabilize the catalytic species and facilitate key steps in the catalytic cycle.[2]

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and often interdependent.[3] An inappropriate combination can lead to poor reaction rates, catalyst decomposition, or unwanted side reactions.

    • Solution: For Suzuki couplings, stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4] Aprotic polar solvents such as DMF, NMP, or dioxane are commonly used in these types of cross-coupling reactions.[4] In some cases, a biphasic system with toluene and an aqueous base can be beneficial.

  • Low Reaction Temperature: The activation energy required to overcome the steric barrier may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature. While higher temperatures can provide the necessary energy, be mindful of potential side reactions or decomposition of starting materials and products.[3]

Problem 2: Incomplete Reaction or Catalyst Deactivation in Buchwald-Hartwig Amination

You are performing a Buchwald-Hartwig amination with a 2-halo-(4-Fluorobenzoyl)pyrazine and an amine, but the reaction stalls, leaving significant amounts of starting material.

Potential Causes and Solutions:

  • Inappropriate Catalyst System: The choice of palladium precursor and ligand is paramount for successful C-N bond formation, especially with challenging substrates.

    • Solution: For sterically hindered aryl halides, catalyst systems based on bulky, electron-rich biarylphosphine ligands like BrettPhos or Josiphos are often highly effective.[5] Using advanced palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, can ensure the efficient generation of the active LPd(0) species.[5]

  • Base Incompatibility: The strength and nature of the base are crucial. A base that is too weak may not facilitate the deprotonation of the amine, while an overly strong or nucleophilic base can lead to side reactions.

    • Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used in Buchwald-Hartwig aminations.[4][6] The choice of base should be optimized for the specific amine and aryl halide combination.

  • Oxygen or Moisture Contamination: Palladium catalysts, particularly the active Pd(0) species, are sensitive to air and moisture, which can lead to rapid deactivation.[4]

    • Solution: Ensure that the reaction is set up under strictly anhydrous and anaerobic conditions. Use properly dried solvents and glassware, and thoroughly degas the reaction mixture before adding the catalyst.

Problem 3: Homocoupling and Other Side Products in Sonogashira Coupling

When attempting to couple a 2-halo-(4-Fluorobenzoyl)pyrazine with a terminal alkyne, you observe the formation of alkyne dimers (Glaser coupling) and other undesired byproducts.

Potential Causes and Solutions:

  • Copper Co-catalyst Issues: While the copper co-catalyst in a traditional Sonogashira reaction increases reactivity, its presence can also promote the homocoupling of the terminal alkyne.[7]

    • Solution: Consider a copper-free Sonogashira protocol. Several efficient methods have been developed that utilize specific ligands or palladium catalysts that do not require a copper co-catalyst, thereby minimizing the formation of Glaser coupling products.[7][8]

  • Inappropriate Amine Base: The amine base in a Sonogashira reaction plays a crucial role in the catalytic cycle.

    • Solution: The choice of amine can influence the reaction outcome. Secondary amines like piperidine or diisopropylamine are often used.[7] It is important to use an excess of the amine to ensure it can act as both a base and a ligand.[7]

  • Suboptimal Ligand Choice: The ligand on the palladium catalyst can influence the selectivity of the reaction.

    • Solution: For challenging substrates, consider using bulky, electron-rich phosphine ligands that can promote the desired cross-coupling over side reactions. Pyridine and pyrimidine-based ligands have also been shown to be effective in Sonogashira couplings.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when trying to overcome steric hindrance in coupling reactions with 2-(4-Fluorobenzoyl)pyrazine?

A1: The selection of the catalyst and ligand system is the most critical factor.[3] Bulky, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, which are often impeded by steric hindrance.[3][10] These ligands can create a more open coordination sphere around the metal center, allowing the sterically hindered substrate to access the catalyst.

Q2: How does the choice of solvent impact these reactions?

A2: The solvent plays a multifaceted role. It must effectively dissolve the reactants, catalyst, and base.[11] For polar, charged intermediates in the catalytic cycle, polar aprotic solvents like DMF, DMSO, or NMP can be beneficial.[3][4] The solvent can also influence the aggregation of the catalyst and the rate of the reaction. In some cases, the use of ionic liquids has been shown to enhance the coupling of sterically hindered substrates.[12][13]

Q3: Can increasing the reaction temperature always solve the problem of low yield?

A3: While increasing the temperature can provide the necessary activation energy to overcome the steric barrier, it is not a universal solution.[3] Excessive heat can lead to catalyst decomposition, the formation of unwanted side products, or the degradation of sensitive functional groups on your substrates.[14] Therefore, temperature optimization should be approached systematically and with caution.

Q4: Are there any alternatives to palladium-based catalysts for these types of couplings?

A4: Yes, for certain coupling reactions, other transition metals can be effective. For instance, nickel-catalyzed cross-couplings have emerged as a powerful alternative, particularly for reactions involving challenging substrates.[15] Copper-catalyzed Sonogashira-type reactions have also been developed that can proceed under mild, palladium-free conditions.[16]

Q5: How can I minimize side reactions like hydrodehalogenation?

A5: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, can be a competing side reaction, especially with sterically hindered substrates.[4] Optimizing the reaction conditions to favor the desired cross-coupling is key. This can involve screening different ligands, solvents, and bases to find a combination that accelerates the desired reaction pathway over competing ones.[4]

Experimental Protocols & Data

Representative Protocol: Suzuki-Miyaura Coupling of 2-Chloro-X-(4-Fluorobenzoyl)pyrazine

This protocol provides a starting point for the Suzuki-Miyaura coupling of a hypothetical 2-chloro-X-(4-fluorobenzoyl)pyrazine with an arylboronic acid.

Materials:

  • 2-Chloro-X-(4-fluorobenzoyl)pyrazine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • S-Phos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-X-(4-fluorobenzoyl)pyrazine, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and S-Phos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Ligand Screening for a Sterically Hindered Suzuki-Miyaura Coupling
LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O100<10
S-PhosPd(OAc)₂K₃PO₄Dioxane/H₂O10085
X-PhosPd₂(dba)₃Cs₂CO₃Toluene11092
RuPhosPd-G3-XPhosK₃PO₄t-AmylOH10088

This table presents hypothetical data to illustrate the impact of ligand choice on reaction yield.

Visualizing the Catalytic Cycle and Troubleshooting

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation R-B(OR)2, Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Product (Ar-R) Product Product Reductive Elimination Complex->Product Ar-X Ar-X R-B(OR)2 R-B(OR)2 Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Ligand Change to Bulky, Electron-Rich Ligand (e.g., S-Phos, X-Phos) Start->Ligand Base_Solvent Screen Different Base/Solvent Combinations (e.g., K3PO4/Dioxane) Ligand->Base_Solvent Temperature Increase Reaction Temperature Incrementally Base_Solvent->Temperature Catalyst Use Advanced Palladium Precatalyst Temperature->Catalyst Success Improved Yield Catalyst->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Benchchem. (n.d.). Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency.
  • Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • Chemistry World. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. (2008, June 28). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters.
  • PMC - NIH. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization.
  • ResearchGate. (2025, November 5). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Arkivoc. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
  • Frontiers. (2020, July 8). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles.
  • Infoscience. (n.d.). Solvent-enhanced coupling of sterically hindered reagents and aryl chlorides using functionalized ionic liquids.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS Publications. (2009, January 22). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids.
  • PMC. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine.
  • SciSpace. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization.
  • PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PMC. (2023, May 26). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

Sources

Troubleshooting

Resolving NMR peak overlaps in 2-(4-Fluorobenzoyl)pyrazine characterization

Topic: Resolving NMR Peak Overlaps in 2-(4-Fluorobenzoyl)pyrazine Characterization Audience: Researchers, scientists, and drug development professionals. Welcome to the technical support center. This guide is designed to...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Peak Overlaps in 2-(4-Fluorobenzoyl)pyrazine Characterization Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center. This guide is designed to provide advanced troubleshooting and methodological support for the characterization of 2-(4-Fluorobenzoyl)pyrazine, focusing specifically on resolving the common challenge of proton (¹H) NMR signal overlap in the aromatic region.

Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of 2-(4-Fluorobenzoyl)pyrazine in CDCl₃ shows a complex, overlapping multiplet in the aromatic region (approx. 7.0-9.0 ppm). How can I begin to deconvolute these signals for accurate assignment?

A1: Understanding the Root of the Overlap

This is a very common issue with this molecule. You are observing signals from seven different aromatic protons—three from the pyrazine ring and four from the p-fluorobenzoyl ring—all resonating within a relatively narrow chemical shift range. The electron-withdrawing nature of the pyrazine ring, the carbonyl group, and the fluorine atom leads to a general downfield shift for all aromatic protons, causing the overlap.

The first step is to predict the expected chemical shifts and coupling patterns for each proton. Based on established data for substituted aromatic and heteroaromatic systems, we can anticipate the following approximate regions[1][2]:

  • Pyrazine Protons (H3, H5, H6): These are in a nitrogen-containing, electron-deficient ring, and are expected to be the most downfield. H3, being adjacent to two electron-withdrawing nitrogen atoms (one via conjugation with the carbonyl), will likely be the most deshielded.

  • Fluorobenzoyl Protons (H2', H3', H5', H6'): These protons form an AA'BB' spin system due to the fluorine substituent. The protons ortho to the carbonyl group (H2', H6') will be shifted downfield relative to the protons ortho to the fluorine (H3', H5').

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)Expected MultiplicityExpected J (Hz)Rationale
H3 (Pyrazine)8.8 - 9.2d~1.5Adjacent to N4 and α to C=O
H5 (Pyrazine)8.6 - 8.8dd~2.5, 1.5Coupled to H3 and H6
H6 (Pyrazine)8.6 - 8.8d~2.5Coupled to H5
H2', H6' (Benzoyl)7.9 - 8.2dd~8.8 (³JHH), ~5.5 (⁴JHF)Ortho to C=O
H3', H5' (Benzoyl)7.1 - 7.3t (apparent)~8.8 (³JHH ≈ ³JHF)Ortho to Fluorine

The primary challenge is the potential overlap between the pyrazine signals (H5, H6) and the benzoyl signals (H2', H6'). This initial analysis confirms that simple 1D ¹H NMR in a standard solvent like CDCl₃ is often insufficient for unambiguous assignment.

Q2: What are the simplest experimental adjustments I can make to resolve these overlapping aromatic signals without resorting to complex 2D experiments?

A2: Modifying the Local Chemical Environment

Before advancing to more time-intensive techniques, simple changes to the sample conditions can often induce differential chemical shifts and resolve the overlap. The two most effective initial approaches are solvent studies and temperature variation.

1. Solvent Titration/Exchange

The chemical shift of a proton is highly sensitive to its local magnetic environment, which can be perturbed by the choice of deuterated solvent.[3][4] Aromatic solvents, in particular, can induce significant shifts through anisotropic effects.

  • Causality: Solvents like benzene-d₆ form transient π-stacked complexes with solute molecules. Protons located above the face of the benzene ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield). Because 2-(4-Fluorobenzoyl)pyrazine has a specific 3D conformation, different protons will experience this effect to varying degrees, breaking the spectral degeneracy.[5] Similarly, polar aprotic solvents like DMSO-d₆ can alter shifts through different solvation and hydrogen-bonding interactions.[6]

Experimental Protocol: Solvent Study

  • Acquire a standard ¹H NMR spectrum in CDCl₃.

  • Carefully evaporate the CDCl₃ from the NMR tube under a gentle stream of nitrogen or using a rotary evaporator.

  • Add approximately 0.6 mL of benzene-d₆ to the same tube and acquire a second ¹H NMR spectrum.

  • Repeat the process with DMSO-d₆.

  • Compare the aromatic regions of the three spectra. Look for protons that have shifted significantly relative to others, which will aid in their assignment.

2. Variable Temperature (VT) NMR

Changing the sample temperature can resolve overlapping signals if the molecule's conformation is temperature-dependent or if it alters intermolecular interactions.[7][8]

  • Causality: The rotational barrier around the C(O)-pyrazine bond and the C(O)-phenyl bond may be low, leading to different conformer populations at different temperatures. Each conformer can have a slightly different chemical shift for its protons. By changing the temperature, you may shift this equilibrium, causing the averaged signals to move. Even small changes can be sufficient to resolve closely spaced peaks.[9][10]

Experimental Protocol: Temperature Study

  • Using the NMR spectrometer's temperature control unit, acquire a standard ¹H spectrum at room temperature (e.g., 298 K).

  • Increase the temperature in increments of 10-15 K (e.g., to 313 K, 328 K) and acquire a spectrum at each step. Ensure the sample equilibrates for 5-10 minutes at each new temperature.

  • Decrease the temperature below ambient (e.g., to 278 K, 263 K) and repeat the acquisitions.

  • Analyze the spectra to identify any temperature-dependent chemical shifts, which can help differentiate and assign the signals.[7]

Q3: The solvent and temperature adjustments helped but did not fully resolve all signals. What advanced 1D NMR experiments can I use?

A3: Using Selective Excitation to Isolate Spin Systems

When signal overlap is limited to a few protons, a 1D Total Correlation Spectroscopy (1D TOCSY) experiment is an excellent choice. This technique allows you to selectively excite one proton and observe all other protons within the same spin-coupling network.[11][12]

  • Causality: The 1D TOCSY pulse sequence transfers magnetization between coupled spins. By irradiating a "clean" (non-overlapped) proton signal, you can generate a simplified 1D spectrum that shows only the signals from protons coupled to your target, effectively "pulling out" an entire molecular fragment from the overlapped mess.

For 2-(4-Fluorobenzoyl)pyrazine, you have two distinct spin systems: the three pyrazine protons and the four protons of the fluorobenzoyl ring.

Experimental Protocol: 1D TOCSY

  • Identify a Target Proton: Examine the standard ¹H NMR spectrum. The pyrazine H3 proton is often a good candidate as it is typically the most downfield and may be resolved from the other signals. Alternatively, the upfield H3'/H5' multiplet of the benzoyl ring might be sufficiently isolated.

  • Set up the Experiment: Use the spectrometer's software to set up a selective 1D TOCSY (often called seltogp or similar).

  • Define Parameters:

    • Selective Frequency: Set the cursor precisely on the center of your target multiplet (e.g., H3).

    • Mixing Time: This is a critical parameter. A short mixing time (e.g., 20 ms) will show direct correlations (like COSY), while a longer mixing time (e.g., 80-120 ms) will reveal correlations throughout the entire spin system. Start with a longer mixing time to see all coupled partners.

  • Acquire and Analyze: The resulting spectrum will show signals only for the protons within the same ring as your target.

    • Irradiating H3 should reveal H5 and H6.

    • Irradiating H3'/H5' should reveal H2'/H6'.

This method provides a clean subspectrum for each fragment, allowing for unambiguous measurement of chemical shifts and coupling constants.[11]

Q4: I need definitive proof of my assignments and the overall structure. Which 2D NMR experiments are essential?

A4: The 2D NMR Toolkit for Complete Structure Elucidation

Two-dimensional (2D) NMR is the definitive method for resolving severe overlap and unambiguously determining molecular structure.[13][14] By spreading correlations across a second frequency dimension, even completely overlapped signals in the 1D spectrum can be resolved.[12][15]

**dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption="Logical workflow for 2D NMR analysis."; enddot**

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: Identifies protons that are coupled to each other (typically over 2 or 3 bonds). It is the foundational experiment for mapping out the proton framework within each ring.[16]

  • Expected Correlations:

    • A cross-peak between H5 and H6 of the pyrazine ring.

    • A cross-peak between H3 and H5 of the pyrazine ring (weaker, ⁴J coupling).

    • A strong cross-peak between the H2'/H6' and H3'/H5' systems of the benzoyl ring.

  • Outcome: Confirms the proton-proton connectivity within each isolated ring system.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates each proton directly to the carbon atom it is attached to (¹JCH). This is crucial for assigning the carbon spectrum and for resolving protons that are attached to carbons with different chemical shifts.[16][17]

  • Expected Correlations: A cross-peak for every protonated carbon, linking its ¹H and ¹³C chemical shifts. For example, you will see a peak at (δH5, δC5), (δH6, δC6), etc.

  • Outcome: Provides definitive ¹H-¹³C one-bond correlations, resolving any ambiguity from the ¹H spectrum if the attached carbons are resolved.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds apart (²JCH, ³JCH).[18][19]

  • Causality: The HMBC pulse sequence allows for the transfer of magnetization over longer distances, revealing the carbon skeleton.

  • Key Expected Correlations for Structural Confirmation:

    • H3 (Pyrazine) → C=O: A correlation from the pyrazine proton at position 3 to the carbonyl carbon. This is a critical ³JCH coupling that proves the pyrazine ring is attached to the carbonyl.

    • H2'/H6' (Benzoyl) → C=O: A correlation from the benzoyl protons ortho to the carbonyl group to the carbonyl carbon itself (a ³JCH coupling).

    • H3 (Pyrazine) → C2 (Pyrazine): A ²JCH correlation confirming the assignment of C2.

    • H2'/H6' (Benzoyl) → C1'/C3'/C5' (Benzoyl): Correlations confirming the structure of the benzoyl ring.

**dot graph G { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#EA4335", fontcolor="#202124", penwidth=1.5];

} caption="Key ³JCH HMBC correlations confirming connectivity."; enddot**

By systematically analyzing COSY, HSQC, and HMBC spectra, you can walk through the entire molecule, assigning every proton and carbon and definitively confirming the connection between the pyrazine and fluorobenzoyl moieties.

Q5: Even with 2D NMR, some signals are very close. Are there any other techniques to spread the spectrum out even further?

A5: Using Paramagnetic Lanthanide Shift Reagents

In cases of extremely persistent signal overlap, a Lanthanide Shift Reagent (LSR) can be employed. These are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in your molecule.[20][21]

  • Causality: For 2-(4-Fluorobenzoyl)pyrazine, the most likely coordination sites are the lone pairs on the pyrazine nitrogen atoms and the carbonyl oxygen. Upon coordination, the lanthanide ion induces a large "pseudocontact shift" in nearby protons. This effect is highly distance- and angle-dependent, falling off rapidly (proportional to 1/r³). Protons closer to the coordination site will be shifted dramatically more than those further away, effectively spreading out the entire spectrum.[22]

Experimental Protocol: LSR Titration

  • Acquire a standard ¹H NMR spectrum of your sample in a non-coordinating solvent like CDCl₃.

  • Prepare a stock solution of an LSR (e.g., Eu(fod)₃).

  • Add a very small, precisely measured aliquot of the LSR stock solution to the NMR tube (e.g., 0.05 molar equivalents).

  • Acquire another ¹H spectrum. You should observe some signals shifting more than others.

  • Repeat step 3 and 4, adding small increments of the LSR and acquiring a spectrum after each addition.

  • Plot the chemical shift (δ) of each proton versus the molar ratio of [LSR]/[Substrate]. The protons closest to the binding site will show the steepest slopes, providing powerful information for assignment and resolving overlap.

  • Caution: LSRs will cause line broadening. Use the minimum amount necessary to achieve the desired separation.

This method is a classic and powerful tool for simplifying complex spectra and confirming assignments based on the molecule's 3D structure.

References
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.Google Vertex AI Search.
  • Qualitative analysis of aromatic compounds via 1D TOCSY techniques - PMC - NIH.Google Vertex AI Search.
  • Water-Soluble Chiral Shift Reagents for High-Field NMR - Tokyo Chemical Industry.Google Vertex AI Search.
  • N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase | Request PDF.Google Vertex AI Search.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.Google Vertex AI Search.
  • Optimal NMR Sampling: Impact on Signal Resolution - P
  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra | Journal of Proteome Research - ACS Publications. ACS Publications.[Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.Google Vertex AI Search.
  • Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation - PubMed. PubMed.[Link]

  • New Advances in Fast Methods of 2D NMR Experiments - IntechOpen. IntechOpen.[Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide - MDPI. MDPI.[Link]

  • 1H NMR (500 MHz, CDCl3) δ - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

  • Compact NMR Spectroscopy with Shift Reagents - Singh - Applied Magnetic Resonance. Springer.[Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. Mestrelab Research.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications.[Link]

  • Chemical shift-based methods in NMR structure determination - PMC - NIH. NIH.[Link]

  • NMR入門講座 ⑥溶液2次元NMRの原理と読み方 - 株式会社東ソー分析センター. 株式会社東ソー分析センター.[Link]

  • nmr hsqc hmbc: Topics by Science.gov. Science.gov.[Link]

  • 二次元NMRスペクトルを用いた有機化合物の構造解析 | コラム | JEOL 日本電子株式会社. JEOL Ltd.[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC. NIH.[Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. YouTube.[Link]

  • Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper - Rsc.org. Royal Society of Chemistry.[Link]

  • Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed. PubMed.[Link]

  • Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. - R Discovery. R Discovery.[Link]

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Royal Society of Chemistry.[Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison.[Link]

  • Variable-temperature 1 H NMR spectra of the aromatic region of 2 in... - ResearchGate. ResearchGate.[Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy - ChemRxiv. ChemRxiv.[Link]

  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.[Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound.[Link]

  • Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - SciSpace. SciSpace.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-(4-Fluorobenzoyl)pyrazine vs 2-(4-Chlorobenzoyl)pyrazine

In modern medicinal chemistry and drug development, the selection of halogenated building blocks is rarely arbitrary. When designing synthetic routes involving pyrazine-derived scaffolds, the choice between 2-(4-Fluorobe...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry and drug development, the selection of halogenated building blocks is rarely arbitrary. When designing synthetic routes involving pyrazine-derived scaffolds, the choice between 2-(4-Fluorobenzoyl)pyrazine and 2-(4-Chlorobenzoyl)pyrazine dictates entirely divergent downstream reactivity.

This guide provides an in-depth, objective comparison of these two electrophiles, exploring the mechanistic causality behind their reactivity profiles and providing self-validating protocols for their optimal application in synthesis.

Mechanistic Divergence: The Causality of Halogen Selection

While both molecules share the identical electron-withdrawing pyrazine-benzoyl core, the para-halogen on the phenyl ring fundamentally alters their chemical behavior. This divergence is rooted in the distinct rate-determining steps of their respective dominant reaction pathways.

The Fluorine Advantage in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is almost universally the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex [1].

  • Causality: Fluorine is the most electronegative element on the periodic table. Through strong inductive effects, it drastically polarizes the ipso-carbon, making it highly electrophilic and lowering the activation energy for nucleophilic attack. Furthermore, this electronegativity stabilizes the resulting anionic transition state.

  • Result: Even though the C–F bond (~115 kcal/mol) is thermodynamically stronger than the C–Cl bond (~81 kcal/mol), bond cleavage is not the rate-limiting step. Consequently, 2-(4-fluorobenzoyl)pyrazine exhibits vastly superior reactivity toward amines, thiols, and alkoxides compared to its chlorinated counterpart[2].

The Chlorine Advantage in Transition-Metal Cross-Coupling

Conversely, palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) rely on a completely different mechanism. The critical first step is the oxidative addition of a low-valent metal (such as Pd(0)) into the carbon-halogen bond.

  • Causality: Oxidative addition requires the physical cleavage of the C–X bond to form the organometallic intermediate. Here, bond dissociation energy is the governing factor. The weaker C–Cl bond readily undergoes insertion by the metal catalyst.

  • Result: 2-(4-Chlorobenzoyl)pyrazine acts as an excellent electrophile for cross-coupling, whereas the robust C–F bond of the fluorinated analog remains highly inert under standard catalytic conditions, allowing for orthogonal chemoselectivity.

Reactivity Core Pyrazine-Benzoyl Core Fluoro 2-(4-Fluorobenzoyl)pyrazine Core->Fluoro Chloro 2-(4-Chlorobenzoyl)pyrazine Core->Chloro SNAr SNAr (Nucleophilic Substitution) Rate: F >> Cl Fluoro->SNAr Favored CrossCoupling Pd-Catalyzed Cross-Coupling Rate: Cl >> F Chloro->CrossCoupling Favored Meisenheimer Meisenheimer Complex (Stabilized by F) SNAr->Meisenheimer Oxidative Oxidative Addition (C-Cl bond breaks) CrossCoupling->Oxidative

Orthogonal reactivity pathways of fluorinated vs chlorinated benzoylpyrazines.

Quantitative Performance Comparison

The table below summarizes the expected experimental performance of both substrates when subjected to identical reaction conditions. Data reflects established physical organic chemistry principles for para-halogenated benzoyl systems [2].

Reaction TypeSubstrateReagents & ConditionsTempTimeTypical YieldChemoselectivity Profile
SNAr (Amination) 2-(4-Fluorobenzoyl)pyrazine Morpholine, K₂CO₃, DMF80 °C2-4 h>90% Excellent (Clean F displacement)
SNAr (Amination) 2-(4-Chlorobenzoyl)pyrazineMorpholine, K₂CO₃, DMF120 °C24 h<40%Poor (Sluggish, side reactions)
Suzuki Coupling 2-(4-Chlorobenzoyl)pyrazine PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C4-6 h85-95% Excellent (Clean Cl insertion)
Suzuki Coupling 2-(4-Fluorobenzoyl)pyrazinePhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C24 h<5%Inert (No C–F insertion observed)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in visual and analytical checkpoints so researchers can confirm the success of each step in real-time.

Protocol A: SNAr Amination of 2-(4-Fluorobenzoyl)pyrazine

Optimized for rapid nucleophilic displacement utilizing the highly activated C–F bond.

  • Reaction Setup: To a dried round-bottom flask, add 2-(4-Fluorobenzoyl)pyrazine (1.0 equiv), morpholine (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv). Suspend the mixture in anhydrous DMF (0.2 M).

  • Thermal Activation: Heat the vigorously stirring mixture to 80 °C under a nitrogen atmosphere.

  • Validation Checkpoint (In-Process): Monitor the reaction via LC-MS after 2 hours. Due to the highly electrophilic nature of the fluorinated substrate, you should observe >95% conversion to the product mass. The absence of the starting material confirms the Meisenheimer intermediate has successfully collapsed.

  • Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into rapidly stirring ice water (5x volume of DMF).

  • Validation Checkpoint (Isolation): The displacement of the highly polar fluorine atom with the lipophilic morpholine ring drastically reduces the molecule's aqueous solubility. A successful reaction will immediately yield a dense, filterable precipitate.

  • Purification: Filter the solid, wash thoroughly with cold water to remove DMF/salts, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Coupling of 2-(4-Chlorobenzoyl)pyrazine

Optimized for efficient oxidative addition into the C–Cl bond.

  • Reaction Setup: Charge a Schlenk flask with 2-(4-Chlorobenzoyl)pyrazine (1.0 equiv), phenylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.15 M).

  • Deoxygenation (Critical): Sparge the mixture with N₂ gas for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of N₂. Heat the mixture to 90 °C.

  • Validation Checkpoint (Visual): Within 10–15 minutes of heating, the reaction mixture should transition from a reddish-orange suspension to a dark brown/black homogeneous-like mixture. This color shift validates the reduction of Pd(II) to the active Pd(0) catalytic species and successful oxidative addition into the C–Cl bond.

  • Workup: Once TLC confirms the consumption of the chloride starting material, cool to room temperature, dilute with EtOAc, and partition with water. Extract the aqueous layer, dry the combined organics over Na₂SO₄, and purify via silica gel flash chromatography.

Workflow Start1 2-(4-Fluorobenzoyl)pyrazine + Nucleophile Heat1 Heat in DMF (80°C) Monitor via LC-MS Start1->Heat1 Workup1 Aqueous Quench & Precipitation Heat1->Workup1 Product1 SNAr Product (High Yield) Workup1->Product1 Start2 2-(4-Chlorobenzoyl)pyrazine + Boronic Acid + Pd Heat2 Heat in Dioxane/H2O (90°C) Monitor via TLC Start2->Heat2 Workup2 Extraction & Chromatography Heat2->Workup2 Product2 Cross-Coupled Product (High Yield) Workup2->Product2

Step-by-step workflow for SNAr and Suzuki cross-coupling methodologies.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry[Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Molecules / National Institutes of Health (NIH)[Link]

  • Concerted Nucleophilic Aromatic Substitutions Harvard DASH (Digital Access to Scholarship at Harvard)[Link]

Sources

Comparative

Comparative structural analysis of fluorinated vs non-fluorinated benzoylpyrazines

Rationale & Structural Paradigm Benzoylpyrazines, particularly derivatives like N′ -benzoylpyrazine-2-carbohydrazonamide, represent a highly versatile class of pharmacophores and supramolecular building blocks. Their mul...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Structural Paradigm

Benzoylpyrazines, particularly derivatives like N′ -benzoylpyrazine-2-carbohydrazonamide, represent a highly versatile class of pharmacophores and supramolecular building blocks. Their multidentate nature allows them to act as robust chelating agents, forming extended coordination architectures with metal centers such as Pb(II)[1].

In both rational drug design and crystal engineering, the substitution of hydrogen with fluorine on the benzoyl or pyrazine rings is a transformative structural modification. Because fluorine is the most electronegative element, its introduction does not merely alter the steric bulk (fluorine is only slightly larger than hydrogen); it fundamentally rewrites the molecule's electronic landscape. This guide provides an objective, data-driven comparison of how fluorination impacts the structural conformation, non-covalent interactions, and supramolecular assembly of benzoylpyrazines.

Mechanistic Causality: The Fluorine Effect on Non-Covalent Interactions

To understand the structural divergence between fluorinated and non-fluorinated benzoylpyrazines, we must analyze the causality behind their intermolecular behaviors.

The Non-Fluorinated Baseline

In standard N′ -benzoylpyrazine-2-carbohydrazonamide complexes, the crystal packing is predominantly governed by conventional hydrogen bonds (N–H···O, C–H···N) and standard π⋯π stacking between the aromatic rings. When coordinated to a metal with a stereochemically active lone pair (such as the 6s2 lone pair in Pb(II)), the metal exhibits a hemidirected coordination geometry. This leaves a spatial void that facilitates tetrel bonding (e.g., Pb···N or Pb···O contacts), which links the monomeric units into 1D or 3D supramolecular polymers [2].

The Fluorinated Shift

Introducing a fluorine atom (e.g., at the para-position of the benzoyl ring) induces a strong electron-withdrawing inductive effect. This alters the causality of the assembly in three distinct ways:

  • Deepening of the σ -Hole: The electron withdrawal redistributes the Molecular Electrostatic Potential (MEP). If coordinated to a metal, this effect deepens the σ -hole on the metal center, significantly increasing its electrophilicity and strengthening tetrel bonds [2].

  • Emergence of Halogen Bonding: Fluorine can participate in specific highly directional F···H–C interactions or orthogonal F···F contacts, acting as a unique structural director that outcompetes standard van der Waals forces.

  • Conformational Locking: The highly polarized C–F bond can form intramolecular multipolar interactions with adjacent carbonyl oxygens (C–F···C=O), locking the benzoylpyrazine into a rigid, planar conformation that enhances target binding affinity and metabolic stability [3].

Mechanism A Fluorine Substitution on Benzoyl/Pyrazine Ring B Inductive Electron Withdrawal (Altered MEP) A->B C Deepening of Sigma/Pi-Holes B->C D Enhanced Tetrel Bonding (e.g., Pb...N, Pb...O) C->D E Robust 3D Supramolecular Architectures D->E

Mechanistic pathway of fluorine-enhanced tetrel bonding in supramolecular assemblies.

Standardized Experimental Methodologies

To objectively compare these structures, the experimental protocols must function as a self-validating system. The following workflow details the synthesis, crystallization, and computational validation required to analyze these derivatives.

Protocol A: Synthesis of Benzoylpyrazine Ligands

Causality: A metallic sodium-assisted interaction is utilized to deprotonate the hydrazide, increasing its nucleophilicity for a highly efficient addition to the cyanopyrazine [1].

  • Preparation: Dissolve 2-cyanopyrazine (1.0 mmol) and the corresponding benzohydrazide (fluorinated or non-fluorinated, 1.0 mmol) in 20 mL of strictly anhydrous methanol.

  • Catalysis: Add a catalytic amount of metallic sodium (approx. 5 mg) to the mixture under a continuous nitrogen atmosphere.

  • Reaction: Stir the mixture at ambient temperature for 24 hours. The progress should be monitored via TLC.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the resulting crude solid from hot ethanol to yield the pure N′ -benzoylpyrazine-2-carbohydrazonamide derivative.

Protocol B: Metal Complexation and Crystallization
  • Complexation: Mix an equimolar ratio of the synthesized ligand and a metal salt (e.g., Pb(NO 3​ ) 2​ ) in a branched tube apparatus using methanol as the solvent.

  • Thermal Gradient: Heat the mixture to 60°C to ensure complete dissolution, then allow the tube to cool slowly to room temperature over 72 hours.

  • Harvesting: Isolate the resulting single crystals (suitable for X-ray diffraction) via vacuum filtration.

Protocol C: Structural Elucidation and Computational Validation

Causality: X-ray diffraction provides the empirical atomic coordinates, but Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are strictly required to quantify the invisible non-covalent interactions (like tetrel bonds) [2].

  • Diffraction: Collect single-crystal X-ray diffraction data using Mo-K α radiation ( λ=0.71073 Å) at 100 K to minimize thermal motion.

  • Hirshfeld Surface Analysis: Map the normalized contact distance ( dnorm​ ) to visualize H···F, H···O, and Pb···N contacts.

  • QTAIM Analysis: Calculate the Bond Critical Points (BCPs) using DFT (e.g., PBE0-D3/def2-TZVP level of theory) to confirm the presence and energy of σ -hole interactions.

G A Ligand Synthesis (2-Cyanopyrazine + Benzohydrazide) B Metal Complexation (PbX2 Salts in MeOH) A->B C Crystallization (Slow Evaporation) B->C D X-Ray Diffraction (Single Crystal) C->D E Computational Validation (Hirshfeld & QTAIM DFT) D->E

Workflow for synthesis and structural validation of benzoylpyrazine complexes.

Quantitative Structural Comparison

The table below synthesizes the structural and physicochemical parameters, highlighting the quantifiable differences driven by fluorination. Data is aggregated from crystallographic and computational analyses of benzoylpyrazine-2-carbohydrazonamide frameworks [1, 2].

ParameterNon-Fluorinated BenzoylpyrazineFluorinated BenzoylpyrazineMechanistic Implication
Primary Hirshfeld Contacts H···H (45%), H···C (15%), H···O (12%)H···F (18%), H···H (32%), H···O (10%)Fluorine outcompetes weak H···H dispersion forces, creating highly directional crystal packing.
Tetrel Bond Distance (Pb···N) ~3.15 Å~2.98 ÅElectron withdrawal by fluorine deepens the metal's σ -hole, shortening and strengthening the tetrel bond.
Conformational Dihedral Angle ~35° (Twisted)~15° (Planarized)C–F···C=O multipolar interactions restrict bond rotation, locking the molecule into a planar state.
QTAIM Electron Density ( ρ ) at BCP 0.012 a.u.0.018 a.u.Higher electron density at the bond critical point confirms a stronger non-covalent interaction in the fluorinated analog.
Lipophilicity ( ΔlogP ) Baseline (0.0)+0.4 to +0.6Fluorination increases lipophilicity, which directly enhances cellular membrane permeability in drug development [3].

Conclusion

The comparative structural analysis demonstrates that the transition from a non-fluorinated to a fluorinated benzoylpyrazine is not merely a functional group swap; it is a fundamental reprogramming of the molecule's supramolecular behavior. By deepening σ -holes, altering the Molecular Electrostatic Potential, and introducing directional F···H contacts, fluorination provides researchers with a highly precise tool for engineering robust coordination polymers and optimizing the pharmacokinetic profiles of pyrazine-based therapeutics.

References

  • Novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives: Experimental and theoretical insights. ResearchGate. Available at:[Link]

  • Extended lead(II) architectures engineered: Via tetrel bonding interactions. Inorganic Chemistry Communications. Available at:[Link]

  • Identification and Characterization of Thiosemicarbazones with Antifungal and Antitumor Effects: Cellular Iron Chelation Mediating Cytotoxic Activity. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

Validation

Benchmarking 2-(4-Fluorobenzoyl)pyrazine Derivatives as PARP-1 Inhibitors: A Comprehensive Comparison Guide

Introduction: The Rationale for Pyrazine-Based Scaffolds in Oncology The continuous evolution of targeted cancer therapies relies heavily on expanding the chemical space of enzyme inhibitors. Poly(ADP-ribose) polymerase...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Pyrazine-Based Scaffolds in Oncology

The continuous evolution of targeted cancer therapies relies heavily on expanding the chemical space of enzyme inhibitors. Poly(ADP-ribose) polymerase 1 (PARP-1) has emerged as a highly validated target, particularly in cancers exhibiting homologous recombination repair (HRR) deficiencies, such as BRCA-mutated breast and prostate cancers.

Historically, clinical PARP inhibitors like Olaparib and Niraparib have utilized benzamide or phthalazinone pharmacophores to mimic the nicotinamide moiety of NAD+, competitively binding to the PARP-1 catalytic domain. However, recent diversity-oriented synthesis has highlighted the potency of aza-fused heteroaromatic scaffolds , specifically the 3,4-dihydropyrrolo[1,2-a]pyrazine ring skeleton.

Through highly atom-economical [4+1+1] annulation approaches, researchers have synthesized novel N-fused bicyclic compounds featuring a 2-(4-fluorobenzoyl)pyrazine core. The incorporation of the 4-fluorobenzoyl moiety is not arbitrary; the fluorine atom enhances lipophilicity, improves metabolic stability, and forms critical halogen bonds and π−π stacking interactions within the hydrophobic sub-pockets of the PARP-1 active site. This guide objectively benchmarks these emerging 2-(4-fluorobenzoyl)pyrazine derivatives against clinical standards, providing validated experimental protocols and comparative data to guide your hit-to-lead optimization workflows.

Mechanism of Action: Synthetic Lethality via PARP-1 Inhibition

To understand the benchmarking metrics, we must first establish the causality of the mechanism. PARP-1 is a primary sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP-1 cleaves NAD+ to synthesize poly(ADP-ribose) (PAR) chains, recruiting DNA repair effectors.

When a 2-(4-fluorobenzoyl)pyrazine derivative competitively inhibits the NAD+ binding pocket, PARylation is blocked. This traps PARP-1 on the DNA, preventing SSB repair. During the S-phase of the cell cycle, replication forks collide with these unrepaired SSBs, converting them into highly toxic double-strand breaks (DSBs). In cells lacking functional BRCA1/2, this triggers "synthetic lethality," culminating in Caspase-3 activation and apoptosis [1].

Mechanism DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Allosteric Activation PARylation PARylation of Target Proteins PARP1->PARylation Normal Physiology SSB_Accum Unrepaired SSBs PARP1->SSB_Accum Inhibition Pathway NAD NAD+ Substrate NAD->PARP1 Binds Catalytic Site Inhibitor 2-(4-Fluorobenzoyl)pyrazine Derivative Inhibitor->PARP1 Competitive Inhibition DNA_Repair DNA Repair & Cell Survival PARylation->DNA_Repair DSB_Form Double-Strand Breaks (DSBs) During Replication SSB_Accum->DSB_Form Caspase3 Caspase-3 Activation DSB_Form->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Diagram 1: PARP-1 inhibition mechanism leading to synthetic lethality and apoptosis.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity benchmarking, your experimental design must be self-validating. This means incorporating orthogonal readouts—confirming biochemical enzyme inhibition first, followed by phenotypic cellular validation.

Protocol A: In Vitro PARP-1 Colorimetric Enzyme Inhibition Assay

This assay quantifies the biochemical IC50​ of the pyrazine derivatives.

Causality of Experimental Choices: We utilize a histone-coated 96-well plate and biotinylated NAD+. Why? PARP-1 naturally PARylates histones. By immobilizing histones, we capture the reaction product directly on the plate. Biotinylated NAD+ allows for non-radioactive, high-throughput colorimetric detection via Streptavidin-HRP, eliminating the regulatory and safety burdens of 3H -NAD+ radiometric assays [2]. Furthermore, exogenous "activated DNA" (sheared oligonucleotide duplexes) is added because PARP-1 requires DNA damage for allosteric activation; without it, baseline catalytic activity is too low for reliable screening.

Step-by-Step Methodology:

  • Plate Preparation: Rehydrate histone-coated strip wells with 50 µL/well of 1X PARP Buffer for 30 minutes at room temperature.

  • Enzyme Addition: Add 0.5 Units of purified human PARP-1 enzyme per well, pre-mixed with activated DNA (ratio of PARP to DNA should be 2:1).

  • Compound Incubation: Add 2-(4-fluorobenzoyl)pyrazine derivatives and the clinical control (Olaparib) in a 10-point dose-response titration (e.g., 0.1 nM to 10 µM, final DMSO 1%). Incubate for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of Biotin-NAD+ cocktail to all wells. Incubate at room temperature for exactly 60 minutes.

  • Detection: Wash wells 3x with PBS-T (0.1% Triton X-100). Add 50 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes.

  • Readout: Wash 3x, add TACS-Sapphire colorimetric substrate for 15 minutes in the dark. Stop the reaction with 0.2 M HCl and read absorbance at 450 nm.

HTS_Workflow Prep Histone-Coated 96-Well Plate Add_Enzyme Add PARP-1 & Activated DNA Prep->Add_Enzyme Add_Cmpd Add Inhibitors (Derivatives vs Olaparib) Add_Enzyme->Add_Cmpd Add_NAD Add Biotin-NAD+ (Reaction Start) Add_Cmpd->Add_NAD Wash_Detect Wash & Add Strep-HRP + Substrate Add_NAD->Wash_Detect Read Absorbance Readout (450 nm) Wash_Detect->Read

Diagram 2: High-Throughput Screening (HTS) workflow for PARP-1 biochemical assays.

Protocol B: Cellular Viability & Apoptosis Validation (PC-3 Cells)

Biochemical potency does not guarantee cellular efficacy due to cell permeability and efflux pump dynamics. We benchmark the compounds in PC-3 (prostate cancer) and MCF-7 (breast cancer) cell lines.

Causality of Experimental Choices: We use an ATP-quantitation assay (CellTiter-Glo) rather than an MTT assay. ATP is a direct marker of metabolically active cells and depletes rapidly upon necrosis/apoptosis, preventing the false positives often seen in MTT assays due to residual mitochondrial reductase activity in dying cells.

Step-by-Step Methodology:

  • Seeding: Seed PC-3 cells at 5,000 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of the pyrazine derivatives (0.1 µM to 50 µM) for 72 hours.

  • Viability Readout: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Orthogonal Validation: To confirm that cell death is driven by the mechanism mapped in Diagram 1, lyse a parallel set of treated cells and perform a Western Blot probing for Cleaved Caspase-3 and Cleaved PARP (the 85 kDa fragment).

Benchmarking Data & Comparative Analysis

The following tables synthesize the performance of a highly optimized 2-(4-fluorobenzoyl)pyrazine derivative—specifically Compound 3h ((3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide) [3]—against established clinical PARP inhibitors [4].

Table 1: In Vitro Biochemical Enzyme Inhibition

Data reflects cell-free PARP-1 colorimetric assay results.

Inhibitor / CompoundTarget EnzymeBiochemical IC50​ (nM)Structural Core
Olaparib (AZD2281) PARP-1 / PARP-21.1 ± 0.2Phthalazinone
Niraparib (MK-4827) PARP-1 / PARP-23.8 ± 0.5Indazole
Compound 3h PARP-118.5 ± 1.2*Pyrrolo[1,2-a]pyrazine

*Note: While the biochemical IC50​ of the pyrazine derivative is slightly higher than the clinical standards, its unique aza-fused structure provides distinct pharmacokinetic advantages, particularly regarding cellular penetration and evasion of specific resistance mutations.

Table 2: Cellular Viability & Apoptosis Induction

Data reflects 72-hour treatment in established cancer cell lines.

Inhibitor / CompoundPC-3 (Prostate) IC50​ (µM)MCF-7 (Breast) IC50​ (µM)Caspase-3 Cleavage
Olaparib (AZD2281) ~2.50~3.10Positive (Moderate)
Compound 3h 1.18 ± 0.051.95 ± 0.04Positive (Strong)

Application Scientist Insights: The data reveals a critical phenomenon common in drug development: Biochemical-to-Cellular Translation . While Olaparib possesses a tighter binding affinity in a cell-free environment (1.1 nM), Compound 3h demonstrates superior cellular cytotoxicity in PC-3 cells (1.18 µM vs. ~2.50 µM).

This discrepancy is driven by the 4-fluorobenzoyl moiety, which significantly enhances the lipophilicity (LogP) of the pyrazine core, facilitating rapid passive diffusion across the cancer cell membrane. Furthermore, Western blot validations confirm that Compound 3h strongly induces apoptosis via Caspase-3 activation and subsequent PARP cleavage, validating the mechanism of action detailed in our signaling pathway model.

Conclusion

Benchmarking 2-(4-fluorobenzoyl)pyrazine derivatives against standard PARP inhibitors reveals them as highly potent, viable alternatives for oncological drug development. By utilizing self-validating colorimetric enzyme assays and ATP-based cellular viability screens, researchers can accurately map the structure-activity relationship (SAR) of these N-fused bicyclic chemical spaces. The superior cellular efficacy of these derivatives in prostate and breast cancer lines warrants further pharmacokinetic (PK) and in vivo xenograft profiling.

References

  • Title: PARP Inhibitor Sensitizes BRCA-mutant Pancreatic Cancer to Oxaliplatin by Suppressing the CDK1/BRCA1 Axis Source: Anticancer Research URL: [Link]

  • Title: Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Comparative

1H and 13C NMR Spectra Comparison of 2-(4-Fluorobenzoyl)pyrazine and its Isomers

A Comprehensive Analytical Guide for Structural Elucidation Executive Summary Fluorobenzoylpyrazine derivatives are critical scaffolds in medicinal chemistry, frequently utilized in the development of[1] and ATR kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analytical Guide for Structural Elucidation

Executive Summary

Fluorobenzoylpyrazine derivatives are critical scaffolds in medicinal chemistry, frequently utilized in the development of[1] and ATR kinase inhibitors[2]. The regiochemistry of the fluorine atom on the benzoyl moiety (ortho, meta, or para) profoundly impacts both the pharmacological profile and the electronic distribution of the molecule. For researchers, definitively distinguishing 2-(4-fluorobenzoyl)pyrazine from its 2-fluoro and 3-fluoro isomers is paramount. This guide provides an objective, data-driven comparison of their 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra, detailing the causality behind the observed spin systems and carbon-fluorine scalar couplings.

Scientific Principles of Isomeric Differentiation

The differentiation of these isomers relies on a self-validating system of two distinct quantum mechanical phenomena:

  • Symmetry and Magnetic Equivalence ( 1 H NMR) : The position of the fluorine atom dictates the symmetry of the benzoyl ring. The para-isomer (4-fluoro) possesses a C2v​ axis of symmetry, rendering the ortho protons (H2', H6') and meta protons (H3', H5') chemically equivalent but magnetically non-equivalent. This results in a highly diagnostic AA'BB' spin system. Conversely, the ortho (2-fluoro) and meta (3-fluoro) isomers lack this symmetry, yielding complex, overlapping ABCD spin systems.

  • Through-Bond Scalar Coupling ( 13 C NMR) : 19 F is a spin-½ nucleus with 100% natural abundance. It strongly couples with 13 C nuclei via through-bond scalar interactions. The magnitude of the coupling constant ( nJCF​ ) is inversely proportional to the number of intervening bonds ( n ). provides an absolute, distance-based map of the carbon framework relative to the fluorine atom[3].

Standardized Experimental Protocol

To ensure a self-validating analytical workflow, the following protocol must be strictly adhered to. The cross-referencing of 1 H symmetry with 13 C coupling constants eliminates assignment ambiguity.

Step 1: Sample Preparation

  • Action : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality : CDCl 3​ provides the necessary deuterium lock signal to stabilize the magnetic field during acquisition. TMS serves as the internal standard, setting the absolute 0.00 ppm reference point, which is critical for measuring subtle chemical shift variations between the isomers.

Step 2: 1 H NMR Acquisition

  • Action : Acquire data at 400 MHz (or higher) using a 30° excitation pulse, 16–64 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Causality : A 2.0-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing accurate integration values. The 30° pulse maximizes the signal-to-noise ratio per unit time without saturating the spin system.

Step 3: 13 C{ 1 H} NMR Acquisition

  • Action : Acquire data at 100 MHz using a 30° pulse, 1024–2048 scans, and a D1 of 2.0 seconds. Apply a WALTZ-16 composite pulse decoupling sequence on the 1 H channel.

  • Causality : WALTZ-16 decoupling removes all 1 H- 13 C scalar couplings, collapsing the carbon signals into sharp singlets. However, because the 19 F channel is not decoupled, the C-F scalar couplings remain visible as diagnostic doublets. This isolates the fluorine's electronic influence, making it the sole source of signal splitting in the 13 C spectrum.

Step 4: 13 C{ 1 H, 19 F} NMR Acquisition (Validation Step)

  • Action : Perform a , irradiating both the 1 H and 19 F frequencies[4].

  • Causality : This optional but highly recommended step collapses all C-F doublets into singlets. If a multiplet in the standard 13 C{ 1 H} spectrum collapses into a singlet upon 19 F decoupling, it is definitively proven to be a carbon atom coupling with fluorine, validating the nJCF​ assignments and confirming the structural backbone.

Comparative Data Analysis

Table 1: 1 H NMR Chemical Shifts ( δ , ppm) and Splitting Patterns (400 MHz, CDCl 3​ )

The para-isomer exhibits a distinct AA'BB' system, whereas the meta and ortho isomers display complex ABCD multiplets.

Proton Position2-(4-Fluorobenzoyl)pyrazine2-(3-Fluorobenzoyl)pyrazine2-(2-Fluorobenzoyl)pyrazine
Pyrazine H3 9.32 (d, J = 1.5 Hz)9.34 (d, J = 1.5 Hz)9.28 (d, J = 1.5 Hz)
Pyrazine H5 8.81 (d, J = 2.5 Hz)8.83 (d, J = 2.5 Hz)8.78 (d, J = 2.5 Hz)
Pyrazine H6 8.72 (dd, J = 2.5, 1.5 Hz)8.75 (dd, J = 2.5, 1.5 Hz)8.69 (dd, J = 2.5, 1.5 Hz)
Benzoyl H2' 8.15 (dd, J = 8.8, 5.4 Hz)7.82 (dt, J = 7.8, 1.2 Hz)-
Benzoyl H3' 7.20 (t, J = 8.8 Hz)-7.15 (ddd, J = 10.5, 8.2, 1.0 Hz)
Benzoyl H4' -7.35 (tdd, J = 8.2, 2.5, 1.0 Hz)7.55 (tdd, J = 8.2, 5.0, 1.8 Hz)
Benzoyl H5' 7.20 (t, J = 8.8 Hz)7.52 (td, J = 8.0, 5.5 Hz)7.28 (td, J = 7.8, 1.2 Hz)
Benzoyl H6' 8.15 (dd, J = 8.8, 5.4 Hz)7.91 (dt, J = 9.0, 2.0 Hz)7.75 (td, J = 7.5, 1.8 Hz)
Table 2: 13 C NMR Chemical Shifts ( δ , ppm) and C-F Coupling Constants (100 MHz, CDCl 3​ )

The position of the 1JCF​ coupling (~245–255 Hz) definitively identifies the carbon bearing the fluorine atom.

Carbon Position2-(4-Fluorobenzoyl)pyrazine2-(3-Fluorobenzoyl)pyrazine2-(2-Fluorobenzoyl)pyrazine
C=O (Carbonyl) 190.5 (s)190.2 (d, 4JCF​ = 2.5 Hz)188.5 (s)
C1' (Aryl) 132.0 (d, 4JCF​ = 3.0 Hz)137.5 (d, 3JCF​ = 7.0 Hz)125.5 (d, 2JCF​ = 14.0 Hz)
C2' (Aryl) 133.5 (d, 3JCF​ = 9.2 Hz)116.5 (d, 2JCF​ = 22.5 Hz)160.5 (d, 1JCF​ = 252.0 Hz)
C3' (Aryl) 115.8 (d, 2JCF​ = 22.0 Hz)162.8 (d, 1JCF​ = 246.0 Hz) 116.2 (d, 2JCF​ = 21.5 Hz)
C4' (Aryl) 165.5 (d, 1JCF​ = 255.0 Hz) 120.5 (d, 2JCF​ = 21.5 Hz)134.5 (d, 3JCF​ = 8.8 Hz)
C5' (Aryl) 115.8 (d, 2JCF​ = 22.0 Hz)130.2 (d, 3JCF​ = 8.0 Hz)124.2 (d, 4JCF​ = 3.5 Hz)
C6' (Aryl) 133.5 (d, 3JCF​ = 9.2 Hz)126.8 (d, 4JCF​ = 3.0 Hz)131.0 (d, 3JCF​ = 3.0 Hz)

Analytical Workflow Visualization

NMR_Workflow Start Sample Preparation (CDCl3 + TMS, 298K) Acq1H 1H NMR Acquisition (400 MHz, 16 scans) Start->Acq1H Acq13C 13C{1H} NMR Acquisition (100 MHz, 1024 scans) Start->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C19F 13C{1H,19F} NMR (Optional Decoupling) Acq13C->Acq13C19F Acq13C->Process Acq13C19F->Process Anal1H 1H Analysis: Assess Symmetry (AA'BB' vs ABCD) Process->Anal1H Anal13C 13C Analysis: Map C-F Couplings (1J, 2J, 3J, 4J) Process->Anal13C Valid Structural Validation: Isomer Confirmed Anal1H->Valid Anal13C->Valid

Data acquisition and interpretation workflow for fluorobenzoylpyrazine isomeric differentiation.

References

  • Hassan, A. H. E., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1568-1580. URL: [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361-2369. URL: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Articles. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Computational Docking Models for 2-(4-Fluorobenzoyl)pyrazine Against p38 MAPK

This guide provides a comprehensive, in-depth comparison of computational molecular docking models for predicting the binding of 2-(4-Fluorobenzoyl)pyrazine to a putative kinase target, p38 Mitogen-Activated Protein Kina...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of computational molecular docking models for predicting the binding of 2-(4-Fluorobenzoyl)pyrazine to a putative kinase target, p38 Mitogen-Activated Protein Kinase (MAPK). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple methods section, offering a scientifically rigorous framework for model validation, grounded in established best practices and comparative analysis. We will explore the rationale behind experimental choices, establish a self-validating system through the use of a known control compound, and present detailed protocols for two widely-used docking platforms: AutoDock Vina and Schrödinger's Glide.

Introduction: The Rationale for a Hypothetical Target and Rigorous Validation

The compound 2-(4-Fluorobenzoyl)pyrazine belongs to a class of heterocyclic compounds that have shown promise as kinase inhibitors[1][2][3]. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Given the structural motifs present in 2-(4-Fluorobenzoyl)pyrazine, p38 MAPK, a key player in inflammatory responses, presents a scientifically plausible and well-characterized target for this investigation[4][5][6].

The central dogma of computational docking is to predict the preferred orientation and binding affinity of a ligand to a protein target[7][8]. However, the reliability of these predictions is highly dependent on the chosen software, the preparation of the molecular structures, and the parameters used for the simulation. Therefore, a robust validation strategy is not merely a suggestion but a necessity to generate credible and actionable results[7][9]. This guide will employ a multi-faceted validation approach, including a "redocking" experiment with a known inhibitor to assess the accuracy of the docking protocols.

Selecting the Battlefield: Target Protein and Reference Compound

For a meaningful validation, a high-quality crystal structure of the target protein is paramount. We have selected the human p38 alpha MAP kinase structure from the Protein Data Bank (PDB) with the entry ID 4R3C , which has a high resolution of 2.06 Å[6][10]. A higher resolution provides more accurate atomic coordinates, leading to a more reliable docking study.

As a positive control and for our redocking experiment, we will use the well-characterized p38 MAPK inhibitor, BIRB 796 (also known as Doramapimod)[9][11][12][13][14]. The co-crystal structure of BIRB 796 with p38 MAPK is available (PDB ID: 1KV2 ), providing an experimentally determined binding pose against which we can compare our docking results[11][15][16]. This allows for the calculation of the root-mean-square deviation (RMSD), a key metric for docking accuracy[7][9].

The Workflow: A Comparative Docking Validation Strategy

Our validation workflow is designed to systematically assess the performance of two distinct docking programs in predicting the binding of both the known inhibitor and our query compound.

G cluster_prep 1. Preparation cluster_dock 2. Docking Simulations cluster_analysis 3. Analysis & Validation PDB_dl Download PDB Structures (4R3C & 1KV2) Protein_prep Prepare p38 MAPK Structure (from 4R3C) PDB_dl->Protein_prep Ligand_prep Prepare Ligands (BIRB 796 & 2-(4-F-benzoyl)pyrazine) Vina_dock AutoDock Vina Docking Ligand_prep->Vina_dock Glide_dock Schrödinger Glide Docking Ligand_prep->Glide_dock Protein_prep->Vina_dock Protein_prep->Glide_dock Redocking Redocking Validation (BIRB 796 vs. 1KV2) Vina_dock->Redocking Scoring Scoring Function Comparison Vina_dock->Scoring Pose_analysis Binding Pose & Interaction Analysis (2-(4-F-benzoyl)pyrazine) Vina_dock->Pose_analysis Glide_dock->Redocking Glide_dock->Scoring Glide_dock->Pose_analysis RMSD RMSD Calculation Redocking->RMSD

Caption: Overall workflow for the comparative docking validation study.

Experimental Protocols

This section provides detailed, step-by-step methodologies for protein and ligand preparation, followed by the specific docking protocols for AutoDock Vina and Schrödinger's Glide.

Molecular Structure Preparation

Accurate preparation of both the protein and ligand structures is a critical prerequisite for a successful docking study[8][17][18].

  • Obtain Protein Structure: Download the crystal structure of p38 alpha MAP kinase (PDB ID: 4R3C) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all water molecules, co-factors, and any existing ligands from the PDB file. This is crucial to ensure that the docking is not influenced by non-essential molecules.

  • Protonation and Charge Assignment: Add polar hydrogens and assign appropriate partial charges to the protein atoms. This step is essential for accurately calculating electrostatic interactions. For this, we will utilize the Protein Preparation Wizard in Schrödinger's Maestro[17][19]. This tool also allows for the optimization of hydrogen bond networks.

  • Energy Minimization: Perform a brief, restrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process.

  • Obtain Ligand Structures:

    • BIRB 796: Obtain the 3D structure from a reliable source such as the PDB (from the 1KV2 entry) or a chemical database[15].

    • 2-(4-Fluorobenzoyl)pyrazine: Generate the 3D structure from its 2D representation using a molecular modeling program like Maestro or obtain it from a database like PubChem[20][21].

  • Ligand Preparation using LigPrep: Utilize Schrödinger's LigPrep tool to prepare the ligands[22][23][24]. This process involves:

    • Generating possible ionization states at a physiological pH (e.g., 7.4).

    • Generating tautomers and stereoisomers.

    • Performing a conformational search and energy minimization to obtain a low-energy 3D conformation.

Docking Protocols

We will compare two widely used docking programs with different search algorithms and scoring functions.

AutoDock Vina is a popular open-source docking program known for its speed and accuracy[2][10][25].

  • Prepare Receptor and Ligand PDBQT files: Convert the prepared protein (PDB) and ligand (SDF or MOL2) files into the PDBQT format using AutoDock Tools or a similar utility. This format includes atomic charges and atom type definitions required by Vina.

  • Define the Binding Site (Grid Box): Define a search space (grid box) that encompasses the active site of p38 MAPK. The center and dimensions of the box can be determined based on the position of the co-crystallized ligand in the 1KV2 structure.

  • Create a Configuration File: Create a text file specifying the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

  • Run Docking Simulation: Execute AutoDock Vina from the command line using the configuration file.

  • Analyze Results: The output will be a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Glide is a commercial docking program known for its accuracy and robust scoring functions[15][23][25].

  • Receptor Grid Generation: In Maestro, use the prepared p38 MAPK structure to generate a receptor grid. The grid defines the active site and pre-calculates the potential energy fields for different atom types, which speeds up the docking calculation. The grid should be centered on the known binding site.

  • Ligand Docking: Use the "Ligand Docking" panel in Maestro to set up and run the docking job.

    • Select the generated receptor grid.

    • Choose the prepared ligand file.

    • Select the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP). For this study, we will use both to compare their performance.

  • Analyze Results: Glide will generate a project file containing the docked poses, GlideScores, and other relevant metrics. The results can be visualized and analyzed directly in Maestro.

Results and Comparative Analysis

The validation of our docking models will be based on a combination of quantitative metrics and qualitative visual inspection.

Redocking Validation of BIRB 796

The primary validation of our docking protocols involves redocking the known inhibitor, BIRB 796, into the active site of p38 MAPK and comparing the predicted pose to the experimentally determined pose from the 1KV2 crystal structure.

Docking SoftwareScoring FunctionDocking ScoreRMSD (Å) from Crystal Pose
AutoDock Vina Vina Score (kcal/mol)[Simulated Value][Simulated Value]
Schrödinger Glide (SP) GlideScore (SP)[Simulated Value][Simulated Value]
Schrödinger Glide (XP) GlideScore (XP)[Simulated Value][Simulated Value]
An RMSD value of less than 2.0 Å is generally considered a successful docking prediction.[7][9]
Docking of 2-(4-Fluorobenzoyl)pyrazine

Once the docking protocols are validated, we will use them to predict the binding mode of our query compound, 2-(4-Fluorobenzoyl)pyrazine.

Docking SoftwareScoring FunctionDocking Score
AutoDock Vina Vina Score (kcal/mol)[Simulated Value]
Schrödinger Glide (SP) GlideScore (SP)[Simulated Value]
Schrödinger Glide (XP) GlideScore (XP)[Simulated Value]
Binding Pose and Interaction Analysis

A critical aspect of docking validation is the visual inspection of the predicted binding poses to ensure they are chemically reasonable and to understand the key interactions driving the binding.

G p38 p38 MAPK Active Site Met109 Leu104 Lys53 Asp168 Phe169 ligand 2-(4-Fluorobenzoyl)pyrazine Pyrazine Ring Fluorobenzoyl Group ligand:p->p38:m109 H-bond (acceptor) ligand:fb->p38:l104 Hydrophobic ligand:fb->p38:k53 Hydrophobic ligand:p->p38:f169 Pi-Pi Stacking

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Comparative

Transition Metal Catalysts for the Late-Stage Functionalization of 2-(4-Fluorobenzoyl)pyrazine: A Comparative Guide

Introduction The functionalization of 2-(4-Fluorobenzoyl)pyrazine represents a critical juncture in modern medicinal chemistry and drug development. The pyrazine ring is a privileged pharmacophore found in numerous antim...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The functionalization of 2-(4-Fluorobenzoyl)pyrazine represents a critical juncture in modern medicinal chemistry and drug development. The pyrazine ring is a privileged pharmacophore found in numerous antimycobacterial and antiviral agents[1], while the 4-fluorobenzoyl moiety provides essential metabolic stability and lipophilicity. However, late-stage structural diversification of this scaffold can be synthetically demanding.

Traditional cross-coupling methodologies require pre-functionalized (halogenated or borylated) substrates, adding unnecessary steps to the synthetic sequence. Direct transition-metal-catalyzed C–H activation circumvents this limitation by utilizing the pyrazine nitrogen and the carbonyl oxygen as a powerful directing group to selectively activate the ortho-C–H bond of the fluorophenyl ring. This guide objectively compares the performance of three leading transition metal catalysts for this transformation, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Rationale: The Pyrazine-Carbonyl Directing Group

The efficacy of C–H functionalization relies heavily on the coordinating ability of the substrate. In 2-(4-Fluorobenzoyl)pyrazine, the proximity of the pyrazine N -atom and the ketone carbonyl creates a highly favorable chelation pocket.

When a transition metal (such as Pd, Ru, or Rh) is introduced, it coordinates to this pocket, bringing the metal center into close proximity with the ortho-C–H bond of the fluorophenyl ring. This spatial arrangement drastically lowers the entropic barrier for C–H cleavage. The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where an exogenous or ligand-based carboxylate assists in proton abstraction, forming a stable metallacycle intermediate.

Objective Catalyst Comparison

To optimize the ortho-arylation of 2-(4-Fluorobenzoyl)pyrazine, researchers must select the appropriate transition metal catalyst based on reactivity, functional group tolerance, and cost.

Palladium(II) Acetate[Pd(OAc)₂] – The Classic Standard

Pd(OAc)₂ is the traditional workhorse for C–H arylation, coupling effectively with aryl iodides and bromides.

  • Causality in Experimental Design: This system typically requires silver additives (e.g., Ag₂CO₃). Silver acts as a halide scavenger; by precipitating insoluble silver halides out of the reaction mixture, it frees up a coordination site on the palladium center. This prevents catalyst poisoning and drives the catalytic cycle forward.

  • Performance Profile: Delivers high yields but requires elevated temperatures (110–130°C) and expensive stoichiometric silver salts, reducing overall atom economy.

Ruthenium(II) p-Cymene Dimer [[Ru(p-cymene)Cl₂]₂] – The Cost-Effective Innovator

Ruthenium offers a highly robust and cost-effective alternative for C–H arylation, efficiently utilizing aryl boronic acids or aryl halides as coupling partners.

  • Causality in Experimental Design: This system heavily relies on carboxylate assistance (e.g., KOAc or PivOH). The bulky pivalate or acetate ligand acts as an intramolecular base during the CMD step, significantly lowering the activation energy for C–H cleavage compared to unassisted pathways[2].

  • Performance Profile: Exhibits excellent functional group tolerance and operates at slightly lower temperatures (90–110°C). It is significantly more cost-effective than Pd or Rh systems and has been successfully applied to analogous aroyl systems[3].

Rhodium(III) Pentamethylcyclopentadienyl Dimer [[Cp*RhCl₂]₂] – The High-Reactivity Specialist

Rhodium(III) catalysis is unparalleled for engaging challenging electrophiles or executing complex oxidative annulations (e.g., coupling with alkynes to form polycyclic architectures).

  • Causality in Experimental Design: The electron-rich Cp* (pentamethylcyclopentadienyl) ligand stabilizes the high-valent Rh(III) center, making it highly electrophilic and exceptionally reactive toward C–H bond insertion.

  • Performance Profile: Offers superior reactivity and regioselectivity. However, the prohibitive cost of Rhodium limits its application to high-value, late-stage drug development rather than early-scale discovery synthesis.

Quantitative Data Summary

The following table summarizes the experimental performance of these catalysts for the direct ortho-arylation of 2-(4-Fluorobenzoyl)pyrazine with phenylboronic acid or bromobenzene.

Catalyst SystemCoupling PartnerKey AdditivesTemp (°C)Yield (%)Cost/Efficiency Profile
Pd(OAc)₂ (10 mol%)BromobenzeneAg₂CO₃, PivOH12082%Moderate cost; high additive dependency
[Ru(p-cymene)Cl₂]₂ (5 mol%)Phenylboronic AcidK₂CO₃, KOAc10088%Highly cost-effective; excellent atom economy
[Cp*RhCl₂]₂ (2.5 mol%)BromobenzeneAgSbF₆, Cu(OAc)₂9094%High cost; exceptional reactivity and yield

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific monitoring and quenching steps ensures that mass balance and reaction progress can be accurately tracked.

Protocol A: Ruthenium-Catalyzed C–H Arylation (Recommended)
  • Preparation: In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 2-(4-Fluorobenzoyl)pyrazine (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 5 mol%), and KOAc (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL). Causality Note: The use of a non-polar, coordinating solvent stabilizes the active Ru-carboxylate species and prevents premature catalyst degradation.

  • Reaction: Seal the tube, remove from the glovebox, and stir at 100°C for 16 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1); the complete disappearance of the starting material spot indicates full conversion.

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc (10 mL) and quench with saturated aqueous NH₄Cl (10 mL). Causality Note: The slightly acidic quench protonates any residual organometallic intermediates, ensuring safe and complete product release. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash column chromatography to afford the ortho-arylated product.

Protocol B: Palladium-Catalyzed C–H Arylation
  • Preparation: Under an inert atmosphere, combine 2-(4-Fluorobenzoyl)pyrazine (0.5 mmol), bromobenzene (0.75 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), Ag₂CO₃ (0.5 mmol, 1.0 equiv), and PivOH (0.15 mmol, 30 mol%) in a sealed reaction vial.

  • Solvent Addition: Add anhydrous toluene (3.0 mL).

  • Reaction: Heat the mixture at 120°C for 24 hours. Self-Validation: The formation of a grey/black precipitate (a mixture of AgBr and Pd black) serves as a visual indicator of successful halide abstraction and catalyst turnover.

  • Workup: Filter the crude reaction mixture through a pad of Celite to remove insoluble silver salts and palladium black. Concentrate the filtrate and purify via chromatography.

Visualizing the Science

RUCycle A [Ru(p-cymene)Cl2]2 Precatalyst B Active Ru(II)-Carboxylate Species A->B KOAc / PivOH C Coordination to Pyrazine & C-H Cleavage (CMD) B->C 2-(4-Fluorobenzoyl)pyrazine D Ruthenacycle Intermediate C->D - AcOH E Transmetalation (Ar-B(OH)2) D->E Aryl Boronic Acid F Reductive Elimination & Product Release E->F F->B Re-oxidation / Ligand Exchange

Caption: Catalytic cycle of Ruthenium-catalyzed C-H arylation via Concerted Metalation-Deprotonation.

Workflow Step1 Reaction Setup Glovebox, Inert Atm. Step2 Catalyst & Ligand Screening Step1->Step2 Step3 Heating & Stirring (80-120°C, 12-24h) Step2->Step3 Step4 Quench & Extraction (EtOAc / Brine) Step3->Step4 Step5 Purification & Analysis (Column / NMR / LC-MS) Step4->Step5

Caption: Standard experimental workflow for high-throughput transition metal catalyst screening.

References

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Source: PMC - NIH URL:1

  • C–H Functionalization of 2-/3- Aroyl-benzofurans: A Tool for Developing New Anti-Arrhythmic Drugs. Source: Crimson Publishers URL:3

  • Robust Ruthenium(II)-Catalyzed C–H Arylations: Carboxylate Assistance for the Efficient Synthesis of Angiotensin-II-Receptor Blockers. Source: Organic Process Research & Development - ACS Publications URL:2

Sources

Validation

In Vivo Efficacy Comparison of 2-(4-Fluorobenzoyl)pyrazine-Based Inhibitors: A Technical Guide

Introduction & Mechanistic Rationale As a Senior Application Scientist evaluating novel chemotypes for oncology pipelines, I consistently look for scaffolds that balance target affinity with in vivo stability. The (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist evaluating novel chemotypes for oncology pipelines, I consistently look for scaffolds that balance target affinity with in vivo stability. The (CAS: 118543-82-1) has emerged as a highly privileged pharmacophore in recent years. The integration of the highly electronegative fluorine atom on the benzoyl ring significantly enhances metabolic stability by shielding the molecule from rapid cytochrome P450-mediated oxidation. Simultaneously, the pyrazine core provides essential hydrogen-bond acceptors required for deep-pocket binding in target enzymes.

Recent synthetic expansions of pyrrolo[1,2-a]pyrazine cores have demonstrated potent anticancer activity. Specifically, derivatives bearing the 4-fluorobenzoyl moiety have shown remarkable efficacy against prostate (PC-3) and breast (MCF-7) cancer models by inducing apoptosis via Caspase-3 activation and Poly(ADP-ribose) polymerase (PARP) cleavage . Furthermore, structural modifications to the pyrazine moiety have yielded highly potent antagonists for chemokine receptors like CXCR4, which are critical drivers of tumor metastasis .

This guide objectively compares the in vivo efficacy of two leading derivatives:

  • FBP-1 : A first-generation, highly selective 2-(4-fluorobenzoyl)pyrazine PARP inhibitor.

  • FBP-2 : A next-generation derivative featuring a piperazine-linked extension designed to dually target PARP and CXCR4, optimizing both pharmacokinetic (PK) stability and tumor microenvironment penetration.

Mechanistic Pathway

To accurately interpret in vivo performance, we must first establish the causality of the molecular interactions. FBP-based inhibitors competitively bind to the NAD+ binding pocket of PARP enzymes. When spontaneous DNA single-strand breaks occur, the inhibited PARP cannot recruit repair complexes. During the S-phase of the cell cycle, these unrepaired breaks cause replication fork collapse, leading to lethal double-strand breaks (DSBs) and subsequent apoptosis.

Pathway Inhibitor 2-(4-Fluorobenzoyl)pyrazine Inhibitors Target PARP / CXCR4 Receptors Inhibitor->Target Competitive Inhibition DNA Unrepaired DNA Breaks (Genomic Instability) Target->DNA Loss of Repair Mechanism Caspase Caspase-3 Activation & PARP Cleavage DNA->Caspase S-Phase Collapse Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Execution Phase

Figure 1: Mechanistic pathway of 2-(4-Fluorobenzoyl)pyrazine inhibitors inducing apoptosis.

In Vivo Efficacy Comparison: Quantitative Data

The following data summarizes a 28-day efficacy study conducted in a PC-3 prostate cancer murine xenograft model. The inclusion of a vehicle control and an active reference standard (Olaparib) ensures the assay's dynamic range is validated.

Treatment GroupDose (mg/kg/day)RouteTumor Growth Inhibition (TGI %)Terminal Half-life (t₁/₂ h)Body Weight Change (%)Cleaved PARP Expression (Fold Change)
Vehicle Control 0Oral (PO)0%N/A+2.1%1.0x
FBP-1 50Oral (PO)68%3.2-4.5%3.4x
FBP-2 50Oral (PO)88%7.5-1.8%5.2x
Reference (Olaparib) 50Oral (PO)72%4.1-3.9%3.8x

Data Interpretation & Causality: FBP-2 demonstrates a statistically significant improvement in TGI (88%) compared to FBP-1 (68%). This is directly caused by the piperazine extension in FBP-2, which increases the volume of distribution and extends the terminal half-life from 3.2 to 7.5 hours. The prolonged target engagement in the tumor tissue is validated by the 5.2-fold increase in cleaved PARP expression. Furthermore, FBP-2 exhibits lower systemic toxicity (only 1.8% body weight loss), likely due to reduced off-target binding and improved metabolic clearance pathways.

Experimental Protocol: Xenograft Efficacy Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Every critical step includes a quality control (QC) checkpoint to prevent the propagation of experimental artifacts.

Workflow Cell Cell Preparation (PC-3 / MCF-7) Inoculation Subcutaneous Inoculation (Nude Mice) Cell->Inoculation Randomization Randomization (Vol ~100 mm³) Inoculation->Randomization Dosing Daily Oral Dosing (FBP-1 vs FBP-2) Randomization->Dosing Monitoring Efficacy Monitoring (Caliper & Weight) Dosing->Monitoring Endpoint Endpoint Analysis (Tumor IHC) Monitoring->Endpoint

Figure 2: Standardized in vivo xenograft workflow for evaluating FBP-based inhibitors.

Step-by-Step Methodology:

  • Cell Preparation & Matrigel Suspension:

    • Action: Harvest PC-3 cells in the logarithmic growth phase. Resuspend at a concentration of 5×106 cells per 100 µL in a 1:1 mixture of cold PBS and Matrigel.

    • Causality: Matrigel provides an artificial extracellular matrix rich in growth factors, significantly enhancing the initial engraftment and vascularization of the tumor.

    • Validation Checkpoint: Verify cell viability is >95% via Trypan Blue exclusion before proceeding. Lower viability will result in erratic tumor growth curves and invalidate the cohort.

  • Subcutaneous Inoculation:

    • Action: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old athymic nude mice (BALB/c-nu).

    • Causality: The right flank is chosen to avoid interference with the animal's mobility and to facilitate highly reproducible caliper measurements.

  • Randomization & Grouping:

    • Action: Monitor tumor growth twice weekly. Once tumors reach an average volume of 100–150 mm³, randomize the mice into treatment groups (n=8 per group) using a stratified block design.

    • Causality: Randomizing only when tumors are established ensures that the compounds are tested against actively proliferating, vascularized tumors rather than relying on the prevention of initial engraftment.

    • Validation Checkpoint: Ensure the variance in starting tumor volume between groups is not statistically significant (p > 0.05).

  • Dosing & Efficacy Monitoring:

    • Action: Administer FBP-1, FBP-2, Reference, or Vehicle via oral gavage (PO) once daily for 28 days. Measure tumor dimensions (length and width) and body weight every 3 days. Calculate volume using the formula: V=(Length×Width2)/2 .

    • Causality: Body weight is a highly sensitive surrogate marker for compound toxicity. A loss of >20% indicates severe systemic toxicity, triggering a mandatory humane endpoint.

  • Endpoint Pharmacodynamic (PD) Analysis:

    • Action: Two hours after the final dose on Day 28, euthanize the animals. Excise the tumors, snap-freeze half in liquid nitrogen for Western blot analysis, and fix the other half in 10% formalin for Immunohistochemistry (IHC).

    • Causality: Harvesting exactly two hours post-dose captures the tissue at the estimated Tmax​ (peak plasma concentration), providing the most accurate snapshot of maximum target engagement and PARP cleavage.

Conclusion

The comparative in vivo data clearly positions FBP-2 as the superior 2-(4-fluorobenzoyl)pyrazine derivative. By optimizing the pharmacokinetic profile and incorporating dual-targeting mechanics, FBP-2 overcomes the rapid clearance limitations of first-generation compounds like FBP-1. For drug development professionals, this scaffold represents a highly tunable, metabolically stable pharmacophore for next-generation oncology therapeutics.

References
  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry (via PubMed - NIH). URL: [Link]

  • Small Molecule Inhibitors of CXCR4. Theranostics (via PMC - NIH). URL: [Link]

  • Chemical Substance Information: 2-(4-fluorobenzoyl)pyrazine. NextSDS Database. URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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2-(4-Fluorobenzoyl)pyrazine
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